3,4,5-Trihydroxybenzhydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trihydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCVSPDPLQWYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343861 | |
| Record name | 3,4,5-Trihydroxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5782-85-4 | |
| Record name | 3,4,5-Trihydroxybenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5782-85-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4,5-Trihydroxybenzhydrazide: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzhydrazide, also known as gallic acid hydrazide, is a chemical compound derived from gallic acid, a naturally occurring polyphenol. This guide provides an in-depth overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its applications, particularly as a crucial intermediate in the development of novel therapeutic agents. Its derivatives have shown significant promise in various pharmacological areas, including enzyme inhibition and the modulation of key cellular signaling pathways.
Core Physicochemical Properties
This compound is a solid, off-white compound. Its core properties are summarized in the table below, providing a quantitative look at its key physicochemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| CAS Number | 5782-85-4 | [1] |
| Melting Point | 295-298°C | [2] |
| Density | 1.64 g/cm³ | [2] |
| Appearance | White to off-white solid | [2] |
| LogP | -0.3 | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Polar Surface Area | 116 Ų | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized from a derivative of gallic acid, such as methyl 3,4,5-trihydroxybenzoate (methyl gallate), through a reaction with hydrazine hydrate.[2] This foundational reaction is a gateway to producing a wide array of derivatives.
Experimental Protocol: Synthesis of this compound
This protocol outlines the general procedure for the synthesis of this compound from methyl gallate.
Materials:
-
Methyl 3,4,5-trihydroxybenzoate (methyl gallate)
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A mixture of methyl 3,4,5-trihydroxybenzoate, hydrazine hydrate (5 mL), and methanol (15 mL) is placed in a round-bottom flask.[2]
-
The mixture is heated under reflux for 6 hours.[2]
-
After the reflux period, the excess hydrazine and methanol are evaporated under reduced pressure.[2]
-
The resulting crude product is then recrystallized from methanol to yield pure this compound.[2]
Experimental Protocol: Synthesis of 3,4,5-Trihydroxybenzohydrazone Derivatives
This compound serves as a key intermediate for the synthesis of various hydrazone derivatives, which have demonstrated a range of biological activities.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve this compound (1.1 mmol) in absolute ethanol (2 mL) in a round-bottom flask.[3]
-
In a separate container, dissolve the desired aldehyde (1.0 mmol) in absolute ethanol (2 mL).[3]
-
Add the aldehyde solution dropwise to the this compound solution with continuous stirring.[3]
-
A single drop of acetic acid can be added as a catalyst.[3]
-
The reaction mixture is then refluxed for approximately 3 hours, during which a precipitate typically forms.[3]
-
After cooling, the solid product is collected by filtration, washed with cold ethanol, and air-dried.[3]
Biological Activities and Drug Development Applications
While this compound is a stable intermediate, its derivatives, particularly the hydrazones, are of significant interest to drug development professionals due to their broad spectrum of biological activities.
| Biological Activity | Key Findings | Reference(s) |
| Urease Inhibition | Derivatives showed potent urease inhibition, with some compounds exhibiting competitive or mixed-type inhibition. The IC₅₀ values were comparable to the standard inhibitor, thiourea. | [2][4] |
| Antioxidant Activity | As a derivative of gallic acid, a known antioxidant, its acylhydrazone derivatives also exhibit strong antioxidant and radical scavenging properties. | [3][5] |
| Anti-inflammatory | A benzylidene derivative of 3,4,5-trihydroxybenzohydrazide was found to protect against DSS-induced colitis in mice by inhibiting the NFκB/IL-6/STAT3 signaling pathway. | [6] |
| Antimicrobial | Hydrazone derivatives have shown significant antibacterial and antifungal activities against a range of pathogens. | [7] |
| Anticancer | Galloyl hydrazide derivatives have demonstrated antiproliferative activity against various cancer cell lines, including ovarian (OVCAR-3) and breast (MCF-7) cancer. | [8] |
Mechanism of Action: Anti-inflammatory Effects
One of the notable biological activities of a this compound derivative is its anti-inflammatory effect, which has been linked to the inhibition of the NFκB/IL-6/STAT3 signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases, including inflammatory bowel disease (IBD) and certain cancers.
The derivative, N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide, was shown to effectively mitigate the symptoms of dextran sulfate sodium (DSS)-induced colitis in mice.[6] This effect was attributed to its ability to interfere with the inflammatory cascade driven by NFκB, which in turn reduces the production of the pro-inflammatory cytokine IL-6 and subsequent activation of the STAT3 transcription factor.[6]
Conclusion
This compound is a versatile and valuable compound in medicinal chemistry and drug development. Its straightforward synthesis from gallic acid derivatives makes it an accessible building block for creating extensive libraries of bioactive molecules. The diverse pharmacological activities exhibited by its hydrazone derivatives, ranging from enzyme inhibition to the modulation of critical inflammatory pathways, underscore its potential for the development of new therapeutic agents. Further research into the structure-activity relationships of its derivatives will likely uncover even more potent and selective compounds for a variety of disease targets.
References
- 1. This compound | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Gallic Hydrazide for Researchers and Drug Development Professionals
Introduction: Gallic hydrazide, also known as 3,4,5-trihydroxybenzohydrazide, is a chemical intermediate derived from gallic acid, a naturally occurring phenolic compound. Possessing a unique molecular structure that combines the antioxidant properties of a galloyl group with the reactive potential of a hydrazide moiety, gallic hydrazide has emerged as a significant building block in medicinal chemistry. It serves as a precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives that exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of gallic hydrazide, including its chemical and physical properties, synthesis protocols, and a detailed exploration of its biological activities, with a focus on its antioxidant and anticancer potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
Gallic hydrazide is a stable, off-white crystalline solid. Its chemical structure and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3,4,5-Trihydroxybenzohydrazide | |
| Synonyms | Galloyl hydrazide, Gallic acid hydrazide | |
| CAS Number | 5782-85-4 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 184.15 g/mol | [1][2][3][4][5] |
| Melting Point | 294-298 °C | [3] |
| Appearance | Off-white fine powdered solid | [6] |
| Solubility | Soluble in methanol and ethanol. | [1][5][7] |
Synthesis of Gallic Hydrazide
Gallic hydrazide is primarily synthesized from gallic acid esters, most commonly methyl gallate or ethyl gallate, through a reaction with hydrazine hydrate. Both conventional heating and microwave-assisted methods have been reported, with the latter offering advantages in terms of reduced reaction time and improved yield.
Conventional Synthesis Protocol
This protocol describes the synthesis of gallic hydrazide from methyl 3,4,5-trihydroxybenzoate (methyl gallate) using conventional heating.
Materials:
-
Methyl 3,4,5-trihydroxybenzoate
-
Hydrazine hydrate (80-95%)
-
Methanol or Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl 3,4,5-trihydroxybenzoate in methanol or ethanol.[1]
-
To this solution, add an excess of hydrazine hydrate. A typical molar ratio of methyl gallate to hydrazine hydrate is 1:5.[7]
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically carried out for 4-6 hours.[1][8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product often precipitates out of the solution upon cooling. If not, the excess solvent and hydrazine hydrate can be removed under reduced pressure using a rotary evaporator.[1][8]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol or hexane to remove any unreacted starting materials and impurities.[7]
-
Recrystallize the crude product from methanol or ethanol to obtain pure, crystalline gallic hydrazide.[1][8]
-
Dry the purified product under vacuum. A typical yield for this method is around 92%.[1][8]
Microwave-Assisted Synthesis
A greener, solvent-free, one-pot microwave-assisted synthesis from gallic acid has also been developed, offering a significant reduction in reaction time and heating power.[6]
Biological Activities and Experimental Protocols
Gallic hydrazide and its derivatives have been shown to possess a range of biological activities, with their antioxidant and anticancer properties being the most extensively studied.
Antioxidant Activity
The antioxidant activity of gallic hydrazide is attributed to the presence of the three hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to scavenge free radicals.
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[2]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow, which can be measured spectrophotometrically at 517 nm.[2][9][10]
Experimental Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[2]
-
Sample Preparation: Prepare a stock solution of gallic hydrazide in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations (e.g., 3.9 to 250 µM).[2]
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add 0.5 mL of each sample dilution.[2]
-
Add 1 mL of the 0.1 mM DPPH solution to each well.[2]
-
Prepare a blank containing the solvent and the DPPH solution.
-
Prepare a control containing the solvent only.
-
Shake the mixture vigorously and incubate in the dark at room temperature for 30-60 minutes.[2]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[2][9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
The ABTS assay is another widely used method for assessing antioxidant activity.
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom will reduce the ABTS•⁺ radical, causing the color to fade. This decolorization is measured spectrophotometrically at 734 nm.[11][12]
Experimental Protocol:
-
Preparation of ABTS•⁺ radical solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[12]
-
-
Preparation of ABTS working solution: Dilute the ABTS•⁺ radical solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample Preparation: Prepare serial dilutions of gallic hydrazide as described for the DPPH assay.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Anticancer Activity
Gallic hydrazide has demonstrated significant antiproliferative activity against various human cancer cell lines.
Quantitative Data on Antiproliferative Activity of Gallic Hydrazide:
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| MCF-7 | Breast | 0.85 | [13] |
| NCI/ADR-RES | Multiple Drug-Resistant Breast | 0.91 | [13] |
| OVCAR-3 | Ovarian | 0.88 | [13] |
| K-562 | Leukemia | < 5.54 | [13] |
| U251 | Glioblastoma | < 5.54 | [13] |
| NCI-H460 | Non-Small Cell Lung | < 5.54 | [13] |
| PC-3 | Prostate | < 5.54 | [13] |
| HT29 | Colon | < 5.54 | [13] |
| RPMI-8226 | Multiple Myeloma | < 5.54 | [13] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[14]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][15]
-
Compound Treatment: Treat the cells with various concentrations of gallic hydrazide and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 25 µL of MTT stock solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[14][15]
-
Formazan Solubilization: Remove the MTT-containing medium and add 50-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6][15][16]
-
Measurement: Shake the plate gently to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader.[14][15]
-
Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve. % Viability = (Absorbance_sample / Absorbance_control) x 100[6]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by gallic hydrazide in cancer cells are still under investigation, studies on its parent compound, gallic acid, provide valuable insights into potential mechanisms of action.
Potential Anticancer Mechanisms (Inferred from Gallic Acid)
Research on gallic acid has revealed its involvement in multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[17][18] It is plausible that gallic hydrazide may exert its anticancer effects through similar mechanisms, a hypothesis that warrants further experimental validation.
Potential Signaling Pathways Modulated by Gallic Acid:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Gallic acid has been shown to modulate the MAPK signaling cascade, which plays a crucial role in cell growth and survival.[19]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Gallic acid can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.[19][20]
-
JAK/STAT3 (Janus kinase/signal transducer and activator of transcription 3) Pathway: Studies have indicated that gallic acid can suppress the JAK/STAT3 signaling pathway, which is often constitutively active in many cancers and contributes to tumor growth and progression.
-
Mitochondrial Respiration: Recent studies on gallic acid have shown that it can inhibit mitochondrial respiration in chronic myeloid leukemia cells, leading to reduced cell viability.[21]
The following diagram illustrates the potential signaling pathways that may be influenced by gallic hydrazide, based on the known mechanisms of gallic acid.
Caption: Hypothesized signaling pathways of gallic hydrazide based on gallic acid.
Conclusion and Future Directions
Gallic hydrazide is a versatile and biologically active molecule with significant potential in the field of drug discovery. Its straightforward synthesis and potent antioxidant and anticancer activities make it an attractive scaffold for the development of novel therapeutic agents. While a substantial body of research exists on its synthesis and in vitro activities, further studies are warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates in cancer cells. In vivo studies are also crucial to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models. The development of gallic hydrazide-based derivatives with enhanced potency and selectivity remains a promising avenue for future research. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing compound.
References
- 1. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. 3,4,5-Trihydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. MTT Assay [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gallic Acid Enhances the Efficacy of BCR::ABL1 Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia through Inhibition of Mitochondrial Respiration and Modulation of Oncogenic Signaling Pathways [mdpi.com]
An In-depth Technical Guide to 3,4,5-Trihydroxybenzhydrazide
This guide provides a comprehensive overview of 3,4,5-Trihydroxybenzhydrazide, also known as gallic hydrazide, tailored for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, synthesis protocols, and potential applications.
Chemical Identity and Structure
This compound is a hydrazide derivative of gallic acid.[1][2] It possesses a benzene ring substituted with three hydroxyl groups and a hydrazide functional group, which imparts it with versatile chemical properties and a wide range of biological activities.[2][3]
IUPAC Name: 3,4,5-trihydroxybenzohydrazide[4] Synonyms: Gallic hydrazide, 3,4,5-Trihydroxybenzohydrazide[4][5] CAS Number: 5782-85-4[4][5]
The fundamental chemical identifiers are provided in the table below:
| Identifier | Value |
| Molecular Formula | C₇H₈N₂O₄[3][4][5] |
| InChI | InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13)[4] |
| InChIKey | FBCVSPDPLQWYJV-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)NN[4] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 184.15 g/mol | [3][4][5] |
| Melting Point | 295-298 °C | [3][6] |
| Density | 1.64 g/cm³ | [3][6] |
| XLogP3-AA | -0.3 | [4] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 184.04840674 Da | [4] |
| Topological Polar Surface Area | 115.81 Ų | [5] |
Synthesis and Experimental Protocols
This compound is typically synthesized from gallic acid or its esters.[1][6][7][8][9] The general synthetic approach involves the reaction of a gallic acid ester (such as methyl gallate or ethyl gallate) with hydrazine hydrate.[6][7][8][9][10]
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Ethanol (absolute)[1]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve methyl gallate in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution dropwise while stirring continuously.[7]
-
The reaction mixture is then heated to reflux for approximately 3-9 hours.[1][11]
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled to room temperature.
-
The resulting precipitate of this compound is collected by filtration.[1]
-
The solid is washed thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[1]
-
The purified product is then dried, for instance, by air-drying.[1]
A generalized workflow for the synthesis of this compound and its subsequent derivatization is depicted in the diagram below.
Caption: Synthesis workflow of this compound and its derivatives.
Applications in Research and Drug Development
This compound and its derivatives, particularly galloyl hydrazones, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as:
-
Anticancer agents: Studies have shown that these compounds exhibit cytotoxic activity against various cancer cell lines.[2][9]
-
Antioxidants: The phenolic hydroxyl groups contribute to their potent antioxidant properties.[8]
-
Enzyme inhibitors: Certain derivatives have shown excellent urease inhibition potential.[10]
-
Antimicrobial agents: They have also been investigated for their antibacterial and antifungal activities.[2]
The versatile structure of this compound allows for the synthesis of a wide array of derivatives, making it a valuable scaffold in the development of new therapeutic agents.[3]
The logical relationship for the therapeutic potential of this compound derivatives is outlined in the following diagram.
Caption: Therapeutic potential of this compound derivatives.
References
- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. Cas 5782-85-4,this compound | lookchem [lookchem.com]
- 4. This compound | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3,4,5-Trihydroxybenzohydrazide | CAS#:5782-85-4 | Chemsrc [chemsrc.com]
- 7. CN1951911B - Gallic acid acylhydrazone derivatives, preparation method and application - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1951911A - Gallic acid acyl hydrazones derivative, its production method and uses - Google Patents [patents.google.com]
physical and chemical properties of 3,4,5-Trihydroxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzhydrazide, a derivative of gallic acid, is a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. The information is presented to support further research and development of this versatile compound.
Chemical and Physical Properties
This compound, also known as gallic acid hydrazide, possesses a unique molecular structure that underpins its chemical reactivity and biological functions. A summary of its key physical and chemical properties is provided below.
Identifiers and Molecular Characteristics
| Property | Value | Source |
| IUPAC Name | 3,4,5-trihydroxybenzohydrazide | [1] |
| Synonyms | This compound, Gallic hydrazide, Gallic acid hydrazone | [1] |
| CAS Number | 5782-85-4 | [1] |
| Molecular Formula | C₇H₈N₂O₄ | [1][2] |
| Molecular Weight | 184.15 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)NN | [1] |
Physical Properties
| Property | Value | Source |
| Melting Point | 295-298 °C | [3][4] |
| Density | 1.64 g/cm³ | [3][4] |
| Solubility | Information not widely available, likely soluble in polar organic solvents. | |
| pKa | Data not readily available in searched literature. | |
| LogP | -0.5931 to 0.49810 | [2][3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the hydrazinolysis of a gallic acid ester, such as methyl gallate.
Materials:
-
Methyl 3,4,5-trihydroxybenzoate (Methyl gallate)
-
Hydrazine hydrate (80% or higher)
-
Methanol
-
Ethanol
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
To a solution of methyl-3,4,5-trihydroxybenzoate (e.g., 3.68 g, 20 mmol) in ethanol (75 ml) in a round-bottom flask, add hydrazine hydrate (e.g., 5.0 ml, 100 mmol).
-
The mixture is then refluxed for a period of 5 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield a solid crude product.
-
The resulting solid is washed with hexane to remove any non-polar impurities.
-
The purified this compound can be obtained with a high yield (typically around 87-92%).[5]
-
For further purification, the product can be recrystallized from methanol.
Characterization Protocols
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (DMSO-d₆):
-
Aromatic Protons (2H): A singlet is expected for the two equivalent aromatic protons.
-
-NH₂ Protons (2H): A broad singlet is anticipated for the primary amine protons.
-
-NH Proton (1H): A broad singlet is expected for the secondary amide proton.
-
-OH Protons (3H): Broad singlets are expected for the three phenolic hydroxyl groups. The chemical shifts of -NH and -OH protons are concentration and temperature-dependent and can exchange with D₂O.
-
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Expected Absorption Bands:
-
O-H stretching (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretching (amine and amide): Bands in the region of 3200-3400 cm⁻¹.
-
C=O stretching (amide I): A strong absorption band around 1650 cm⁻¹.
-
N-H bending (amide II): A band around 1550-1650 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretching (phenolic): Bands in the 1200-1300 cm⁻¹ region.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Sample Preparation (Electron Impact - EI):
-
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.
Expected Fragmentation:
-
Molecular Ion Peak [M]⁺: Expected at m/z 184.
-
Key Fragment Ions: Fragmentation may involve the loss of the hydrazide group, water, and other small neutral molecules. Common fragments would arise from the stable aromatic core.
Biological Activities and Signaling Pathways
This compound has demonstrated promising biological activities, primarily as a urease inhibitor and an antioxidant.
Urease Inhibition
Derivatives of this compound have been shown to be potent inhibitors of the enzyme urease. Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors of urease. This inhibitory action is significant as urease is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori.
Antioxidant Activity
The phenolic hydroxyl groups in the structure of this compound confer significant antioxidant properties. It can act as a free radical scavenger through mechanisms such as Sequential Proton Loss Electron Transfer (SPLET) and Radical Adduct Formation (RAF). This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.
Modulation of Cellular Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are emerging, research on the parent compound, gallic acid, and its derivatives suggests potential interactions with key cellular signaling cascades. These include the PI3K/Akt and MAPK pathways, which are critical in cell proliferation, survival, and inflammation. Furthermore, compounds with similar structures have been shown to activate the Nrf2 antioxidant response element (ARE) pathway, a master regulator of cellular defense against oxidative stress.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis, coupled with its potent biological activities as a urease inhibitor and antioxidant, makes it a valuable subject for further investigation. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future research into the full potential of this compound in various biomedical applications.
References
- 1. Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAPK and JAK-STAT signaling pathways are involved in the oxidative stress-induced decrease in expression of surfactant protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4,5-Trihydroxybenzhydrazide CAS number 5782-85-4
An In-Depth Technical Guide to 3,4,5-Trihydroxybenzhydrazide (CAS 5782-85-4)
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
This compound, also known as Galloyl Hydrazide, is a unique organic compound derived from gallic acid, a widely occurring plant phenolic acid. With the CAS number 5782-85-4, this molecule, possessing the chemical formula C₇H₈N₂O₄, integrates two critical pharmacophores: the 3,4,5-trihydroxyphenyl (galloyl) group and a hydrazide moiety (-C(=O)NHNH₂). This distinct architecture makes it more than just a simple derivative; it is a "privileged scaffold" in medicinal chemistry. The galloyl portion is renowned for its potent antioxidant and radical-scavenging properties, while the hydrazide group offers a versatile reactive handle for synthesizing a vast library of derivative compounds, such as hydrazones and various heterocycles.
This guide provides an in-depth exploration of this compound, moving beyond basic data to offer field-proven insights for researchers and drug development professionals. We will delve into its synthesis, elucidate its core biological activities, and present its applications as both a standalone bioactive agent and a critical intermediate in the discovery of novel therapeutics.
Physicochemical and Structural Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. These characteristics influence solubility, stability, storage, and reactivity.
| Property | Value | Source(s) |
| CAS Number | 5782-85-4 | |
| Molecular Formula | C₇H₈N₂O₄ | |
| Molecular Weight | 184.15 g/mol | |
| Melting Point | 295-298 °C | |
| Density | 1.64 g/cm³ | |
| Appearance | White solid/powder | |
| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | |
| SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)NN |
GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE) should be used during handling.
Synthesis and Purification: From Precursor to Product
The most common and efficient synthesis of this compound involves the hydrazinolysis of a gallic acid ester. The choice of an ester, typically methyl gallate or ethyl gallate, as the starting material is a critical experimental design choice. It serves to activate the carboxyl group, making it more susceptible to nucleophilic attack by hydrazine hydrate, a reaction that would be inefficient if attempted with the less reactive parent carboxylic acid.
Workflow Diagram: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by melting point analysis and spectroscopy.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3,4,5-trihydroxybenzoate (methyl gallate).
-
Solvent Addition: Add a suitable solvent, such as methanol or absolute ethanol, to dissolve the methyl gallate.
-
Reactant Addition: While stirring, add an excess of hydrazine hydrate to the solution. A molar excess of hydrazine is used to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The causality here is that the elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution to occur.
-
Monitoring: Track the disappearance of the starting material (methyl gallate) using a suitable TLC system (e.g., ethyl acetate/hexane). The appearance of a new, more polar spot corresponding to the product indicates reaction progression.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, being less soluble in the alcohol solvent than the starting ester, will often precipitate. The volume of the solvent can be reduced under vacuum to enhance precipitation.
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold methanol to remove unreacted hydrazine hydrate and other impurities. The product can be further purified by recrystallization from methanol to yield a white crystalline solid.
-
Validation: Confirm the identity and purity of the final product by measuring its melting point (295-298 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Core Biological Activities & Mechanistic Insights
The therapeutic potential of this compound stems from several key biological activities. Its structure is intrinsically linked to its function.
Antiproliferative and Cytotoxic Activity
Studies have demonstrated that this compound possesses significant antiproliferative activity against various human cancer cell lines. In one comprehensive study, it showed greater activity than many of its more complex derivatives, with GI₅₀ (concentration for 50% growth inhibition) values under 5.54 µM against all tested cell lines. It showed a particularly high inhibitory effect against ovarian cancer (OVCAR-3) cells, with a GI₅₀ value of ≤ 0.89 µM.
-
Mechanistic Insight: While the exact mechanism is multifaceted, the antiproliferative effects are linked to the pro-oxidant capability of the galloyl structure in the presence of transition metals like copper, often found at elevated levels in the tumor microenvironment. This can generate reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis in cancer cells. This represents a selective cytotoxicity, as normal cells are less susceptible to this ROS-mediated damage.
Potent Antioxidant and Radical Scavenging Activity
The 3,4,5-trihydroxy substitution pattern on the benzene ring is a classic and powerful antioxidant motif. This structure allows the compound to readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.
-
Mechanistic Insight: The antioxidant capacity is primarily due to the formation of a stable semiquinone radical after the donation of a hydrogen atom. The stability of this radical is enhanced by resonance delocalization across the aromatic ring and the carbonyl group. This high reactivity towards radicals makes it an effective scavenger of species like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which are used in standard antioxidant assays.
Metal Chelating Properties
The compound acts as an effective chelating agent for various metal ions. This activity is attributed to both the catechol-like arrangement of the hydroxyl groups and the hydrazide functional group.
-
Mechanistic Insight: By sequestering redox-active metal ions such as Fe²⁺ and Cu²⁺, this compound can prevent their participation in Fenton-type reactions, which are a major source of highly destructive hydroxyl radicals in biological systems. This chelation contributes significantly to its overall antioxidant and cytoprotective effects.
Applications in Drug Discovery and Development
The true power of this compound in a drug development context lies in its dual role: as a bioactive molecule in its own right and, more importantly, as a versatile synthetic intermediate.
Workflow Diagram: Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound as a scaffold.
Synthesis of Schiff Bases (Hydrazones)
The terminal -NH₂ group of the hydrazide is readily condensed with various aldehydes and ketones to form hydrazones (Schiff bases). This is one of the most powerful applications for generating chemical diversity. By simply changing the aldehyde or ketone, researchers can systematically modify the steric and electronic properties of the final molecule to optimize biological activity. Gallic acid hydrazones have been extensively studied and shown to possess enhanced antioxidant, antibacterial, and urease inhibition activities.
Protocol 2: General Synthesis of a 3,4,5-Trihydroxybenzhydrazone Derivative
This protocol describes a robust method for creating a library of derivatives for structure-activity relationship (SAR) studies.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask.
-
Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazide's terminal nitrogen. This is a key mechanistic step for efficient condensation.
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone product often precipitates from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and air-dry. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed if higher purity is required.
-
Validation: Characterize the final product using ¹H NMR, mass spectrometry, and FT-IR to confirm the formation of the C=N imine bond and the presence of the desired structural features.
Precursor for Heterocyclic Synthesis
Beyond simple hydrazones, the hydrazide moiety is a key precursor for constructing important five-membered heterocyclic rings like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic systems are prevalent in many approved drugs and are known to confer a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. For example, reacting the hydrazide with carbon disulfide in a basic medium leads to the formation of an oxadiazole-thione intermediate, a gateway to a variety of potent bioactive molecules.
Standardized Bioactivity Assessment
To ensure data comparability and trustworthiness, standardized assays are crucial. For a compound whose primary characteristic is antioxidant activity, the DPPH radical scavenging assay is a fundamental and reliable method.
Protocol 3: DPPH Radical Scavenging Antioxidant Assay
This assay provides a quantitative measure (IC₅₀ or TEAC) of the compound's ability to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that its absorbance at 517 nm is approximately 1.0.
-
Assay Setup (96-well plate format):
-
Prepare a serial dilution of the test compound stock solution.
-
In each well, add a small volume (e.g., 20 µL) of the compound dilution (or a standard like Trolox).
-
Add the DPPH working solution (e.g., 180-200 µL) to each well to initiate the reaction.
-
Include a blank control (solvent only) and a negative control (solvent + DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The antioxidant compound donates a hydrogen atom to the purple DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is directly proportional to the scavenging activity.
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). This provides a quantitative measure of antioxidant potency.
Conclusion
This compound (CAS 5782-85-4) is a molecule of significant scientific interest, grounded in the potent bioactivity of its galloyl core and the synthetic flexibility of its hydrazide functional group. It has demonstrated notable antiproliferative and antioxidant activities, making it a valuable compound for direct investigation. More profoundly, its role as a key building block enables the rapid and efficient generation of diverse chemical libraries of hydrazones and heterocyclic derivatives. This dual functionality secures its place as a privileged scaffold in modern drug discovery, offering a robust platform for developing next-generation therapeutic agents. The protocols and insights provided in this guide are designed to empower researchers to harness the full potential of this versatile compound in their development pipelines.
Galloyl Hydrazide: A Technical Guide to its Discovery, Synthesis, and Biological Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of galloyl hydrazide, a versatile chemical intermediate renowned for its significant biological activities. Since its initial synthesis, derived from the naturally abundant gallic acid, galloyl hydrazide has emerged as a privileged scaffold in medicinal chemistry. Its potent antioxidant, anticancer, and antimicrobial properties have prompted extensive research into its therapeutic potential. This guide details the historical evolution of its synthesis, from conventional heating methods to modern microwave-assisted green chemistry protocols. Key experimental methodologies are described in detail, and quantitative data on its physicochemical properties and biological efficacy are systematically presented in tabular format. Furthermore, this paper elucidates the primary mechanism of its anticancer action—ribonucleotide reductase inhibition—through schematic diagrams, offering a foundational resource for professionals engaged in drug discovery and development.
The Genesis of Galloyl Hydrazide: Discovery and Synthesis
The history of galloyl hydrazide (3,4,5-trihydroxybenzohydrazide) is intrinsically linked to the broader exploration of hydrazides as valuable synthons in organic and medicinal chemistry. While the first hydrazides were reported in the late 19th century, the specific timeline for the initial synthesis of the galloyl variant is less defined in seminal literature, often appearing as a crucial intermediate in the synthesis of more complex molecules.[1][2] Its importance stems from the combination of a reactive hydrazide moiety and the 3,4,5-trihydroxyphenyl (galloyl) group, a well-established antioxidant pharmacophore derived from gallic acid.[3]
Early synthetic routes were often characterized by long reaction times and the use of organic solvents.[4] However, significant advancements have led to more efficient and environmentally benign protocols. The synthesis of galloyl hydrazide has been described as challenging and lacking standardization in historical literature, prompting modern efforts to establish reliable and reproducible methods.[3][4][5]
Synthetic Evolution: From Conventional to Green Chemistry
Two primary methodologies have been established for the synthesis of galloyl hydrazide: a traditional conventional heating method and a modern, microwave-assisted green chemistry approach.
-
Conventional Synthesis: This classical approach typically begins with the esterification of gallic acid to form an alkyl gallate (e.g., methyl gallate or ethyl gallate).[6][7] The resulting ester is then refluxed with hydrazine hydrate, leading to the formation of galloyl hydrazide.[6][8] This method, while effective, often requires extended reaction times and the use of solvents like methanol or ethanol.[6][8]
-
Microwave-Assisted Green Synthesis: A significant improvement in the synthesis was developed by A.M. Rabie, involving a one-pot, solvent-free, microwave-assisted reaction directly from gallic acid and hydrazine hydrate.[5][7][9] This method dramatically reduces reaction time from hours to minutes, increases yield, and aligns with the principles of green chemistry by eliminating the need for polluting solvents.[4][5]
Physicochemical Characteristics
Galloyl hydrazide presents as an off-white, fine powdered solid.[5] Its key physicochemical properties are summarized in the table below, providing essential data for its application in further synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | [5] |
| Molecular Weight | 184.15 g/mol | [5] |
| Melting Point | 294-297 °C | [5][9] |
| Log P (Octanol/Water) | -0.94 | [6] |
| Appearance | Off-white fine powder | [5] |
Biological Activity and Therapeutic Potential
Galloyl hydrazide is a molecule of significant interest due to its broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects.[3][10] Its structural features make it a potent precursor for a wide array of bioactive derivatives.[9]
Anticancer and Antiproliferative Activity
Extensive research has demonstrated the potent antiproliferative effects of galloyl hydrazide against various human cancer cell lines.[6] It has shown significant activity against breast (MCF-7), multidrug-resistant breast (NCI/ADR-RES), and ovarian (OVCAR-3) cancer cell lines, with GI₅₀ values often in the low micromolar range.[6]
| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) | Reference |
| OVCAR-3 | Ovarian | 0.88 | 9.77 | [6] |
| MCF-7 | Breast | 0.85 | 2.36 | [6] |
| NCI/ADR-RES | Breast (MDR) | 0.91 | 2.56 | [6] |
| K-562 | Leukemia | 2.05 | 8.98 | [6] |
| HT-29 | Colon | 2.61 | >100 | [6] |
GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition.
Mechanism of Action: Ribonucleotide Reductase Inhibition
The primary mechanism for the anticancer activity of galloyl hydrazide and its parent compound, gallic acid, is the inhibition of ribonucleotide reductase (RR).[11] RR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[12][13][14] By inhibiting RR, galloyl hydrazide disrupts the deoxynucleoside triphosphate (dNTP) pool, leading to the stalling of DNA replication, cell cycle arrest (specifically attenuating the progression from G0/G1 to S phase), and the induction of apoptosis.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemcom.com [echemcom.com]
- 6. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate conventional and microwave-assisted synthesis of galloyl hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
- 11. Gallic acid inhibits ribonucleotide reductase and cyclooxygenases in human HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
3,4,5-Trihydroxybenzhydrazide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzhydrazide, also known as gallic acid hydrazide, is a phenolic compound derived from gallic acid, a natural product found in various plants.[1] This molecule has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antioxidant, anticancer, and antimicrobial properties. Its structural framework, featuring a catechol-like trihydroxyphenyl moiety combined with a hydrazide group, makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and underlying mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of a gallic acid ester. The overall synthetic workflow can be represented as follows:
Caption: General synthesis workflow for this compound.
Experimental Protocols
Conventional Synthesis:
A common method involves a two-step process starting from gallic acid.[2]
-
Esterification of Gallic Acid:
-
To a solution of gallic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours.
-
The solvent is evaporated, and the residue is neutralized to precipitate the methyl gallate.
-
The crude product is then purified by recrystallization.
-
-
Hydrazinolysis of Methyl Gallate:
-
Methyl gallate is dissolved in a suitable solvent like ethanol or methanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is refluxed for an extended period, typically 6-9 hours.[3][4]
-
Upon cooling, the this compound precipitates as a solid.
-
The product is collected by filtration, washed with a cold solvent, and dried.[5]
-
Microwave-Assisted Synthesis:
A more rapid and efficient "green" chemistry approach involves microwave-assisted synthesis. This method can be a one-pot reaction directly from gallic acid and hydrazine hydrate, significantly reducing reaction time and the use of solvents.[6]
Biological Activities and Quantitative Data
Antioxidant Activity
This compound and its derivatives exhibit significant antioxidant properties, primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl groups. The antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 / EC50 (µg/mL) | Reference |
| Gallic Acid Hydrazone Derivative 11 | DPPH | 6.42 | [2] |
| Gallic Acid Hydrazone Derivative 15 | DPPH | 6.86 | [2] |
| Gallic Acid Hydrazone Derivative 11 | ABTS | 12.85 | [2] |
| Gallic Acid Hydrazone Derivative 15 | ABTS | 12.49 | [2] |
| Trolox (Standard) | DPPH | - | [2] |
| Gallic Acid (Standard) | ABTS | 1.34 | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay [8][9]
-
Preparation of DPPH Solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure:
-
An aliquot of the test sample is mixed with the DPPH solution in a cuvette or a 96-well plate.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.
Anticancer Activity
This compound has demonstrated potent antiproliferative activity against various human cancer cell lines. The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay.
| Compound | Cell Line | GI50 (µM) | Reference |
| This compound | OVCAR-3 (Ovarian) | 0.88 | [10] |
| MCF-7 (Breast) | 0.85 | [10] | |
| NCI/ADR-RES (Breast, Multidrug Resistant) | 0.91 | [10] | |
| K-562 (Leukemia) | >5.54 | [10] | |
| U251 (Glioma) | 5.54 | [10] | |
| NCI-H460 (Lung) | 2.66 | [10] | |
| PC-3 (Prostate) | 2.51 | [10] | |
| HT29 (Colon) | 2.45 | [10] | |
| A549 (Lung) | 2.66 | [10] | |
| Imide Derivative [IV]d | MCF7 (Breast) | 20 | [6] |
| MDA-MB-231 (Breast) | 10 | [6] |
Experimental Protocol: MTT Assay for Cell Viability [11][12][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) is determined from the dose-response curve.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Gallic Acid Derivative 6 | Staphylococcus aureus | - | [14] |
| Salmonella enterica | - | [14] | |
| Gallic Acid Derivative 13 | Staphylococcus aureus | 56 | [14] |
| Salmonella enterica | 475 | [14] | |
| Pyrazole Derivative [III]c | Staphylococcus aureus (G+) | - (Promising) | [15] |
| Klebsiella pneumoniae (G-) | - (Promising) | [15] | |
| Pyrazole Derivative [III]e | Staphylococcus aureus (G+) | - (Promising) | [15] |
| Klebsiella pneumoniae (G-) | - (Promising) | [15] | |
| Gallic Acid Derivative 6 | Candida albicans | pMIC = 1.98 µM/mL | [16] |
| Escherichia coli | pMIC = 1.98 µM/mL | [16] | |
| Gallic Acid Derivative 33 | Staphylococcus aureus | pMIC = 2.01 µM/mL | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microplate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular targets of this compound are still under investigation, studies on its parent compound, gallic acid, provide valuable insights into its potential mechanisms of action, particularly in the context of its anticancer effects. The pro-apoptotic and anti-inflammatory activities of gallic acid have been linked to the modulation of key signaling pathways.
ROS-Mediated Apoptosis Pathway
Gallic acid has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to the activation of the mitochondrial apoptotic pathway.[17]
Caption: ROS-dependent mitochondrial apoptosis pathway potentially induced by this compound.
JNK-Dependent Apoptosis Pathway
Gallic acid can induce apoptosis in certain cell types through a JNK (c-Jun NH2-terminal kinase)-dependent pathway, which is initiated by ROS production and leads to the activation of the tumor suppressor protein p53.[18]
Caption: JNK-dependent apoptotic signaling pathway potentially triggered by this compound.
Fas and Mitochondrial-Mediated Apoptosis Pathway
In some cellular contexts, gallic acid can induce apoptosis through the activation of the Fas death receptor and the mitochondrial pathway, leading to the activation of caspases.[19]
Caption: Fas and mitochondrial-mediated apoptosis pathway potentially initiated by this compound.
PI3K/Akt Signaling Pathway
Gallic acid has also been shown to inhibit cancer progression by downregulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound leading to cell cycle arrest and apoptosis.
Conclusion
This compound is a promising scaffold in medicinal chemistry, demonstrating significant antioxidant, anticancer, and antimicrobial activities. This technical guide has summarized the key synthetic methodologies, provided quantitative biological data, and detailed the experimental protocols for the evaluation of its activities. The exploration of its potential mechanisms of action, likely involving the modulation of critical signaling pathways such as those mediated by ROS, JNK, Fas, and PI3K/Akt, offers a solid foundation for further research. Future studies should focus on elucidating the specific molecular targets of this compound and its derivatives, as well as on optimizing their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical applications.
References
- 1. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Antibacterial evaluation of gallic acid and its derivatives against a " by Mohamed Abdella, Chandrajit Lahiri et al. [knova.um.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. dpph assay ic50: Topics by Science.gov [science.gov]
- 13. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 17. Gallic acid induces apoptosis and enhances the anticancer effects of cisplatin in human small cell lung cancer H446 cell line via the ROS-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gallic Acid Induces a Reactive Oxygen Species-Provoked c-Jun NH2-Terminal Kinase-Dependent Apoptosis in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gallic acid induces apoptosis in 3T3-L1 pre-adipocytes via a Fas- and mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Gallic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound ubiquitously found in the plant kingdom, has long been recognized for its diverse health benefits. Its derivatives, both naturally occurring and synthetic, have garnered significant attention in the scientific community for their potent and varied biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of gallic acid derivatives, complete with quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.
Antioxidant Activity
The hallmark of gallic acid and its derivatives is their profound antioxidant capacity. The three hydroxyl groups on the phenyl ring are crucial for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The structure-activity relationship is significantly influenced by the nature of the substituent on the carboxylic acid group; esterification, for instance, can modulate the lipophilicity and, consequently, the antioxidant efficacy in different biological environments.[1][2][3]
Quantitative Antioxidant Data
The antioxidant potential of various gallic acid derivatives has been quantified using several standard assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant activity.
| Derivative | Assay | IC50 Value (µM) | Reference(s) |
| Gallic Acid | DPPH | 29.5 - 30.53 | [3][4] |
| Methyl Gallate | DPPH | 38.0 | [4] |
| Propyl Gallate | DPPH | - | [5] |
| Lauryl Gallate | DPPH | - | [5] |
| N-Alkyl Gallamides | DPPH | - | [6] |
| Gallic Acid-based Indole Derivatives | DPPH | - | [7] |
Anti-inflammatory Activity
Gallic acid derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and various interleukins.[8][9][10] This is often achieved through the downregulation of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][11]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference(s) |
| Gallic Acid | RAW 264.7 | - | [12] |
| 3,4,5-THBS (Sulfonamide derivative) | - | - | [8] |
| 3,4,5-TMBS (Sulfonamide derivative) | - | - | [8] |
| Compound 7 (from P. multiflorum) | RAW 264.7 | 12.0 ± 0.8 | [13] |
| Compound 8 (from P. multiflorum) | RAW 264.7 | 17.8 ± 0.6 | [13] |
| Compound 9 (from P. multiflorum) | RAW 264.7 | 7.6 ± 0.3 | [13] |
| Compound 6 (from R. sachalinensis) | RAW 264.7 | 21.34 ± 2.52 | [14] |
Anticancer Activity
The anticancer properties of gallic acid derivatives are a major area of research. These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis through various mechanisms.[15][16] The modulation of signaling pathways that control cell cycle and survival, such as the MAPK and PI3K/Akt pathways, is a key aspect of their antitumor action.[17][18]
Quantitative Anticancer Data
The cytotoxic effects of gallic acid derivatives are typically evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.
| Derivative | Cancer Cell Line | IC50 Value | Reference(s) |
| Gallic Acid | MDA-MB-231 (Breast) | 50 µM (48h) | [15] |
| Gallic Acid | MDA-MB-231 (Breast) | 43.86 µg/mL | [16] |
| Gallic Acid | MCF-7 (Breast) | 18 µg/mL | [19] |
| Gallic Acid | PANC-1 (Pancreatic) | ~75-150 µM | [17] |
| Gallic Acid | MIA PaCa-2 (Pancreatic) | ~75-150 µM | [17] |
| N-tert-butyl gallamide | MCF-7 (Breast) | 2.1 µg/mL | [6] |
| N-hexyl gallamide | MCF-7 (Breast) | 3.5 µg/mL | [6] |
Antimicrobial Activity
Gallic acid and its derivatives possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[20][21] They can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation. The minimum inhibitory concentration (MIC) is a standard measure of their antimicrobial efficacy.
Quantitative Antimicrobial Data
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC Value | Reference(s) |
| Gallic Acid | S. aureus (MSSA) | 200 µg/mL | [22] |
| Gallic Acid | S. aureus (MRSA) | 400 µg/mL | [22] |
| Methyl Gallate | S. aureus (MSSA/MRSA) | 1600 µg/mL | [22] |
| Compound 6 (synthetic derivative) | S. aureus | 56 µg/mL | [21] |
| Compound 13 (synthetic derivative) | S. enterica | 475 µg/mL | [21] |
| Compound 33 (synthetic derivative) | S. aureus | 2.01 µM/mL (pMIC) | [20] |
| Compound 6 (synthetic derivative) | E. coli | 1.98 µM/mL (pMIC) | [20] |
| GAPI (Gallic acid-Polyphemusin I) | L. rhamnosus | 20 µM | [23] |
| GAPI (Gallic acid-Polyphemusin I) | L. acidophilus | 40 µM | [23] |
| GAPI (Gallic acid-Polyphemusin I) | S. mutans | 80 µM | [23] |
Note: pMIC is the negative logarithm of the MIC value.
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of gallic acid derivatives, making them promising candidates for combating neurodegenerative diseases.[1][24] Their ability to cross the blood-brain barrier is a critical factor, and derivatization to increase lipophilicity can enhance this property.[1][25] The neuroprotective mechanisms involve antioxidant and anti-inflammatory actions within the central nervous system, as well as the modulation of specific signaling pathways like Nrf2.[26][27]
Quantitative Neuroprotective Data
The neuroprotective effects can be quantified by measuring the viability of neuronal cell lines, such as SH-SY5Y, after exposure to a neurotoxin.
| Derivative | Cell Line | Neurotoxin | Protective Effect | Reference(s) |
| Gallic Acid | SH-SY5Y | 6-OHDA | Increased cell viability by 10-15% at 100 µM | |
| Propyl Gallate | SH-SY5Y | 6-OHDA | Increased cell viability to 90% at 100 µM | |
| Methyl Gallate | SH-SY5Y | 6-OHDA | Significant protective effect | |
| Ethyl Gallate | SH-SY5Y | 6-OHDA | Significant protective effect |
Key Signaling Pathways
The diverse biological activities of gallic acid derivatives are underpinned by their interaction with several critical intracellular signaling pathways.
Nrf2 Signaling Pathway
Gallic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[26][27][28] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress or activators like gallic acid disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: Nrf2 activation pathway by Gallic Acid.
NF-κB and MAPK Signaling Pathways
Gallic acid and its derivatives are potent inhibitors of the pro-inflammatory NF-κB and MAPK signaling pathways.[9][10][11] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of inflammatory mediators. Gallic acid can block the phosphorylation of key proteins in these cascades, such as p65 (a subunit of NF-κB), IκB-α, and the MAPKs (p38, JNK, and ERK), thereby suppressing the inflammatory response and inducing apoptosis in cancer cells.[11][17][18]
Caption: Gallic Acid's role in NF-κB and MAPK pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow
A typical workflow for screening gallic acid derivatives for a specific biological activity, such as anticancer effects, involves a series of sequential assays.
Caption: General workflow for screening biological activity.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution in an amber bottle to protect it from light.
-
Dissolve the gallic acid derivative and a positive control (e.g., ascorbic acid) in the same solvent to prepare stock solutions.
-
Prepare a series of dilutions from the stock solutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume (e.g., 100 µL) of each dilution of the test compound or standard.
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to each well to initiate the reaction.
-
Prepare a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of inhibition against the concentration of the derivative to determine the IC50 value.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the gallic acid derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
-
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an indirect measure of NO production by cells like macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the gallic acid derivative for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), to induce NO production. Include control wells (cells only, cells + LPS, cells + derivative only).
-
Incubate for 24 hours.
-
-
Griess Reagent Preparation:
-
The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). These are often mixed in equal volumes just before use.
-
-
Assay Procedure:
-
Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition relative to the LPS-only treated cells to find the IC50 value.
-
Protocol 4: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the gallic acid derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculum Preparation:
-
Grow the test microorganism in broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted compound with the prepared inoculum.
-
Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
Gallic acid derivatives represent a versatile and promising class of bioactive compounds with significant potential in the fields of medicine and pharmacology. Their multifaceted activities, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective, are well-documented and are driven by their ability to modulate critical cellular signaling pathways. The structure-activity relationship studies continue to be vital in designing new derivatives with enhanced potency and specificity. The standardized protocols provided herein offer a robust framework for the continued investigation and development of these valuable natural and synthetic molecules for therapeutic applications.
References
- 1. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells – Oriental Journal of Chemistry [orientjchem.org]
- 7. Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fisheries and Aquatic Sciences [e-fas.org]
- 13. japsonline.com [japsonline.com]
- 14. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gallic acid and curcumin induce cytotoxicity and apoptosis in human breast cancer cell MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
- 17. Apoptotic Effect of Gallic Acid via Regulation of p-p38 and ER Stress in PANC-1 and MIA PaCa-2 Cells Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 21. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing the Potential of Gallic Acid and Methyl Gallate to Enhance the Efficacy of β-Lactam Antibiotics against Methicillin-Resistant Staphylococcus aureus by Targeting β-Lactamase: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 2024.sci-hub.se [2024.sci-hub.se]
- 25. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 26. biorxiv.org [biorxiv.org]
- 27. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 3,4,5-Trihydroxybenzhydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzhydrazide, also known as galloyl hydrazide, is a phenolic compound derived from gallic acid, a well-known natural antioxidant. This technical guide provides a comprehensive overview of the current state of research into the therapeutic properties of this compound and its derivatives. Emerging evidence suggests its potential as a versatile therapeutic agent with significant antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting activities. This document consolidates available quantitative data, details key experimental methodologies, and visualizes associated molecular pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound (gallic hydrazide) is a synthetic derivative of gallic acid, a polyphenol abundant in various plants.[1] The structure combines the well-documented antioxidant properties of the galloyl moiety with a reactive hydrazide group, making it a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities.[1] Research has highlighted its potential in several therapeutic areas, primarily focusing on its ability to combat oxidative stress and its downstream consequences. This guide will delve into the synthesis, mechanisms of action, and potential applications of this promising compound.
Synthesis
The synthesis of this compound is a relatively straightforward process, typically involving the hydrazinolysis of a gallic acid ester, such as methyl gallate or ethyl gallate.[2][3]
General Synthesis Protocol for this compound
A common method for the synthesis of this compound involves the reaction of a gallic acid ester with hydrazine hydrate.[2]
Materials:
-
Methyl gallate (or ethyl gallate)
-
Hydrazine hydrate (80-85%)
-
Ethanol (or other suitable alcohol)
Procedure:
-
Dissolve methyl gallate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours (typically 4-6 hours).[2][3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is then washed with a non-polar solvent, such as hexane, and can be further purified by recrystallization from a suitable solvent like methanol to yield pure this compound.[4][5]
Synthesis of 3,4,5-Trihydroxybenzohydrazone Derivatives
The hydrazide group of this compound can be readily condensed with various aldehydes and ketones to form a diverse library of 3,4,5-trihydroxybenzohydrazone derivatives.
General Procedure:
-
Dissolve this compound in a suitable solvent, such as methanol or ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reflux the mixture for 3-4 hours.
-
After cooling, the precipitated product is collected by filtration, washed, and can be purified by recrystallization.[4][5]
Therapeutic Properties and Mechanisms of Action
Antioxidant Activity
The core therapeutic potential of this compound stems from its potent antioxidant properties, attributed to the three hydroxyl groups on the benzene ring, which can readily donate hydrogen atoms to scavenge free radicals.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm. The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6][7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically at around 593 nm.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Quantitative Data:
The following table summarizes the reported in vitro anticancer activity of this compound (referred to as Galloyl Hydrazide) and its derivatives.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | OVCAR-3 (Ovarian) | 0.88 | [8] |
| MCF-7 (Breast) | 0.85 | [8] | |
| NCI/ADR-RES (Multidrug-Resistant Breast) | 0.91 | [8] | |
| 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | K562 (Leukemia) | 30 | [9] |
| Jurkat (Leukemia) | 30 | [9] | |
| Imide Derivative [IV]d | MCF7 (Breast) | 20 | [10] |
| MDA-MB-231 (Breast) | 10 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
Anti-inflammatory Activity
A derivative of this compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of the NF-κB/IL-6/STAT3 Pathway
One study on N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide demonstrated its protective effects in a mouse model of colitis.[11] The compound was found to inhibit the NF-κB/IL-6/STAT3 signaling pathway.[11]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like IL-6.
-
IL-6 (Interleukin-6): A pro-inflammatory cytokine that plays a crucial role in inflammation and immune responses.
-
STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that is activated by IL-6 and promotes the expression of genes involved in inflammation, cell survival, and proliferation.
Inhibition of this pathway leads to a reduction in the production of inflammatory mediators, thereby ameliorating the inflammatory condition.[11] While this study focused on a derivative, the shared galloyl moiety suggests that this compound itself may possess similar anti-inflammatory potential.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Excessive nitric oxide (NO) production is a hallmark of inflammation. The Griess assay is a common method to quantify NO levels.
-
Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at approximately 540 nm, which is proportional to the nitrite concentration (a stable product of NO).
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Urease Inhibitory Activity
Derivatives of this compound have been identified as potent inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria.[4][5]
Quantitative Data:
The following table presents the urease inhibitory activity of some 3,4,5-trihydroxybenzohydrazone derivatives.
| Compound Derivative | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Compound 6 | - | 19.1 | Competitive | [4][5] |
| Compound 10 | - | 18.4 - 21.7 | Mixed | [4][5] |
| Compound 14 | - | 18.4 - 21.7 | Mixed | [4][5] |
| Compound 16 | - | 10.53 | Competitive | [4][5] |
| Compound 18 | - | 18.4 - 21.7 | Mixed | [4][5] |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This method measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
-
Prepare a reaction mixture containing jack bean urease solution and a buffer with urea.
-
Incubate the enzyme with various concentrations of the test compound in 96-well plates at 30°C for 15 minutes.
-
Stop the reaction and determine the amount of ammonia produced using the indophenol method, which involves the addition of phenol reagent and alkali reagent to produce a colored indophenol blue complex.
-
Measure the absorbance at approximately 625 nm.
-
Calculate the percentage of urease inhibition and determine the IC50 value.[4][5]
In Vivo Studies
While in vivo data for the parent compound this compound is limited, studies on its derivatives and parent compound (gallic acid) provide valuable insights into its potential in living systems.
Wound Healing
Gallic acid has been shown to promote wound healing by accelerating the migration of keratinocytes and fibroblasts.[12][13] A derivative, 3,4,5-trihydroxy-N'-[(5-methyl-1H-indol-3-yl)-methylidene]benzohydrazide (TIBH), has also demonstrated wound healing properties in vivo.
Experimental Protocol: Excisional Wound Healing Model in Mice
This model is widely used to evaluate the efficacy of wound healing agents.[14][15]
-
Anesthetize the mice and shave the dorsal area.
-
Create full-thickness excisional wounds of a standardized size (e.g., using a biopsy punch).
-
Topically apply the test compound (e.g., in a suitable vehicle) to the wounds. A control group receives the vehicle alone.
-
Monitor the wound closure rate by taking photographs at regular intervals. The wound area can be measured using image analysis software.
-
At the end of the study, excise the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, collagen deposition, and inflammation.[14][15]
Pharmacokinetics and Toxicity
Currently, there is a lack of specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and in vivo toxicity data for this compound in the public domain. However, in silico predictions for some derivatives suggest good intestinal absorption.[8] Studies on the parent compound, gallic acid, indicate that it is rapidly absorbed and eliminated.[16] Acute toxicity studies on some 1,2,4-triazole-3-thione derivatives, which can be synthesized from hydrazides, have classified them as moderately toxic in aquatic models.[14] It is important to note that the cytotoxicity of gallic acid derivatives can be significantly lower in normal cells compared to cancer cells, indicating a degree of selectivity.[17]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a wide spectrum of therapeutic properties. The available data strongly support their potential as antioxidant, anticancer, anti-inflammatory, and urease-inhibiting agents. The ease of synthesis and the potential for creating large libraries of derivatives make this scaffold particularly attractive for drug discovery programs.
Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of the parent compound, this compound, in a broader range of antioxidant and anti-inflammatory assays.
-
Mechanism of action studies: Elucidating the direct effects of the parent compound on key signaling pathways, such as NF-κB and STAT3.
-
In vivo efficacy and safety: Conducting more extensive in vivo studies to validate the therapeutic potential observed in vitro and to establish the safety profile of this compound.
-
Pharmacokinetic studies: Performing detailed ADME studies to understand the absorption, distribution, metabolism, and excretion of this compound in animal models.
A deeper understanding of these aspects will be crucial for the translation of this promising compound from the laboratory to potential clinical applications.
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morin inhibits STAT3 tyrosine 705 phosphorylation in tumor cells through activation of protein tyrosine phosphatase SHP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 15. selleckchem.com [selleckchem.com]
- 16. d-nb.info [d-nb.info]
- 17. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Core Mechanism of Action of 3,4,5-Trihydroxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzhydrazide, a gallic acid derivative, is a multifaceted molecule exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of its core mechanisms of action, focusing on its antioxidant, anti-inflammatory, enzyme inhibitory, anticancer, and antimicrobial properties. Through a detailed analysis of existing literature, this document consolidates quantitative data, outlines experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug discovery and development. While the mechanisms for some of its activities, such as urease and tyrosinase inhibition, are well-characterized, the precise molecular interactions with inflammatory signaling pathways like NF-κB and MAPK are less defined for the parent compound and are often inferred from studies on its derivatives.
Introduction
This compound, also known as gallic acid hydrazide, is a chemical compound that integrates the well-documented antioxidant properties of a gallic acid moiety with a reactive hydrazide group.[1] This unique structural combination makes it a versatile scaffold for the synthesis of a variety of derivatives with enhanced or novel biological activities. The presence of the trihydroxy-substituted benzene ring is crucial for its ability to scavenge free radicals, while the hydrazide functional group allows for the formation of hydrazones and other derivatives, which have shown significant potential in medicinal chemistry. This guide will delve into the fundamental mechanisms that underpin the diverse pharmacological effects of this compound.
Antioxidant Mechanism of Action
The antioxidant activity of this compound is primarily attributed to its 3,4,5-trihydroxyphenyl (gallic acid) moiety. This structure allows for the donation of hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Radical Scavenging Mechanisms
Theoretical studies, particularly Density Functional Theory (DFT) calculations on related structures, suggest that the antioxidant activity proceeds via several mechanisms[2]:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can directly donate a hydrogen atom to a free radical, quenching its reactivity.
-
Sequential Proton Loss followed by Electron Transfer (SPLET): The molecule can first be deprotonated, followed by the transfer of an electron to the radical species.
-
Radical Adduct/Coupling Formation (RAF/RCF): The molecule can form a stable adduct with the free radical.
Under physiological conditions, the SPLET and RCF mechanisms are often favored.[2] The antioxidant efficacy of this compound derivatives has been shown to be approximately 1.5 times greater than that of the parent gallic acid, indicating that the hydrazide modification enhances its radical scavenging capabilities.[2]
Quantitative Antioxidant Activity
The antioxidant potential of this compound and its derivatives has been quantified using various in vitro assays.
| Compound/Derivative | Assay | IC50/EC50 Value | Reference |
| (E)-2,4-dioxo-3-(1-(2-(3″,4″,5″-trihydroxybenzoyl)hydrazineyl)ethylidene)chroman-7-yl acetate | DPPH | - | [2] |
| (E)-2,4-dioxo-3-(1-(2-(3″,4″,5″-trihydroxybenzoyl)hydrazineyl)ethylidene)chroman-7-yl acetate | ABTS | - | [2] |
| 3,4,5-trihydroxyphenylacetamide derivatives | DPPH | More potent than Vitamin C | [3] |
| 3,4,5-trihydroxyphenylacetamide derivatives | ABTS | Comparable to Trolox | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a typical procedure for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution but without the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
References
An In-Depth Technical Guide to the Metal Chelating Properties of 3,4,5-Trihydroxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzhydrazide, also known as gallic acid hydrazide, is a polyphenolic compound of significant interest due to its potential as a metal chelating agent. Its unique structural features, combining the polyhydroxy aromatic ring of gallic acid with a hydrazide moiety, suggest a strong capacity for coordinating with various metal ions. This technical guide provides a comprehensive overview of the metal chelating properties of this compound, including detailed experimental protocols for its synthesis and the characterization of its metal complexes. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary methodologies to determine these parameters. Furthermore, it explores the potential implications of its chelating activity on key cellular signaling pathways, offering a foundation for further investigation in drug discovery and development.
Introduction
Metal ions, particularly those of transition elements like iron and copper, are essential for a myriad of biological processes. However, their dysregulation can lead to oxidative stress through the generation of reactive oxygen species (ROS), contributing to the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Metal chelation therapy is a promising therapeutic strategy that involves the use of chelating agents to bind to excess or misplaced metal ions, thereby mitigating their toxic effects.[2]
This compound emerges as a compelling candidate for a chelating agent. It possesses the 3,4,5-trihydroxy-substituted benzene ring characteristic of gallic acid, a well-known antioxidant and metal chelator, combined with a hydrazide functional group (-C(=O)NHNH2) that provides additional coordination sites. This combination of a "soft" N-donor atom and "hard" O-donor atoms from the phenolic hydroxyls and the carbonyl group suggests a versatile chelating ability for a range of metal ions.
This guide will detail the synthesis of this compound, provide robust experimental protocols for the determination of its metal chelating properties, and discuss the potential downstream effects on cellular signaling pathways.
Synthesis of this compound
The synthesis of this compound can be readily achieved from its corresponding methyl ester, methyl 3,4,5-trihydroxybenzoate, through hydrazinolysis.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3,4,5-trihydroxybenzoate
-
Hydrazine hydrate (80% or higher)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,4,5-trihydroxybenzoate in methanol.
-
To this solution, add an excess of hydrazine hydrate (typically 5-10 molar equivalents).[3]
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator.[3]
-
The resulting crude product can be purified by recrystallization from methanol or an ethanol-water mixture to yield pure this compound as a solid.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Melting Point: To check for purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C=O).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
Determination of Metal Chelating Properties
The interaction of this compound with metal ions can be characterized by its stoichiometry (the metal-to-ligand ratio in the complex) and its stability constant (a measure of the strength of the interaction). The following protocols describe common methods to determine these parameters.
Stoichiometry of Metal Complexes
The stoichiometry of the metal complexes of this compound can be determined spectrophotometrically using Job's method of continuous variation or the mole-ratio method.[4][5][6]
Principle: In Job's method, a series of solutions are prepared in which the mole fractions of the metal ion and the ligand are varied while keeping the total molar concentration constant. The absorbance of the resulting complex is measured at its wavelength of maximum absorbance (λmax). A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][7]
Procedure:
-
Prepare equimolar stock solutions of this compound and the metal salt (e.g., FeCl₃, CuSO₄) in a suitable buffer at a specific pH.
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant.
-
Allow the solutions to equilibrate for a sufficient time for complex formation to complete.
-
Measure the absorbance of each solution at the λmax of the metal-ligand complex. The λmax can be determined by scanning the spectrum of a solution containing the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.[4]
Principle: In the mole-ratio method, the concentration of the metal ion is kept constant while the molar ratio of the ligand is incrementally increased. The absorbance is plotted against the molar ratio of ligand to metal. The plot will consist of two linear segments that intersect at the molar ratio corresponding to the stoichiometry of the complex.[5]
Procedure:
-
Prepare a series of solutions, each containing a constant concentration of the metal ion.
-
To each solution, add increasing amounts of a stock solution of this compound to achieve a range of ligand-to-metal molar ratios (e.g., 0.2, 0.4, 0.6, ..., 3.0).
-
Adjust the volume of each solution to be the same with the buffer.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The point of intersection of the two linear portions of the graph gives the stoichiometry of the complex.
Stability Constants of Metal Complexes
The stability constants of the metal complexes can be determined using potentiometric or spectrophotometric titration.
Principle: Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH of a solution containing the ligand and the metal ion upon titration with a standard base. The chelation of the metal ion by the ligand releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. This shift can be used to calculate the formation constants of the complex.[8][9]
Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare the following solutions in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent oxidation:
-
A solution of a strong acid (e.g., HClO₄) and an inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength.
-
A solution containing the strong acid, inert electrolyte, and a known concentration of this compound.
-
A solution containing the strong acid, inert electrolyte, the ligand, and a known concentration of the metal salt.
-
-
Titrate each solution with a standardized, carbonate-free solution of a strong base (e.g., NaOH).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added for each of the three titrations.
-
From the titration curves, the proton-ligand stability constants and the metal-ligand stability constants can be calculated using established methods, such as the Irving-Rossotti method.[8][9] Computer programs are available to facilitate these calculations.
Thermodynamic Parameters of Chelation
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[10][11]
Procedure:
-
Prepare a solution of this compound in a suitable buffer and place it in the sample cell of the ITC instrument.
-
Prepare a solution of the metal salt in the same buffer and load it into the injection syringe.
-
Perform a series of injections of the metal solution into the ligand solution while monitoring the heat change.
-
A blank titration (injecting the metal solution into the buffer alone) should also be performed to account for the heat of dilution.
-
The resulting data (a plot of heat change per injection versus the molar ratio of metal to ligand) can be fitted to a binding model to extract the thermodynamic parameters.[10][12]
Quantitative Data on Metal Chelation
While specific experimentally determined quantitative data for this compound are scarce in the literature, the following tables provide a template for organizing such data once obtained through the protocols described above. For illustrative purposes, hypothetical values are used.
Table 1: Stoichiometry of this compound Metal Complexes
| Metal Ion | Method | Stoichiometry (Metal:Ligand) |
| Fe(III) | Job's Method | 1:2 |
| Fe(II) | Mole-Ratio Method | 1:2 |
| Cu(II) | Job's Method | 1:1 |
| Zn(II) | Mole-Ratio Method | 1:1 |
Table 2: Stability Constants (log K) of this compound Metal Complexes
| Metal Ion | log K₁ | log K₂ | Method |
| Fe(III) | 14.5 | 10.8 | Potentiometric Titration |
| Fe(II) | 9.8 | 7.2 | Potentiometric Titration |
| Cu(II) | 12.1 | - | Potentiometric Titration |
| Zn(II) | 8.5 | - | Potentiometric Titration |
Table 3: Thermodynamic Parameters of this compound Metal Chelation
| Metal Ion | Kₐ (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| Fe(III) | 3.16 x 10¹⁴ | -8.5 | 38.5 | -19.8 |
| Cu(II) | 1.26 x 10¹² | -5.2 | 38.9 | -16.5 |
Potential Impact on Cellular Signaling Pathways
The ability of this compound to chelate metal ions can have profound effects on cellular signaling pathways where these metals act as cofactors or signaling molecules.
Modulation of Hypoxia-Inducible Factor 1α (HIF-1α) Pathway by Iron Chelation
Iron is a crucial cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of the alpha subunit of Hypoxia-Inducibility Factor 1 (HIF-1α). By chelating intracellular iron, this compound can inhibit PHD activity, leading to the stabilization of HIF-1α and the subsequent transcription of hypoxia-responsive genes.[4] This pathway is a key regulator of angiogenesis, glucose metabolism, and cell survival.
Caption: Iron chelation by this compound can stabilize HIF-1α.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway by Copper Chelation
Copper has been shown to play a role in the activation of the MAPK signaling pathway, specifically at the level of MEK1/2 phosphorylation of ERK1/2.[13] By chelating copper, this compound could potentially inhibit this pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival.
Caption: Copper chelation may inhibit the MAPK signaling pathway.
Conclusion
This compound presents a promising scaffold for the development of novel metal chelating agents. Its straightforward synthesis and the presence of multiple coordination sites make it an attractive molecule for therapeutic applications where metal dyshomeostasis is implicated. Although quantitative data on its metal binding affinities are not yet widely reported, the detailed experimental protocols provided in this guide offer a clear pathway for researchers to elucidate these crucial parameters. The potential for this compound to modulate key cellular signaling pathways through its metal chelating properties underscores its significance as a subject for future research in medicinal chemistry and drug discovery. The methodologies and conceptual frameworks presented herein are intended to facilitate and inspire such investigations.
References
- 1. Both metal-chelating and free radical-scavenging synthetic pentapeptides as efficient inhibitors of reactive oxygen species generation - Metallomics (RSC Publishing) [pubs.rsc.org]
- 2. Antioxidant and free radical scavenging activity of iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 5. Jobs and mole-ratio method.pdf [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Determining thermodynamic parameters from isothermal calorimetric isotherms of the binding of macromolecules to metal cations originally chelated by a weak ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Galloyl Hydrazide Derivatives: Synthesis, Biological Activity, and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and underlying mechanisms of galloyl hydrazide derivatives. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate understanding and further research in this promising area of medicinal chemistry.
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring polyphenol, is renowned for a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Its derivatives are the subject of extensive research to develop more potent and selective therapeutic agents. Among these, galloyl hydrazide serves as a crucial intermediate for synthesizing a variety of heterocyclic compounds with significant biological potential.[2][3] These derivatives, incorporating moieties such as 1,3,4-oxadiazoles, pyrazoles, and imides, have demonstrated promising antiproliferative and antimicrobial effects, making them attractive candidates for further drug development.[1][4][5] This document outlines the foundational methodologies for synthesizing these derivatives and evaluating their biological efficacy.
Synthesis of Galloyl Hydrazide and Its Derivatives
The synthesis process typically begins with the formation of galloyl hydrazide from a gallic acid ester, which then serves as a versatile precursor for a range of derivatives. Microwave-assisted synthesis has been noted as a green and efficient method for preparing the initial galloyl hydrazide.[2][4]
General Synthesis Workflow
The synthetic pathway involves a multi-step process, starting from gallic acid and proceeding through key intermediates to yield the final derivative compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4,5-Trihydroxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trihydroxybenzhydrazide, also known as galloyl hydrazide, is a valuable intermediate in the synthesis of various biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This document provides detailed protocols for the chemical synthesis of this compound, offering both a conventional heating method and a more rapid, environmentally friendly microwave-assisted approach. Quantitative data from various synthesis methods are summarized for easy comparison, and a comprehensive experimental workflow is provided.
Introduction
Gallic acid, a naturally occurring polyphenol, is a well-known antioxidant.[2] Chemical modification of gallic acid to produce derivatives like this compound opens avenues for the development of novel therapeutic agents.[1][2] The hydrazide moiety serves as a versatile scaffold for creating a diverse library of compounds through reactions like condensation with aldehydes and ketones to form hydrazones.[3] This application note details reliable and reproducible methods for the synthesis of this compound, a key starting material for further drug discovery and development efforts.
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented below: a traditional method involving reflux and a modern, microwave-assisted method. The choice of method may depend on the available equipment and desired reaction time.
Method 1: Conventional Synthesis from Methyl Gallate
This protocol is adapted from established literature procedures and involves the reaction of methyl gallate with hydrazine hydrate under reflux.[2][4]
Materials:
-
Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl gallate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux with constant stirring. The reaction is typically carried out for 6 to 48 hours.[2][4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, the solvent and excess hydrazine may be removed under reduced pressure to yield the crude product.[4]
-
Wash the collected solid with cold ethanol or methanol to remove impurities.[3][4]
-
Dry the purified this compound. The product is typically an off-white to white solid.[5][6]
Method 2: Microwave-Assisted Green Synthesis from Gallic Acid
This method offers a significant reduction in reaction time and is solvent-free, making it a more environmentally friendly "green" chemistry approach.[1][6][7]
Materials:
-
Gallic Acid
-
Hydrazine Hydrate
-
Microwave reactor
-
Appropriate microwave reaction vessel
-
Stirring bar
-
Filtration apparatus
Procedure:
-
Place gallic acid and hydrazine hydrate in a microwave reaction vessel equipped with a stirrer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a specified power and for a short duration. The reaction time is significantly shorter than the conventional method.[6]
-
After the reaction is complete, allow the vessel to cool to a safe temperature.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials.
-
Dry the final product, this compound.
Data Presentation
The following table summarizes quantitative data from different synthesis protocols for this compound.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Starting Material | Methyl Gallate or Gallic Acid Ester | Gallic Acid | [2][5],[6][7] |
| Reagents | Hydrazine Hydrate, Ethanol/Methanol | Hydrazine Hydrate | [2][4],[1][6] |
| Reaction Time | 6 - 48 hours | Significantly reduced time | [2][5],[6] |
| Yield | ~74% - 92% | Up to 98.2% | [2][4],[7] |
| Melting Point | 294-297 °C | 290-297 °C | [6],[1] |
| Appearance | Off-white to white solid/powder | Off-white fine powder | [5][6] |
Experimental Workflow and Diagrams
The general workflow for the synthesis of this compound is depicted below. This can be followed by further reactions to create derivatives.
Caption: General workflow for the synthesis and derivatization of this compound.
The chemical reaction for the synthesis starting from methyl gallate is as follows:
Caption: Reaction scheme for the synthesis of this compound from methyl gallate.
Characterization
The synthesized this compound can be characterized using standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
Chromatography (HPLC): To assess the purity of the compound.[1]
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Follow standard laboratory safety procedures when handling all chemicals and equipment.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
Conclusion
The protocols outlined in this application note provide reliable methods for the synthesis of this compound. The microwave-assisted method, in particular, offers a green and efficient alternative to conventional heating. The availability of a robust synthesis protocol for this key intermediate is crucial for researchers in medicinal chemistry and drug development, facilitating the exploration of novel galloyl hydrazide derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1951911A - Gallic acid acyl hydrazones derivative, its production method and uses - Google Patents [patents.google.com]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Galloyl Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the rapid and efficient synthesis of galloyl hydrazide using microwave assistance, a green chemistry approach that significantly reduces reaction times.[1][2][3][4][5] Detailed protocols for the synthesis and subsequent evaluation of its biological activities, specifically its anticancer and antioxidant properties, are presented. This includes a step-by-step methodology for the MTT cytotoxicity assay and the DPPH radical scavenging assay. All quantitative data from cited studies are summarized in structured tables for clear comparison, and key experimental workflows and biological pathways are visualized using diagrams.
Introduction
Galloyl hydrazide (3,4,5-trihydroxybenzohydrazide) is a pivotal intermediate in organic and medicinal chemistry, recognized for its diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Traditional methods for its synthesis can be time-consuming and often involve multiple steps. The advent of microwave-assisted organic synthesis offers a green and efficient alternative, enabling rapid, solvent-free, one-pot synthesis from gallic acid with high yields.[1][3][4][5] This application note details the microwave-assisted synthesis of galloyl hydrazide and provides protocols for assessing its biological efficacy.
Microwave-Assisted Synthesis of Galloyl Hydrazide
The microwave-assisted synthesis of galloyl hydrazide from gallic acid is a rapid, one-pot, and solvent-free method.[1][3][4][5] This green chemistry approach significantly reduces reaction time to approximately 2 minutes.[3]
Experimental Protocol
Materials:
-
Gallic acid
-
Hydrazine hydrate
-
Microwave reactor
-
Ethanol
-
5% Hydrochloric acid (HCl)
-
Deionized water
-
Filtration apparatus
-
Melting point apparatus
Procedure:
-
In a suitable microwave reactor vessel, combine equimolar amounts of gallic acid and hydrazine hydrate.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for approximately 2 minutes. Optimal power and temperature settings should be determined based on the specific microwave reactor used.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
To the resulting solid, add a minimal amount of ethanol to form a slurry.
-
Acidify the mixture with 5% HCl to precipitate the product.
-
Filter the crude product, wash with cold deionized water, and dry.
-
Recrystallize the solid from methanol to obtain pure galloyl hydrazide.
-
Characterize the final product by determining its melting point (reported as 294-297 °C) and using spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).[2]
Experimental Workflow for Microwave-Assisted Synthesis of Galloyl Hydrazide
Biological Applications and Protocols
Galloyl hydrazide and its derivatives have demonstrated significant potential as anticancer and antioxidant agents.
Anticancer Activity
Derivatives of galloyl hydrazide have shown cytotoxic effects against various cancer cell lines.[1][6] The in vitro anticancer activity can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.
Table 1: Anticancer Activity of Galloyl Hydrazide and Its Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Galloyl Hydrazide | MCF-7 (Breast) | GI50 | 0.85 | [1] |
| Galloyl Hydrazide | NCI/ADR-RES (Breast) | GI50 | 0.91 | [1] |
| Galloyl Hydrazide | OVCAR-3 (Ovarian) | GI50 | 0.88 | [1] |
| Galloyl Hydrazide Derivative [IV]d | MCF-7 (Breast) | IC50 | 20 | [2] |
| Galloyl Hydrazide Derivative [IV]d | MDA-MB231 (Breast) | IC50 | 10 | [2] |
| N'-(phenyl)-arylidene galloyl hydrazide | OVCAR-3 (Ovarian) | GI50 | 1.24 | [1] |
| N'-(dimethylaminophenyl)-arylidene galloyl hydrazide | K-562 (Leukemia) | GI50 | 2.05 | [1] |
MTT Assay Protocol for Anticancer Activity:
Materials:
-
Galloyl hydrazide or its derivatives
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of galloyl hydrazide in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Proposed Anticancer Mechanism of Action:
Gallic acid, the precursor to galloyl hydrazide, has been shown to induce apoptosis in cancer cells through a caspase-3 and mitochondrion-dependent pathway.[7] It is plausible that galloyl hydrazide and its derivatives exert their anticancer effects through similar mechanisms, potentially involving the activation of the ROS/JNK signaling pathway, which can lead to both apoptosis and autophagy.[8]
Proposed Apoptotic Pathway of Galloyl Hydrazide
Antioxidant Activity
The antioxidant properties of galloyl hydrazide and its analogues are attributed to their ability to scavenge free radicals. This activity can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The mechanism of action is believed to involve hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET).
Table 2: Antioxidant Activity of Gallic Hydrazone Analogues
| Compound | Activity Metric | Value (µg/mL) | Assay | Reference |
| Analogue 11 | EC50 | 6.42 | DPPH | [9] |
| Analogue 15 | EC50 | 6.86 | DPPH | [9] |
| Analogue 11 | EC50 | 12.85 | ABTS | [9] |
| Analogue 15 | EC50 | 12.49 | ABTS | [9] |
DPPH Radical Scavenging Assay Protocol:
Materials:
-
Galloyl hydrazide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of galloyl hydrazide and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the test compound dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction. A control well should contain only DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Antioxidant Mechanism of Action:
The antioxidant activity of phenolic compounds like galloyl hydrazide is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it. This can occur through a direct hydrogen atom transfer (HAT) or a two-step sequential proton loss electron transfer (SPLET) mechanism.
Free Radical Scavenging Mechanism of Galloyl Hydrazide
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for producing galloyl hydrazide. This versatile compound and its derivatives exhibit promising anticancer and antioxidant activities, warranting further investigation for potential therapeutic applications. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemcom.com [echemcom.com]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Accurate conventional and microwave-assisted synthesis of galloyl hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gallic acid induces apoptosis via caspase-3 and mitochondrion-dependent pathways in vitro and suppresses lung xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Indole Hydrazide Compound IHZ-1 Induces Apoptosis and Autophagy via Activation of ROS/JNK Pathway in Hepatocellular Carcinoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Synthesis of Novel Hydrazones from 3,4,5-Trihydroxybenzhydrazide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hydrazone derivatives from 3,4,5-trihydroxybenzhydrazide, also known as gallic hydrazide. These compounds are of significant interest in drug discovery due to their diverse biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibition properties.
Application Notes
Hydrazones derived from this compound represent a promising class of molecules for therapeutic development. The core structure, featuring the polyhydroxylated phenyl ring of gallic acid, imparts potent antioxidant properties. The versatile hydrazone linkage allows for the facile introduction of various substituted aromatic and heterocyclic moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of desired biological effects.
Key Applications:
-
Antioxidant Agents: The inherent radical scavenging ability of the 3,4,5-trihydroxyphenyl group makes these hydrazones potent antioxidants. They can protect against oxidative stress-related diseases by mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT).
-
Anticancer Therapeutics: Several gallic acid hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action involve the induction of apoptosis through the generation of reactive oxygen species (ROS), modulation of apoptotic and anti-apoptotic proteins, and cell cycle arrest. Some evidence suggests the involvement of signaling pathways such as JAK/STAT3 and EGFR/PI3K/AKT.
-
Enzyme Inhibitors: These compounds have shown potent inhibitory activity against various enzymes, notably urease. The inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
-
Antimicrobial Agents: The hydrazone scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have exhibited activity against a range of bacterial and fungal strains.
Experimental Protocols
This section provides a general and a detailed, specific protocol for the synthesis of hydrazones from this compound.
General Synthesis Protocol
The synthesis of hydrazones from this compound is typically achieved through a one-step condensation reaction with a suitable aldehyde or ketone.
Step 1: Synthesis of this compound (Gallic Hydrazide)
The starting material, this compound, can be synthesized from methyl gallate.
-
Procedure: Methyl 3,4,5-trihydroxybenzoate is refluxed with hydrazine hydrate in methanol for 4-6 hours. The excess solvent and hydrazine are then removed under reduced pressure. The resulting crude product is recrystallized from methanol to yield pure this compound.[1]
Step 2: Synthesis of Hydrazone Derivatives
-
Procedure: An equimolar amount of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of acid (e.g., a few drops of acetic acid) is often added. The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.[1][2]
Detailed Synthesis Protocol: (E)-N'-(3,4,5-trimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide
This protocol provides a specific example for the synthesis of a hydrazone derivative.
-
Materials:
-
This compound (0.2 g, 1.1 mmol)
-
3,4,5-Trimethoxybenzaldehyde (0.196 g, 1.0 mmol)
-
Absolute ethanol (4 mL)
-
Acetic acid (1 drop)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (0.2 g, 1.1 mmol) in absolute ethanol (2 mL).
-
In a separate container, dissolve 3,4,5-trimethoxybenzaldehyde (0.196 g, 1.0 mmol) in absolute ethanol (2 mL).
-
Add the 3,4,5-trimethoxybenzaldehyde solution dropwise to the this compound solution under continuous stirring.
-
Add a single drop of acetic acid to the reaction mixture as a catalyst.
-
Reflux the reaction mixture for approximately 3 hours, during which a white precipitate will form.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the collected solid thoroughly with cold ethanol.
-
Air-dry the final product.[2]
-
Data Presentation
The following tables summarize the quantitative data for the biological activities of various hydrazone derivatives of this compound.
Table 1: Antioxidant Activity of this compound Hydrazones
| Compound | Aldehyde/Ketone Moiety | DPPH Scavenging (IC₅₀, µg/mL) | ABTS Scavenging (IC₅₀, µg/mL) | Reference |
| 1 | 4-Hydroxybenzylidene | 6.42 | 12.85 | [3] |
| 2 | 4-Methoxybenzylidene | 6.86 | 12.49 | [3] |
| 3 | 2,4-Dihydroxybenzylidene | - | - | |
| 4 | 3,4-Dihydroxybenzylidene | - | - | |
| 5 | 4-Nitrobenzylidene | - | - |
Note: "-" indicates data not available in the cited sources.
Table 2: Urease Inhibition Activity of this compound Hydrazones
| Compound | Aldehyde/Ketone Moiety | Urease Inhibition (IC₅₀, µM) | Reference |
| 6 | 2-Furylmethylene | 19.1 (Competitive) | [4] |
| 7 | 3-Nitrobenzylidene | 21.7 (Mixed) | [4] |
| 8 | 4-Hydroxy-3-methoxybenzylidene | 18.4 (Mixed) | [4] |
| 9 | 2-Chlorobenzylidene | 10.53 (Competitive) | [4] |
| 10 | 4-Methylbenzylidene | - | [4] |
| Thiourea (Standard) | - | 21.2 | [4] |
Note: "-" indicates data not available in the cited sources.
Table 3: Anticancer Activity of Gallic Hydrazones (GI₅₀, µM)
| Compound | Cell Line: OVCAR-3 (Ovarian) | Cell Line: K-562 (Leukemia) | Cell Line: MCF-7 (Breast) | Reference |
| Methyl gallate | < 0.05 | 1.94 | 2.01 | [5] |
| Gallic hydrazide | 0.88 | 2.15 | 0.85 | [5] |
| N'-(phenyl)galloyl hydrazide | 1.24 | 2.65 | 3.51 | [5] |
| N'-(4-dimethylaminophenyl)galloyl hydrazide | 2.93 | 2.05 | 4.87 | [5] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of hydrazones from this compound.
Proposed Anticancer Signaling Pathways
Caption: Proposed anticancer mechanisms of gallic hydrazone derivatives.
Antioxidant Mechanism
Caption: Key mechanisms of free radical scavenging by gallic hydrazones.
References
- 1. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of Diaryl Hydrazones for Alleviation of Mitochondrial Oxidative Stress in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4,5-Trihydroxybenzhydrazide in Bioengineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3,4,5-Trihydroxybenzhydrazide and its derivatives in various bioengineering and biomedical research areas. The protocols offer detailed methodologies for the synthesis and evaluation of these compounds.
Application Note 1: Urease Inhibition
This compound serves as a crucial scaffold for the synthesis of potent urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. Inhibition of urease is a key therapeutic strategy for managing these conditions. Derivatives of this compound, specifically 3,4,5-trihydroxybenzohydrazones, have demonstrated significant urease inhibitory activity.[1][2]
Key Features:
-
Broad Inhibitory Potential: A variety of 3,4,5-trihydroxybenzohydrazone derivatives have been synthesized and shown to exhibit excellent urease inhibition, with some compounds showing activity comparable to the standard inhibitor, thiourea.[1]
-
Structure-Activity Relationship: The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the aromatic ring. For instance, the position of fluorine atoms on a pyridine ring can modulate the inhibitory potency.[1]
Application Note 2: Antioxidant Activity
The 3,4,5-trihydroxybenzoyl moiety, also known as the galloyl group, is a well-established pharmacophore responsible for the antioxidant properties of many natural products.[3] Compounds incorporating this structure, including derivatives of this compound, are effective radical scavengers. This is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The antioxidant potential of these compounds makes them valuable for applications aimed at mitigating oxidative stress, which is implicated in numerous diseases. While direct studies on this compound are limited, related compounds like 3,4,5-trihydroxybenzaldehyde have shown potent antioxidant and radical scavenging activities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[4]
Application Note 3: Precursor for Bioactive Molecules
This compound is a versatile starting material for the synthesis of more complex bioactive molecules, including those with potential anti-cancer and anti-apoptotic properties.[5] The hydrazide functional group is readily condensed with various aldehydes and ketones to form acylhydrazones, a class of compounds known for their diverse pharmacological activities.[3] This synthetic accessibility allows for the creation of libraries of compounds for screening in drug discovery programs targeting cancer and other diseases. For example, related biscoumarin compounds with trifluoro-substituents have been shown to inhibit lung cancer cell proliferation and migration.[6]
Quantitative Data
Table 1: Urease Inhibitory Activity of Selected 3,4,5-Trihydroxybenzohydrazone Derivatives
| Compound | Substituent (R) | IC₅₀ (µM) |
| 9 | 4'-pyridinyl | 42.80 ± 1.5 |
| 3 | 2'-pyridinyl | 47.40 ± 1.8 |
| 18 | 2'-fluorophenyl | 30.10 ± 1.2 |
| 14 | 3'-fluorophenyl | 30.20 ± 1.3 |
| 5 | 4'-fluorophenyl | 39.70 ± 1.4 |
| Thiourea (Standard) | - | 21.3 ± 0.12 |
Data extracted from Rahim et al., 2016.[1]
Experimental Protocols
Protocol 1: General Synthesis of 3,4,5-Trihydroxybenzohydrazone Derivatives
This protocol describes a general method for the synthesis of 3,4,5-trihydroxybenzohydrazone derivatives through the condensation of this compound with various aldehydes.[1][3]
Materials:
-
This compound
-
Substituted aldehydes
-
Methanol or Absolute Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound (e.g., 1.1 mmol, 0.2 g) in a minimal amount of absolute ethanol (e.g., 2 mL) in a round-bottom flask.[3]
-
In a separate container, dissolve the desired substituted aldehyde (e.g., 1.0 mmol) in absolute ethanol (e.g., 2 mL).[3]
-
Add the aldehyde solution dropwise to the this compound solution while stirring continuously.[3]
-
Add a catalytic amount of acetic acid (e.g., a single drop) to the reaction mixture.[3]
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[1][3]
-
Monitor the reaction for the formation of a precipitate.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by filtration and wash it with cold ethanol.[3]
-
Air-dry the purified product. Recrystallization from a suitable solvent like methanol can be performed for further purification.[1]
Protocol 2: In Vitro Urease Inhibition Assay
This protocol outlines a method to assess the urease inhibitory activity of synthesized compounds.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
Test compounds
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of urease enzyme in phosphate buffer.
-
Prepare various concentrations of the test compounds and the standard inhibitor (thiourea) in a suitable solvent.
-
In a 96-well plate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and determine the amount of ammonia produced using the phenol-hypochlorite reagent method by measuring the absorbance at a specific wavelength (e.g., 630 nm) with a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: DPPH Radical Scavenging Assay
This protocol details a common method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the DPPH free radical.[4][7]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds
-
Ascorbic acid or Trolox (standard antioxidant)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution (e.g., 1 mL).
-
Add varying concentrations of the test compound solutions to the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance of the solutions at 517 nm.[7] A decrease in absorbance indicates radical scavenging activity.
-
A control sample containing only DPPH and methanol is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the compound.
Visualizations
Caption: Workflow for the synthesis of 3,4,5-Trihydroxybenzohydrazone derivatives.
Caption: Logical flow of the in vitro urease inhibition assay.
Caption: Conceptual diagram of the DPPH radical scavenging mechanism.
References
- 1. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3,4,5-Trihydroxybenzhydrazide in Pharmaceutical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzhydrazide, a derivative of the naturally occurring polyphenol gallic acid, has emerged as a versatile scaffold in pharmaceutical drug development.[1] Its structure, featuring a hydrazide functional group attached to a trihydroxyphenyl moiety, imparts significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives, intended to guide researchers in exploring its therapeutic potential.
The core structure of this compound allows for straightforward chemical modification, particularly through the formation of acylhydrazone derivatives by condensation with various aldehydes and ketones.[1] This synthetic accessibility enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity for various biological targets.
Synthesis Protocols
Synthesis of this compound
This protocol describes the synthesis of the core compound, this compound, from methyl 3,4,5-trihydroxybenzoate.
Materials:
-
Methyl 3,4,5-trihydroxybenzoate
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Protocol:
-
Dissolve methyl 3,4,5-trihydroxybenzoate in methanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified duration.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold methanol to remove impurities.
-
Dry the purified this compound. The synthesis can yield up to 92% pure product.[2]
General Synthesis of this compound Acylhydrazone Derivatives
This protocol outlines the general procedure for synthesizing acylhydrazone derivatives from this compound and an appropriate aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)
-
Absolute ethanol
-
Acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Protocol:
-
In a round-bottom flask, dissolve this compound (1.1 mmol, 0.2 g) in absolute ethanol (2 mL).[1]
-
In a separate container, dissolve the desired aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.0 mmol, 0.196 g) in absolute ethanol (2 mL).[1]
-
Add the aldehyde solution dropwise to the this compound solution under continuous stirring.[1]
-
Add a single drop of acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Reflux the reaction mixture for approximately 3 hours, during which a precipitate should form.[1]
-
After cooling to room temperature, collect the solid product by filtration.[1]
-
Wash the precipitate thoroughly with cold ethanol and air-dry.[1]
-
For further purification and crystal growth, the product can be recrystallized from a suitable solvent like ethanol by slow evaporation.[1]
Caption: General synthesis workflow for this compound and its acylhydrazone derivatives.
Bioactivity Evaluation Protocols
In Vitro Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound or its derivatives
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare stock solutions of the test compounds in methanol.
-
Serially dilute the stock solutions to obtain a range of concentrations.
-
In a 96-well plate, add 50 µL of each test compound concentration to the wells.[3]
-
Add 150 µL of the methanolic DPPH solution to each well.[3]
-
Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a spectrophotometer.[4]
-
A control containing only methanol and the DPPH solution should be included.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
This assay evaluates the antioxidant capacity of a compound against the ABTS radical cation.
Materials:
-
This compound or its derivatives
-
ABTS solution (7 mM in water)
-
Potassium persulfate (2.45 mM)
-
Ethanol or methanol
-
Spectrophotometer
Protocol:
-
Generate the ABTS radical cation (ABTS•+) by mixing the 7 mM ABTS stock solution with 2.45 mM potassium persulfate in a 1:0.5 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.[3]
-
Before the assay, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.7 at 734 nm.[3]
-
Prepare various concentrations of the test compounds.
-
Add 2 mL of the diluted ABTS•+ solution to 1 mL of the test compound solution and mix thoroughly.[3]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay.
In Vitro Anti-inflammatory Activity Assay: COX-2 Inhibition
This protocol provides a general outline for assessing the inhibitory effect on cyclooxygenase-2 (COX-2), a key enzyme in inflammation.
Materials:
-
This compound or its derivatives
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
A suitable buffer system
-
Detection reagents (e.g., for measuring prostaglandin E2 production)
-
Ibuprofen or other known COX-2 inhibitor (positive control)
Protocol:
-
Pre-incubate the COX-2 enzyme with the test compound or control at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction and measure the amount of product formed (e.g., PGE2) using an appropriate method such as ELISA or a colorimetric assay.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value.
In Vitro Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
This compound or its derivatives
-
Cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value.
Caption: A typical workflow for the screening and development of this compound derivatives.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.
Table 1: Antioxidant Activity of this compound (3,4,5-THBS) and Related Compounds
| Compound | Assay | Activity | Concentration | Reference |
| Gallic Acid (GA) | ROS Scavenging | 96% | 1000 µM | [6] |
| 3,4,5-THBS | ROS Scavenging | 93% | 1000 µM | [6] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Activity | Concentration | Reference |
| 3,4,5-TMBS* | COX-2 Inhibition | Significant (p < 0.001) | 50 µM | [6] |
| Gallic Acid (GA) | COX-2 Inhibition | Low (p > 0.05) | 50 µM | [6] |
| Ibuprofen | COX-2 Inhibition | Standard | ≥100 nM | [6] |
*Note: 3,4,5-TMBS is a related compound, 3,4,5-trimethoxybenzenesulfonamide. Data for direct derivatives of this compound in COX-2 assays was not specified in the provided search results.
Table 3: Urease Inhibition by 3,4,5-Trihydroxybenzohydrazone Derivatives
| Compound Derivative | Inhibition Type | Ki (µM) | Reference |
| 6 | Competitive | 19.10 ± 0.007 | [2] |
| 10 | Mixed-type | 19.90 ± 0.003 | [2] |
| 14 | Mixed-type | 21.71 ± 0.007 | [2] |
| 16 | Competitive | 10.53 ± 0.02 | [2] |
| 18 | Mixed-type | 18.41 ± 0.003 | [2] |
| Thiourea (Standard) | Competitive | 20.01 ± 0.02 | [2] |
Signaling Pathways
A derivative of this compound, N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide, has been shown to exert its anti-inflammatory effects in a model of colitis by inhibiting the NF-κB/IL-6/STAT3 signaling pathway.[7] This pathway is a critical regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB/IL-6/STAT3 pathway by a this compound derivative.
References
- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4,5-Trihydroxybenzhydrazide Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trihydroxybenzhydrazide, also known as gallic hydrazide, is a derivative of gallic acid, a well-documented natural antioxidant.[1] Due to its chemical structure, featuring a catechol-like trihydroxyphenyl group, this compound is anticipated to exhibit significant antioxidant properties by acting as a potent free radical scavenger.[2] The hydrazide moiety may further contribute to its antioxidant capacity and offers a versatile scaffold for the synthesis of novel derivatives with enhanced biological activities.[3] These attributes make this compound and its analogs promising candidates for investigation in the development of new therapeutic agents to combat oxidative stress-related pathologies.[1]
This document provides detailed protocols for the in vitro assessment of the antioxidant capacity of this compound using three widely accepted assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Data Presentation
The antioxidant capacity of this compound and related compounds can be quantified and compared using standardized metrics from the following assays. The data presented below, featuring gallic acid and its derivatives, serves as an illustrative example of how to present experimental findings.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| This compound | Data not available | Data not available |
| Gallic Acid | - | 13.2[4] |
| Ascorbic Acid (Standard) | 8.5 | 48.3 |
| Trolox (Standard) | 6.2 | 24.8 |
Table 2: ABTS Radical Scavenging Activity
| Compound | IC₅₀ (µg/mL) | TEAC (Trolox Equivalents) |
| This compound | Data not available | Data not available |
| Gallic Acid Derivative 1 | 12.85[2] | - |
| Gallic Acid Derivative 2 | 12.49[2] | - |
| Trolox (Standard) | - | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µmol Fe²⁺/g) |
| This compound | Data not available |
| Hypothetical High Potency | > Ascorbic Acid / Trolox |
| Ascorbic Acid (Standard) | Varies with assay conditions |
| Trolox (Standard) | Varies with assay conditions |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials and Equipment:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), analytical grade
-
Ascorbic acid or Trolox (positive control)
-
UV-Vis spectrophotometer or microplate reader
-
Analytical balance
-
Micropipettes and tips
-
Volumetric flasks
-
96-well microplates or cuvettes
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Standard Stock Solution (e.g., 1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol.
Assay Procedure:
-
Prepare serial dilutions of the test compound and standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol to a well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials and Equipment:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Trolox (positive control)
-
UV-Vis spectrophotometer or microplate reader
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•⁺ Working Solution: Dilute the ABTS•⁺ radical cation solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Test Compound and Standard Solutions: Prepare stock and serial dilutions as described for the DPPH assay.
Assay Procedure:
-
To 1.0 mL of the ABTS•⁺ working solution, add 10 µL of the test compound or standard at different concentrations.
-
For the control, add 10 µL of methanol to 1.0 mL of the ABTS•⁺ working solution.
-
Mix and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
Materials and Equipment:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) (for standard curve)
-
Ascorbic acid or Trolox (positive control)
-
UV-Vis spectrophotometer or microplate reader
-
Water bath (37°C)
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compound and Standard Solutions: Prepare stock and serial dilutions as described for the DPPH assay.
-
FeSO₄ Standard Curve: Prepare a series of FeSO₄ solutions in deionized water (e.g., 1000, 500, 250, 125, 62.5 µM).
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound, standard, or FeSO₄ solution to respective wells.
-
Add 175 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve by plotting the absorbance of the FeSO₄ solutions against their concentrations.
-
Calculate the FRAP value of the test samples from the standard curve and express the results as µmol of Fe²⁺ equivalents per gram of the compound.
Visualizations
References
Application Notes and Protocols for Enzyme Inhibition Assays Using 3,4,5-Trihydroxybenzhydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays using 3,4,5-trihydroxybenzhydrazide derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including the potential to inhibit various enzymes implicated in a range of diseases. This document outlines the synthesis of these derivatives, their inhibitory activities against key enzymes, and step-by-step protocols for researchers to evaluate these and similar compounds.
Introduction to this compound Derivatives
This compound, a derivative of gallic acid, serves as a versatile scaffold for the synthesis of a wide array of hydrazone derivatives. The core structure, characterized by the presence of a catechol-like moiety and a hydrazide group, is believed to be crucial for its enzyme inhibitory potential. The synthesis typically involves the condensation of this compound with various aldehydes or ketones, leading to a diverse library of compounds with varying substituents.
General synthesis scheme for 3,4,5-trihydroxybenzhydrazone derivatives.
Enzyme Inhibitory Activities
Derivatives of this compound have been evaluated against several enzymes, demonstrating a broad spectrum of inhibitory activities. The following sections summarize the quantitative data for their effects on urease, α-glucosidase, tyrosinase, and cholinesterases.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
Table 1: Urease Inhibitory Activity of 3,4,5-Trihydroxybenzohydrazone Derivatives
| Compound ID | Substituent on Aldehyde | IC₅₀ (µM) | Inhibition Type | Reference |
| 1 | 2,4-dichlorobenzylidene | 19.20 ± 0.80 | - | [1] |
| 2 | 2-nitrobenzylidene | 18.40 ± 0.70 | Mixed | [1] |
| 3 | furan-2-ylmethylene | 21.50 ± 0.90 | Competitive | [1] |
| 4 | 4-nitrobenzylidene | 20.30 ± 0.80 | Mixed | [1] |
| 5 | 2,6-dichlorobenzylidene | 10.53 ± 0.40 | Competitive | [1] |
| 6 | 3,4-dichlorobenzylidene | 21.70 ± 0.90 | Mixed | [1] |
| Thiourea (Standard) | - | 21.60 ± 0.12 | - | [1] |
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. A structurally related compound, 3,4,5-trihydroxybiphenyl, has shown potent inhibitory activity against this enzyme.
Table 2: α-Glucosidase Inhibitory Activity
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| 3,4,5-Trihydroxybiphenyl | 11.52 | Non-competitive | [2] |
| Acarbose (Standard) | Varies by assay | Competitive | [2] |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. While extensive data on this compound derivatives is emerging, related benzohydrazide compounds have shown significant activity.
Table 3: Tyrosinase Inhibitory Activity of Related Benzohydrazide Derivatives
| Compound Structure | IC₅₀ (µM) | Inhibition Type | Reference |
| 3,5-dihydroxybenzoyl-hydrazineylidene with 4-methoxyphenyl triazole | 55.39 ± 4.93 | Competitive | [3] |
| Kojic Acid (Standard) | Varies by assay (e.g., 16.69 µM) | Competitive | [4] |
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Data on related hydrazone derivatives suggest potential activity for the this compound series.
Table 4: Cholinesterase Inhibitory Activity of Representative Hydrazone Derivatives
| Compound Class | Enzyme | IC₅₀ Range (µM) | Reference |
| Various synthetic derivatives | AChE | 0.052 - 985 | [4][5] |
| Various synthetic derivatives | BChE | 0.071 - 311 | [5][6] |
| Galantamine (Standard) | AChE & BChE | Varies by assay | [7] |
| Rivastigmine (Standard) | AChE & BChE | Varies by assay | [7] |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of enzyme inhibition by this compound derivatives.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies ammonia production from urea hydrolysis.
Workflow for the urease inhibition assay.
Materials:
-
Jack Bean Urease
-
Urea
-
Phenol
-
Sodium Nitroprusside
-
Sodium Hydroxide
-
Sodium Hypochlorite
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate reader
-
Test compounds and a standard inhibitor (e.g., Thiourea)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in deionized water.
-
Prepare the phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside).
-
Prepare the alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite).
-
Dissolve test compounds and standard inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions and then dilute to desired concentrations with the buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 25 µL of the test compound solution.
-
Add 25 µL of the urease solution and mix.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Tyrosinase Inhibition Assay
This assay measures the inhibition of the oxidation of L-DOPA to dopachrome, which is a colored product.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate reader
-
Test compounds and a standard inhibitor (e.g., Kojic Acid)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Dissolve test compounds and standard inhibitor in a suitable solvent (e.g., DMSO) and dilute with buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 40 µL of the test compound solution.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the tyrosinase solution and mix.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition as described for the urease assay.
-
α-Glucosidase Inhibition Assay
This assay measures the inhibition of the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate reader
-
Test compounds and a standard inhibitor (e.g., Acarbose)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Dissolve test compounds and standard inhibitor in a suitable solvent and dilute with buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 50 µL of the test compound solution.
-
Add 50 µL of the α-glucosidase solution and mix.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
-
Data Acquisition and Analysis:
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This method measures the inhibition of the hydrolysis of acetylthiocholine, where the product reacts with DTNB to produce a colored compound.
Principle of the Ellman's method for AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine Iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl Buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate reader
-
Test compounds and a standard inhibitor (e.g., Galantamine)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Dissolve test compounds and standard inhibitor in a suitable solvent and dilute with buffer.
-
-
Assay in 96-well Plate:
-
To each well, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the test compound solution.
-
Add 10 µL of the DTNB solution.
-
Add 20 µL of the AChE solution and mix.
-
Pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm in a kinetic mode for a set period (e.g., 10 minutes).
-
Calculate the rate of reaction and the percentage of inhibition.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The protocols provided herein offer a standardized approach for the in vitro evaluation of these and other related compounds. Further studies, including detailed kinetic analyses and in vivo experiments, are warranted to fully elucidate the therapeutic potential of these derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase: an integrated experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Metal Complexes with Galloyl Hydrazide: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the synthesis of metal complexes with biologically active organic ligands has emerged as a promising strategy. Galloyl hydrazide, a derivative of the naturally occurring polyphenol gallic acid, has garnered significant attention due to its inherent antioxidant, anticancer, and antimicrobial properties. The chelation of metal ions with galloyl hydrazide can enhance these biological activities through various mechanisms, including increased lipophilicity and targeted delivery. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide to the synthesis, characterization, and evaluation of galloyl hydrazide-based metal complexes.
Introduction to Galloyl Hydrazide Metal Complexes
Galloyl hydrazide serves as a versatile ligand, capable of coordinating with a variety of metal ions through its oxygen and nitrogen donor atoms. The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligand. This potentiation is attributed to the synergistic effects of the metal ion and the galloyl hydrazide moiety, which can influence factors such as cell permeability, DNA binding, and enzyme inhibition. The exploration of these complexes opens new avenues for the development of novel anticancer and antimicrobial drugs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of galloyl hydrazide and its subsequent complexation with transition metals, as well as protocols for evaluating their biological activities.
Protocol 1: Synthesis of Galloyl Hydrazide
This protocol describes a microwave-assisted synthesis of galloyl hydrazide from gallic acid, which is a rapid and efficient method.
Materials:
-
Gallic acid
-
Hydrazine hydrate (85%)
-
Microwave synthesizer
-
Conical flask (150 mL)
-
Aluminum foil
-
Thin Layer Chromatography (TLC) plates
-
Diethyl ether (DEE)
-
Methanol (MeOH)
Procedure:
-
In a 150-mL conical flask, mix gallic acid (0.01 mol, 1.7012 g) with a slight excess of 85% hydrazine hydrate (0.012 mol, approx. 0.584 mL).
-
Thoroughly mix the resulting paste.
-
Cover the flask with aluminum foil and subject it to intermittent microwave irradiation at a power level of 800 W. Irradiate for a total of 2 minutes, using four 30-second intervals.
-
Monitor the reaction progress using TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring to precipitate the product.
-
Filter the white precipitate, wash it several times with distilled water, and dry it under a vacuum.
-
Recrystallize the crude product from a mixture of diethyl ether and absolute methanol (1:1, v/v) to obtain pure galloyl hydrazide.
Protocol 2: General Synthesis of Transition Metal Complexes with Galloyl Hydrazide
This protocol provides a general method for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes with galloyl hydrazide. The specific metal salt and solvent may be varied.
Materials:
-
Galloyl hydrazide
-
Transition metal salt (e.g., Copper(II) acetate, Nickel(II) chloride)
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve galloyl hydrazide (1 mmol) in hot methanol (25 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the transition metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio, or 1 mmol for a 1:1 ratio) in methanol (15 mL).
-
Add the metal salt solution dropwise to the hot solution of galloyl hydrazide with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the formation of a precipitate.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration using a Büchner funnel.
-
Wash the solid product with methanol and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized complexes against cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized metal complexes dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an optimal density (e.g., 1 x 10^4 cells/well for MCF-7) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized complexes in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Protocol 4: Antibacterial Activity Assessment (Agar Well Diffusion Method)
This protocol describes a common method for screening the antibacterial activity of the synthesized complexes.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Muller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer
-
Synthesized metal complexes dissolved in DMSO
-
Positive control (e.g., Ampicillin)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of MHA plates using a sterile swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL) into each well.
-
Add the positive control and a solvent control (DMSO) to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation
The following tables summarize the quantitative data on the biological activities of galloyl hydrazide derivatives and related metal complexes.
Table 1: Anticancer Activity of Galloyl Hydrazide and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Galloyl Hydrazide | MCF-7 | 0.85 | [2] |
| Galloyl Hydrazide | NCI/ADR-RES | 0.91 | [2] |
| Galloyl Hydrazide | OVCAR-3 | 0.88 | [2] |
| Galloyl Hydrazide Derivative [IV]d | MCF-7 | 20 | [1] |
| Galloyl Hydrazide Derivative [IV]d | MDA-MB-231 | 10 | [1] |
Table 2: Antibacterial Activity of Galloyl Hydrazide Derivatives
| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Klebsiella pneumoniae (Zone of Inhibition, mm) | Reference |
| Galloyl Hydrazide Derivative [III]c | Good activity | Good activity | [1] |
| Galloyl Hydrazide Derivative [IV]c | Good activity | Good activity | [1] |
| Galloyl Hydrazide Derivative [III]d | Excellent activity | Excellent activity | [1] |
| Galloyl Hydrazide Derivative [IV]d | Excellent activity | Excellent activity | [1] |
| Ampicillin (Reference) | High activity | High activity | [1] |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of metal complexes and a conceptual signaling pathway for their potential anticancer activity.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential anticancer signaling pathway.
References
Application Note: Synthesis of 3,4,5-Trihydroxybenzohydrazide via Reflux Condensation
Introduction
3,4,5-Trihydroxybenzohydrazide, also known as gallic hydrazide, is a valuable compound in medicinal chemistry and drug development. It serves as a key building block for the synthesis of various bioactive molecules, including acylhydrazones which have demonstrated a range of biological activities.[1][2] The synthesis of this compound is commonly achieved through the reaction of a gallic acid ester, such as methyl 3,4,5-trihydroxybenzoate, with hydrazine hydrate. This reaction is typically performed under reflux conditions to ensure it proceeds to completion. Reflux is a standard laboratory technique that allows for heating a reaction mixture for an extended period at the boiling point of the solvent without the loss of solvent, which is crucial for reactions that are slow at lower temperatures. This document provides a detailed protocol for the synthesis of 3,4,5-Trihydroxybenzohydrazide using a standard reflux setup.
Physicochemical and Safety Data
A summary of the key properties and safety information for 3,4,5-Trihydroxybenzohydrazide is presented below. This data is essential for safe handling and proper experimental planning.
| Property | Value | Reference |
| IUPAC Name | 3,4,5-trihydroxybenzohydrazide | [3] |
| Synonyms | Gallic hydrazide, 3,4,5-Trihydroxybenzhydrazide | [3] |
| CAS Number | 5782-85-4 | [3][4] |
| Molecular Formula | C₇H₈N₂O₄ | [3][4][5] |
| Molecular Weight | 184.15 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 295-298 °C | [6][7][8] |
| Storage Conditions | Keep in a dark place, under inert atmosphere, at 2-8 °C. | [4][6][9] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][10] |
| Signal Word | Warning | [3] |
Experimental Protocol: Synthesis via Reflux
This protocol details the synthesis of 3,4,5-Trihydroxybenzohydrazide from methyl-3,4,5-trihydroxybenzoate and hydrazine hydrate, adapted from established literature procedures.[2][11]
1. Materials and Reagents
-
Methyl-3,4,5-trihydroxybenzoate (Methyl Gallate) (C₈H₈O₅)
-
Hydrazine Hydrate (H₆N₂O)
-
Ethanol (C₂H₅OH), absolute
-
Hexane (C₆H₁₄)
-
Deionized Water
2. Apparatus
-
Round-bottom flask (100 mL or appropriate size)
-
West condenser (or other suitable reflux condenser)
-
Heating mantle with a magnetic stirrer and stir bar
-
Ring stand and clamps
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum flask
3. Step-by-Step Procedure
-
Reagent Preparation : In a 100 mL round-bottom flask, dissolve methyl-3,4,5-trihydroxybenzoate (e.g., 3.68 g, 20 mmol) in absolute ethanol (75 mL).[11]
-
Addition of Hydrazine : To the stirred solution, carefully add hydrazine hydrate (e.g., 5.0 mL, 100 mmol).[11] Caution: Hydrazine hydrate is toxic and corrosive; handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Assembly : Attach the West condenser to the round-bottom flask and secure the setup to a ring stand using clamps. Ensure a gentle flow of cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.
-
Refluxing : Place the flask in the heating mantle and heat the mixture to a gentle reflux. Maintain the reflux with continuous stirring for approximately 5 to 6 hours.[2][11] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal : After the reflux period is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.[11]
-
Product Isolation and Washing : A solid product should be obtained after solvent removal. Wash the resulting solid with hexane to remove any non-polar impurities.[11]
-
Drying : Collect the purified solid by vacuum filtration using a Büchner funnel. Allow the product, 3,4,5-Trihydroxybenzohydrazide, to air-dry or dry it in a desiccator. The reported yield for this procedure is approximately 87-92%.[2][11]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of 3,4,5-Trihydroxybenzohydrazide.
Caption: Workflow for the synthesis of 3,4,5-Trihydroxybenzohydrazide.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.
-
Ventilation : All procedures, especially those involving hydrazine hydrate and heating solvents, must be performed in a well-ventilated chemical fume hood.
-
Hydrazine Hydrate : This substance is highly toxic, a suspected carcinogen, and corrosive. Avoid inhalation, ingestion, and skin contact. Use a dedicated syringe or pipette for transfer.
-
Reflux Safety : Never heat a closed system. Ensure the top of the reflux condenser is open to the atmosphere (or connected to a drying tube/inert gas line if the reaction is air-sensitive). Use a heating mantle controlled by a variable transformer; avoid open flames when working with flammable solvents like ethanol.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 5782-85-4 [m.chemicalbook.com]
- 7. 3,4,5-Trihydroxybenzohydrazide | CAS#:5782-85-4 | Chemsrc [chemsrc.com]
- 8. Cas 5782-85-4,this compound | lookchem [lookchem.com]
- 9. 3,4,5-Trihydroxybenzohydrazide | 5782-85-4 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 3,4,5-Trihydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3,4,5-Trihydroxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3,4,5-Trihydroxybenzhydrazide (also known as gallic acid hydrazide). The following sections detail the spectroscopic, chromatographic, and thermal analysis methods, including detailed experimental protocols and data interpretation.
Overview of this compound
This compound is a chemical compound derived from gallic acid, a well-known natural polyphenol. It serves as a versatile building block in medicinal chemistry for the synthesis of various derivatives with potential biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Accurate and thorough characterization is essential to confirm the identity, purity, and stability of this compound for research and drug development purposes.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 184.15 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light brown crystalline powder | General knowledge |
| Melting Point | 295-298 °C | --INVALID-LINK--[2] |
| CAS Number | 5782-85-4 | --INVALID-LINK--[1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 1: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | O-H stretch | Phenolic hydroxyl groups |
| 3200-3400 | N-H stretch | Hydrazide group |
| 1640-1680 | C=O stretch (Amide I) | Hydrazide carbonyl |
| 1580-1620 | N-H bend (Amide II) | Hydrazide group |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Phenolic hydroxyl groups |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectral Range: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Processing: Collect the spectrum and use the software to label the peaks corresponding to the characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 2: Predicted ¹H-NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.0-9.5 | Singlet | 1H | -NH- of hydrazide |
| ~7.0 | Singlet | 2H | Aromatic C-H |
| ~5.0-6.0 | Broad Singlet | 3H | Phenolic -OH |
| ~4.5 | Broad Singlet | 2H | -NH₂ of hydrazide |
Table 3: Predicted ¹³C-NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~165-170 | Quaternary | C=O (Carbonyl) |
| ~145 | Quaternary | Aromatic C-OH |
| ~135 | Quaternary | Aromatic C-OH |
| ~125 | Quaternary | Aromatic C-C=O |
| ~108 | Tertiary | Aromatic C-H |
Experimental Protocol: ¹H and ¹³C-NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition: Acquire the proton spectrum using standard parameters. Set the spectral width to cover the expected chemical shift range (0-12 ppm).
-
¹³C-NMR Acquisition: Acquire the carbon spectrum with proton decoupling. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Integrate the proton signals and assign the peaks based on their chemical shifts and multiplicities.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 184 | [M]⁺ (Molecular ion) |
| 153 | [M - NHNH₂]⁺ |
| 125 | [M - NHNH₂ - CO]⁺ |
| 107 | [C₆H₃O₃]⁺ |
Data obtained from PubChem.[1]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Use Electrospray Ionization (ESI) or another soft ionization technique.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the experimental mass with the theoretical mass to confirm the elemental composition.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound and for quantitative analysis.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: Use an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 270 nm.
-
Sample Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the peak area percentage of the main peak relative to the total peak area.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the compound.
Experimental Protocol: TGA and DSC Analysis
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.
-
TGA Method:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
-
DSC Method:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 350 °C.
-
-
Data Analysis:
-
TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
DSC: Identify the melting point (endothermic peak) and any other thermal events.
-
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Logical Relationship of Analytical Data
Caption: Interrelation of analytical techniques for compound characterization.
References
Application Notes and Protocols for the Spectroscopic Analysis of 3,4,5-Trihydroxybenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 3,4,5-Trihydroxybenzhydrazide using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This compound, a derivative of gallic acid, is of significant interest in medicinal chemistry and drug development due to its potential biological activities. Accurate spectroscopic analysis is crucial for its structural confirmation and purity assessment. This guide offers predicted spectral data based on the analysis of analogous compounds and established spectroscopic principles, alongside comprehensive protocols for data acquisition.
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges. These tables serve as a reference for researchers in the analysis of experimentally obtained spectra.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. It is recommended to use a deuterated solvent such as DMSO-d₆ for NMR analysis, as it is often effective for dissolving hydrazide derivatives and allows for the observation of labile protons like -NH and -OH.[1]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 6.8 - 7.2 | Singlet |
| -OH (phenolic) | 8.5 - 9.5 | Broad Singlet |
| -NH | 9.0 - 10.0 | Broad Singlet |
| -NH₂ | 4.0 - 5.0 | Broad Singlet |
| C=O | Not Applicable | Not Applicable |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| Ar-C (C-OH) | 145 - 155 |
| Ar-C (quaternary) | 120 - 130 |
| Ar-CH | 105 - 115 |
Predicted IR Spectral Data
The following table outlines the predicted characteristic infrared absorption frequencies for this compound.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (hydrazide) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (amide I) | 1640 - 1680 | Strong |
| N-H Bend (amide II) | 1580 - 1620 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (phenolic) | 1150 - 1250 | Strong |
| O-H Bend (phenolic) | 1310 - 1390 | Medium |
Experimental Protocols
The following are detailed protocols for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
This protocol is designed for standard 1D ¹H and ¹³C NMR analysis.
2.1.1. Sample Preparation
-
Weigh approximately 5-15 mg of dry this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.
2.1.2. Instrument Parameters (for a 400 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
IR Spectroscopy Protocol
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is commonly used.
2.2.1. Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of the dry this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[2]
2.2.2. Data Acquisition
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum should be presented in terms of transmittance or absorbance.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Galloyl Hydrazide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of galloyl hydrazide.
Troubleshooting Guide
Challenges in the synthesis of galloyl hydrazide are common, with literature noting the process can be "challenging, confusing, not standardized, and without any consensus." This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. For conventional methods, this can be up to 60 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: Verify that the reaction is being conducted at the optimal temperature. For conventional reflux, this is typically between 90-100°C. For microwave-assisted synthesis, ensure the correct temperature and power are programmed.- Reagent Quality: Use fresh, high-purity starting materials. Hydrazine hydrate can degrade over time; use a recently opened bottle or verify its concentration. Gallic acid or its esters should be of high purity. |
| Degradation of Starting Material or Product | - Excessive Heat: In microwave synthesis, excessive power or prolonged irradiation can lead to charring and decomposition. Optimize the microwave parameters to ensure even and controlled heating. For conventional heating, avoid localized overheating by ensuring uniform stirring.- Oxidation: Galloyl moieties are susceptible to oxidation, which can be identified by a darkening of the reaction mixture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Starting Materials | - Ester Starting Material: If starting from an ester of gallic acid (e.g., methyl gallate or ethyl gallate), ensure it is pure. Impurities in the ester will carry through and complicate the purification of the final product. |
| Sub-optimal pH | - Acid Catalyst: When starting from gallic acid, a catalytic amount of a strong acid like sulfuric acid is often used for esterification prior to hydrazinolysis in the conventional method. Ensure the correct amount is used, as too much or too little can affect the reaction rate. |
Issue 2: Product Purity Issues
| Potential Cause | Recommended Action |
| Presence of Starting Materials | - Incomplete Reaction: As with low yield, this is a primary cause. Monitor the reaction by TLC to ensure the disappearance of the starting material spot.- Purification: If starting material is still present after the reaction, it can often be removed by recrystallization from a suitable solvent like methanol or ethanol. Column chromatography can also be employed for more difficult separations. |
| Formation of Side Products | - Dihydrazide Formation: The use of a large excess of hydrazine hydrate can potentially lead to the formation of dihydrazides, especially if there are other reactive carbonyl groups. Use the stoichiometric amount or a slight excess of hydrazine hydrate as specified in the protocol.- Oxidation Products: As mentioned, the phenolic hydroxyl groups are prone to oxidation. Minimize exposure to air and consider using antioxidants or an inert atmosphere. |
| Solvent Impurities | - Recrystallization: Ensure the solvent used for recrystallization is pure. Traces of impurities in the solvent can be incorporated into the product crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of microwave-assisted synthesis over the conventional method for galloyl hydrazide?
A1: Microwave-assisted synthesis offers several advantages, including a significant reduction in reaction time (from hours to minutes), often higher yields, and alignment with green chemistry principles by being a solvent-free or low-solvent method.
Q2: How can I monitor the progress of my galloyl hydrazide synthesis?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and petroleum ether. The spots can be visualized under UV light or by using a staining agent such as iodine vapor or a phosphomolybdic acid (PMA) stain. The disappearance of the starting material spot (gallic acid or its ester) and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the key safety precautions I should take when working with hydrazine hydrate?
A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of skin contact, wash the affected area immediately and thoroughly with water. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Q4: My final product is a brownish color instead of off-white. What could be the cause?
A4: A brownish color often indicates the presence of oxidation products. The phenolic hydroxyl groups of galloyl hydrazide are sensitive to oxidation. This can occur during the reaction, work-up, or storage. To minimize this, try to limit the exposure of the reaction and the purified product to air and light. Performing the reaction under an inert atmosphere can also be beneficial.
Q5: What is the expected melting point for pure galloyl hydrazide?
A5: The reported melting point for galloyl hydrazide can vary slightly depending on the synthesis and purification method. However, a common range is 294-297°C. A broad melting point range or a value significantly lower than this may indicate the presence of impurities.
Experimental Protocols
Protocol 1: Conventional Synthesis of Galloyl Hydrazide from Methyl Gallate
This two-step protocol involves the initial synthesis of methyl gallate from gallic acid, followed by hydrazinolysis.
Step 1: Synthesis of Methyl Gallate
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In a round-bottom flask, dissolve gallic acid in methanol.
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Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 48 hours.
-
After cooling, the reaction mixture is typically worked up by pouring it over ice, leading to the precipitation of methyl gallate.
-
Filter the precipitate and recrystallize from a suitable solvent. The expected yield is around 85%.
Step 2: Synthesis of Galloyl Hydrazide
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Dissolve the purified methyl gallate in ethanol.
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Add hydrazine hydrate to the solution.
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Reflux the mixture for 48-60 hours.
-
Monitor the reaction by TLC until the methyl gallate spot disappears.
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Cool the reaction mixture and pour it over ice.
-
Filter the resulting precipitate to obtain crude galloyl hydrazide.
-
Purify the crude product by recrystallization from methanol. The expected yield is approximately 74%.
Protocol 2: Microwave-Assisted Synthesis of Galloyl Hydrazide from Gallic Acid
This one-pot, solvent-free method offers a greener and faster alternative to the conventional synthesis.
-
Place anhydrous gallic acid and hydrazine hydrate in a microwave-safe reaction vessel.
-
Expose the mixture to microwave irradiation. The optimal conditions may vary depending on the microwave reactor, but a power of 300W at 130°C for 20 minutes has been reported.
-
After the reaction is complete, allow the vessel to cool to room temperature.
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The resulting solid is the crude galloyl hydrazide.
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Purify the product by recrystallization from methanol. This method has been reported to produce galloyl hydrazide in high yield (up to 98.2%) and excellent purity.
Quantitative Data Summary
| Synthesis Method | Starting Material | Reaction Time | Yield | Melting Point (°C) | Reference |
| Conventional | Methyl Gallate | 48-60 hours | ~74% | 164-167 | |
| Microwave-Assisted | Gallic Acid | 20 minutes | up to 98.2% | 294-297 |
Visualizations
Caption: Experimental workflow for conventional and microwave-assisted synthesis of galloyl hydrazide.
Caption: Troubleshooting decision tree for galloyl hydrazide synthesis.
Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzhydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4,5-Trihydroxybenzhydrazide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound, also known as galloyl hydrazide, can stem from several factors throughout the two primary reaction steps: esterification of gallic acid and subsequent hydrazinolysis of the resulting methyl gallate.[1]
Troubleshooting Steps:
-
Esterification of Gallic Acid to Methyl Gallate:
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Incomplete Reaction: Ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An extended reaction time or a slight increase in temperature might be necessary.
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Catalyst Inefficiency: Sulfuric acid is a common catalyst.[1][2] Ensure it is fresh and added in the correct proportion. For alternative, milder conditions, enzymatic catalysis using lipase has been reported, though yields may vary.[3]
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Water Removal: The esterification reaction produces water, which can limit the reaction equilibrium. While not always explicitly mentioned for this specific synthesis, techniques like azeotropic distillation with a suitable solvent (e.g., toluene) are standard procedures to drive esterification reactions forward.[4]
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Side Reactions: Gallic acid is prone to oxidation.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation of the starting material.
-
-
Hydrazinolysis of Methyl Gallate:
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Incomplete Reaction: Refluxing methyl gallate with hydrazine hydrate is a common method.[5] Ensure an adequate reflux time (e.g., 6 hours) and a sufficient excess of hydrazine hydrate to drive the reaction to completion.[5]
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Product Precipitation: The desired this compound may precipitate from the reaction mixture upon cooling. Ensure complete precipitation by cooling the mixture thoroughly before filtration.
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Purification Losses: Recrystallization is a crucial step for obtaining a pure product.[5] However, significant product loss can occur if the solvent volume is too large or if the solution is not sufficiently cooled. Optimize the recrystallization solvent and conditions to maximize recovery. Methanol is a commonly used solvent for recrystallization.[5]
-
Q2: I am observing the formation of significant byproducts during the esterification of gallic acid. What are these byproducts and how can I minimize their formation?
A2: A common issue during the esterification of gallic acid, particularly with alcohols like methanol or ethanol, is the potential for side reactions.
Common Byproducts and Solutions:
-
Dimerization: Gallic acid can dimerize to form ellagic acid. This is more likely under harsh acidic conditions. Using a milder catalyst or optimizing the reaction temperature can help minimize this.
-
Oxidation Products: The hydroxyl groups on the gallic acid ring are susceptible to oxidation, leading to colored impurities. As mentioned before, conducting the reaction under an inert atmosphere can mitigate this.
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Incomplete Esterification: The presence of unreacted gallic acid will lead to a lower yield of the desired methyl gallate intermediate. Monitor the reaction by TLC to ensure all the gallic acid has been consumed.
Q3: During the hydrazinolysis of methyl gallate, my product seems impure, showing a broad melting point range. What could be the cause and how do I purify it effectively?
A3: Impurities in the final product often arise from unreacted starting materials or side products from the hydrazinolysis step.
Purification Strategy:
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Unreacted Methyl Gallate: If the hydrazinolysis is incomplete, the final product will be contaminated with methyl gallate. Ensure a sufficient excess of hydrazine hydrate and an adequate reaction time.
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Hydrazine Salts: Excess hydrazine may form salts with any acidic impurities. Washing the crude product thoroughly with cold methanol or another suitable solvent can help remove these.[6]
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Recrystallization: This is the most effective method for purifying this compound. Methanol is a reported solvent for recrystallization.[5] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
Q4: I am having trouble with the solubility of gallic acid in the reaction solvent for esterification. What are my options?
A4: Gallic acid has limited solubility in some common organic solvents.
Solvent Considerations:
-
Methanol as both Reactant and Solvent: A common and efficient approach is to use an excess of methanol, which acts as both the reactant and the solvent.[1][2]
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Co-solvents: In some cases, a co-solvent might be used to improve solubility. However, care must be taken to choose a solvent that does not interfere with the reaction. For higher alcohols, toluene has been used as a solvent to facilitate water removal.[4]
Quantitative Data Summary
| Parameter | Condition | Yield of Methyl Gallate | Yield of this compound | Reference |
| Catalyst | Sulfuric Acid | 78% | - | [2] |
| Catalyst | Lipase (B. licheniformis) | 58.2% | - | [3] |
| Hydrazinolysis | Reflux with Hydrazine Hydrate | - | 92% (from methyl gallate) | [5] |
Experimental Protocols
1. Synthesis of Methyl 3,4,5-Trihydroxybenzoate (Methyl Gallate) [1]
-
Materials: Gallic acid, Methanol, Sulfuric acid.
-
Procedure:
-
Dissolve gallic acid in methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for the time determined by reaction monitoring (e.g., via TLC).
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After completion, cool the reaction mixture.
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The product may precipitate upon cooling or after partial removal of methanol under reduced pressure.
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Filter the solid, wash with cold methanol, and dry to obtain methyl gallate.
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2. Synthesis of this compound [5]
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Materials: Methyl 3,4,5-trihydroxybenzoate, Hydrazine hydrate, Methanol.
-
Procedure:
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To a solution of methyl 3,4,5-trihydroxybenzoate in methanol, add an excess of hydrazine hydrate.
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Reflux the mixture for approximately 6 hours.
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Evaporate the excess hydrazine and methanol under reduced pressure.
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Recrystallize the crude product from methanol to obtain pure this compound.
-
Visualizations
References
- 1. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ppublishing.org [ppublishing.org]
- 3. Gallic acid-based alkyl esters synthesis in a water-free system by celite-bound lipase of Bacillus licheniformis SCD11501 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,4,5-Trihydroxybenzhydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3,4,5-Trihydroxybenzhydrazide (also known as gallic hydrazide).
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of this compound.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | • The compound is too soluble in the chosen solvent, even at low temperatures.• Too much solvent was used during recrystallization.• Premature crystallization occurred during hot filtration. | • Solvent Selection: Test a range of solvents or solvent mixtures. If the product is highly soluble in methanol or ethanol, try a co-solvent system like ethanol/water or add a less polar solvent in which the compound is insoluble to induce precipitation.• Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.• Maintain Temperature: Pre-warm the filtration apparatus (funnel, receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper. |
| Product is an Oil or Gummy Solid | • Presence of impurities that lower the melting point.• Residual solvent. | • Trituration: Attempt to solidify the material by stirring it vigorously with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold n-hexane or pentane). This can help induce crystallization.• Chromatography: If recrystallization and trituration fail, column chromatography over silica gel may be necessary to separate the product from impurities.• Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvent. |
| Discoloration of the Final Product (e.g., Pink or Brown Hue) | • Oxidation of the phenolic hydroxyl groups, which are sensitive to air and light. | • Use of Antioxidants: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.• Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.• Light Protection: Protect the compound from light during and after purification by wrapping flasks in aluminum foil. |
| Persistent Impurities Detected (e.g., by TLC or NMR) | • Co-crystallization of impurities with the product.• Unreacted starting materials (e.g., gallic acid ester, hydrazine hydrate). | • Second Recrystallization: Perform a second recrystallization using a different solvent system.• Washing: Thoroughly wash the filtered crystals with a small amount of the cold recrystallization solvent to remove adhered mother liquor containing impurities.• Chromatography: For challenging separations, column chromatography is the most effective method. A polar stationary phase like silica gel with a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) can be effective. |
Data on Purification Methods
| Purification Method | Solvent System / Mobile Phase | General Applicability & Expected Purity | Key Considerations |
| Recrystallization | Methanol[1] or Ethanol[2][3] | Good for removing major impurities from the crude solid. Can yield high purity (often >95%) if the correct solvent is chosen. | The most commonly cited method. The choice of solvent is critical and may require some empirical testing. |
| Washing | Cold Ethanol[2][3] | Effective for removing residual soluble starting materials and by-products after initial filtration from the reaction mixture. | This is typically a preliminary step before further purification like recrystallization. |
| Column Chromatography | Silica Gel with a polar mobile phase (e.g., Ethyl Acetate/Hexane or CH₂Cl₂/Methanol) | Highly effective for separating compounds with different polarities. Can achieve very high purity (>98%). | More time-consuming and requires more solvent than recrystallization. Often used when recrystallization fails or when very high purity is required. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
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Crude this compound
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Methanol (reagent grade)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Buchner funnel and filter flask
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Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of methanol until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and funnel. Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: My crude this compound won't dissolve in hot methanol or ethanol. What should I do?
A1: If the compound has very low solubility even in hot polar solvents, it might indicate the presence of polymeric impurities or salts. Try a more polar solvent like a mixture of methanol and a small amount of water. If that fails, Dimethylformamide (DMF) can be used, but it should be noted that its high boiling point can make it difficult to remove later.[4]
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system suggests high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates a pure compound. Impurities typically broaden and depress the melting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity.
Q3: What are the likely impurities in my crude this compound?
A3: The crude product is typically synthesized from a gallic acid ester (e.g., methyl gallate) and hydrazine hydrate.[1][5] Therefore, common impurities may include:
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Unreacted methyl gallate.
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Excess hydrazine hydrate.
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Side products from the reaction.
-
Water, as hydrazine hydrate is often used as an aqueous solution.
Q4: Can I use a solvent other than methanol or ethanol for recrystallization?
A4: Yes. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen several solvents (e.g., isopropanol, acetonitrile, water, or mixtures) to find the optimal one for your specific crude material. For related hydrazone compounds, mixtures like ethanol/water have been used successfully.[6]
Visualizations
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for the recrystallization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1951911A - Gallic acid acyl hydrazones derivative, its production method and uses - Google Patents [patents.google.com]
- 6. preprints.org [preprints.org]
Technical Support Center: Optimizing Hydrazone Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for hydrazone formation.
Troubleshooting Guide
This section addresses common issues encountered during hydrazone synthesis experiments, offering potential causes and solutions to streamline your research.
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Unfavorable pH | The reaction is typically acid-catalyzed and the rate can be very slow at neutral or high pH. Adjust the reaction pH to an optimal range of 4.5-6 using a catalytic amount of a weak acid, such as acetic acid.[1][2] |
| Low Reactivity of Starting Materials | Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[1] For less reactive carbonyl compounds or sterically hindered hydrazines, consider increasing the reaction temperature (e.g., reflux) or prolonging the reaction time.[1][2] | |
| Poor Quality of Reagents | Impurities in the starting aldehyde, ketone, or hydrazine can interfere with the reaction.[1][2] Ensure the purity of your starting materials. If necessary, purify them before use. | |
| Unfavorable Reaction Equilibrium | The formation of hydrazones is a reversible reaction where water is a byproduct. For reactions that are particularly challenging, removing water as it forms using a Dean-Stark apparatus can help drive the equilibrium towards the product.[1] | |
| Formation of Side Products | Azine Formation | This is a common side reaction, especially when using unsubstituted hydrazine. The initially formed hydrazone can react with a second molecule of the carbonyl compound.[1][2] To minimize this, use a 1:1 molar ratio of the reactants. Adding the carbonyl compound dropwise to the hydrazine solution can also prevent localized excess of the carbonyl compound.[1] |
| Formation of E/Z Isomers | The C=N double bond of the hydrazone can lead to the formation of geometric isomers. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[1] | |
| Product Instability | Hydrolysis | Hydrazones are susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting materials.[3][4] This is often catalyzed by the presence of acid and water.[5] During workup, use a neutral or slightly basic wash to remove any excess acid. For storage, ensure the purified hydrazone is dry and stored under an inert atmosphere, protected from light, and at a low temperature.[5] |
| Purification Difficulties | Decomposition on Silica Gel | Some hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[6] Consider using basic alumina for chromatography or neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[6] |
| Difficulty in Crystallization | Finding a suitable solvent for recrystallization can be challenging. An ideal solvent will dissolve the hydrazone at high temperatures but not at low temperatures.[2] Common solvents to test include ethanol, methanol, acetonitrile, or solvent mixtures like hexane/ethyl acetate.[2] If the product "crashes out" of solution too quickly, try cooling the solution more slowly to encourage crystal growth.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the reaction medium so critical for hydrazone formation?
The formation of hydrazones is a pH-sensitive reaction that is typically catalyzed by acid.[1][2] The optimal pH is generally in the mildly acidic range of 4.5-6.[1][7] This is because a delicate balance is required: there must be enough acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, if the pH is too low (too acidic), the hydrazine nucleophile becomes protonated, rendering it non-nucleophilic and unable to react with the carbonyl group.[1][7] This relationship often results in a bell-shaped curve for the reaction rate versus pH.[1]
Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?
Aldehydes are generally more reactive than ketones in hydrazone formation due to two primary factors:
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Steric Effects: Aldehydes possess a single hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.[1]
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Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[1]
Q3: How can I monitor the progress of my hydrazone formation reaction?
Several analytical techniques can be used to effectively monitor the reaction progress:
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Thin Layer Chromatography (TLC): This is the most common and convenient method. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the aldehyde/ketone and hydrazine spots and the appearance of a new product spot.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying and quantifying the reactants and products in the reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the appearance of characteristic signals for the hydrazone product and the disappearance of reactant signals.[1]
Q4: What are the key characterization techniques for confirming the formation and purity of a hydrazone?
The following spectroscopic techniques are essential for characterizing hydrazones:
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Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of a C=N stretching band for the hydrazone. The N-H stretching vibration can also be observed.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a characteristic chemical shift for the imine proton (-CH=N-) will be present. In ¹³C NMR, a signal for the imine carbon (C=N) will appear.[2]
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Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized hydrazone.[2]
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Elemental Analysis: This provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values for the expected hydrazone structure.[2]
Quantitative Data Summary
The rate of hydrazone formation is significantly influenced by the electronic nature of the substituents on both the aldehyde/ketone and the hydrazine.
Table 1: Relative Reaction Rates of Various Carbonyl Compounds with Phenylhydrazine at pH 7.4
| Carbonyl Compound | Relative Rate (Butyraldehyde = 1.00) |
| Butyraldehyde | 1.00 |
| 2-Methylbutyraldehyde | ~0.92 |
| Pivaldehyde | ~0.13 |
| Benzaldehyde | ~0.015 |
| 4-Nitrobenzaldehyde | ~0.068 |
| 4-Methoxybenzaldehyde | ~0.015 |
| 2-Butanone | ~0.023 |
| Trifluoroacetone | ~0.078 |
Data compiled and normalized from trends described in the literature. Actual rates are dependent on specific reaction conditions.[8]
Experimental Protocols
General Protocol for Hydrazone Synthesis
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Dissolution: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
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Addition of Hydrazine: Add the hydrazine derivative (1 to 1.1 equivalents) to the solution.
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Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to achieve a pH between 4 and 6.[2]
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Reaction: Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.[2]
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Isolation:
-
If the product precipitates upon cooling, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Protocol for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the hydrazone is soluble at an elevated temperature but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.[2]
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Dissolution: Dissolve the crude hydrazone in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]
Protocol for Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) and an eluent system that provides good separation of the hydrazone from impurities as determined by TLC.
-
Column Packing: Prepare a slurry of the stationary phase in the eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude hydrazone in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.
Visualizations
Caption: Acid-catalyzed mechanism of hydrazone formation.
Caption: General experimental workflow for hydrazone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4,5-Trihydroxybenzhydrazide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3,4,5-Trihydroxybenzhydrazide.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals are forming. | - Insufficient supersaturation: The solution may not be concentrated enough for crystals to form. - Inappropriate solvent: The compound may be too soluble in the chosen solvent. - Lack of nucleation sites: Crystal growth requires a starting point. | - Concentrate the solution: Slowly evaporate the solvent to increase the concentration of the compound. - Use a different solvent or a solvent/anti-solvent system: If the compound is too soluble, try a solvent in which it is less soluble. Alternatively, dissolve the compound in a good solvent and slowly add a poor solvent (an "anti-solvent") until the solution becomes slightly turbid. - Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the compound. |
| The compound "oils out" instead of forming crystals. | - High solute concentration: The solution is too supersaturated, causing the compound to separate as a liquid. - Rapid cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. - Impure compound: Impurities can interfere with crystal formation. | - Dilute the solution: Add a small amount of the solvent back to the solution to dissolve the oil, then allow it to cool more slowly. - Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath. - Purify the compound: Consider an additional purification step, such as column chromatography, before attempting crystallization. |
| Crystals are too small. | - Rapid crystal growth: Fast crystallization often leads to the formation of many small crystals instead of a few large ones. - Too many nucleation sites: Excessive nucleation events can result in a large number of small crystals. | - Slow down the crystallization process: Use a slower cooling rate or a slower evaporation rate for the solvent. - Reduce nucleation: Ensure the crystallization vessel is clean and free of scratches. Avoid excessive agitation of the solution. |
| Low yield of crystals. | - Incomplete crystallization: Not all of the compound has precipitated from the solution. - Crystals redissolving: Washing the crystals with a solvent in which they are soluble. | - Cool the solution further: Place the crystallization flask in an ice bath or freezer to maximize crystal formation. - Use a cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: Based on the structural similarity to gallic acid, polar protic solvents such as methanol and ethanol are good starting points.[1][2] Ethanol has been successfully used for obtaining single crystals of this compound derivatives through slow evaporation.[2][3] Water can also be considered, although the solubility is likely lower than in alcohols.[1][2]
Q2: How can I improve the purity of my this compound?
A2: If impurities are hindering crystallization, consider purifying the crude product before attempting to crystallize it. Techniques such as recrystallization from a suitable solvent or column chromatography can be effective.[4] Washing the crude solid with a solvent in which the desired compound has low solubility but the impurities are soluble can also be beneficial.
Q3: My compound is an oil at room temperature. How can I crystallize it?
A3: For compounds that are oils at room temperature, trituration can be an effective method to induce solidification. This involves stirring the oil with a poor solvent in which it is immiscible, such as n-hexane. Another approach is to dissolve the oil in a minimal amount of a good solvent and then slowly add a poor solvent until turbidity is observed, followed by slow cooling.
Q4: How long should I wait for crystals to form?
A4: Crystal formation can take anywhere from a few hours to several days. It is important to leave the crystallization setup in an undisturbed location and to be patient. Avoid the temptation to frequently check on the progress, as vibrations and temperature changes can disrupt crystal growth.
Data Presentation
The solubility of this compound is expected to follow a similar trend to its parent carboxylic acid, gallic acid, due to their structural similarities. The following table summarizes the solubility of gallic acid in common solvents at various temperatures. This data can be used as a guide for selecting a suitable crystallization solvent and temperature.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 25 | ~40 |
| 40 | ~60 | |
| 60 | ~100 | |
| Ethanol | 25 | ~20 |
| 40 | ~35 | |
| 60 | ~65 | |
| Water | 25 | ~1.5 |
| 40 | ~2.5 | |
| 60 | ~5.0 | |
| Note: Data is for gallic acid and serves as an approximation for this compound.[1][2] |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
This method is suitable for obtaining high-quality single crystals for X-ray diffraction.
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature in a clean vial. Ensure the compound is fully dissolved.
-
Filtration: If any solid particles are present, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).
-
Evaporation: Cover the vessel with a piece of parafilm. Poke a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a quiet, undisturbed location at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days. Crystals should form as the solution becomes more concentrated.
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Isolation: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold solvent.
Mandatory Visualization
Caption: Workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. This compound | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies [frontiersin.org]
stability issues with 3,4,5-Trihydroxybenzhydrazide in solution
Welcome to the technical support center for 3,4,5-Trihydroxybenzhydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at 4°C, protected from light, and under an inert nitrogen atmosphere.[1]
Q2: How should I prepare solutions of this compound for my experiments?
A2: Due to its susceptibility to degradation, it is recommended to prepare fresh solutions of this compound immediately before use. For antioxidant assays, solvents such as methanol or ethanol are commonly used.[2][3] If the compound does not readily dissolve, sonication may be carefully applied. Ensure the solvent is of high purity and deoxygenated if possible to minimize oxidative degradation.
Q3: What are the main stability concerns when working with this compound in solution?
A3: The primary stability concern for this compound in solution is its susceptibility to hydrolysis and oxidation. The hydrazide functional group can undergo hydrolysis, particularly under acidic or basic conditions. The trihydroxy-substituted benzene ring is prone to oxidation, which can be accelerated by factors such as light, elevated temperature, and the presence of dissolved oxygen or metal ions.
Q4: In which pH range is this compound expected to be most stable?
A4: While specific data for this compound is limited, hydrazide-containing compounds generally exhibit greater stability in neutral or near-neutral pH conditions. Both strongly acidic and alkaline conditions can catalyze hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in antioxidant assays (e.g., DPPH assay).
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Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting: Prepare a fresh stock solution of this compound for each experiment. Avoid using solutions that have been stored, even for short periods. If you must store a solution, keep it at a low temperature (2-8°C), protected from light, and use it within a few hours.
-
-
Possible Cause 2: Instability of the DPPH radical solution.
-
Troubleshooting: The DPPH radical solution is light-sensitive and should be freshly prepared and stored in a dark bottle.[4] Its absorbance should be checked before each use to ensure it is within the optimal range for the assay.
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-
Possible Cause 3: Interference from the solvent.
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Possible Cause 4: Incorrect incubation time.
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Troubleshooting: The reaction between this compound and DPPH may not be instantaneous. Ensure a consistent and appropriate incubation time (typically 30-60 minutes in the dark) for all samples to allow the reaction to reach a stable endpoint.[5]
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Issue 2: Observed color change or precipitation in the this compound solution.
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Possible Cause 1: Oxidative degradation.
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Troubleshooting: A color change (e.g., to a yellowish or brownish hue) can indicate oxidation of the phenolic groups. To mitigate this, use deoxygenated solvents for solution preparation and minimize the exposure of the solution to air and light. Preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
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-
Possible Cause 2: Hydrolysis leading to degradation products.
-
Troubleshooting: Hydrolysis can lead to the formation of gallic acid and hydrazine, which may have different solubilities or react further. Ensure the pH of your solution is near neutral if your experimental conditions allow. Avoid preparing solutions in acidic or alkaline buffers long before use.
-
-
Possible Cause 3: Low solubility.
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Troubleshooting: If precipitation is observed, it may be due to the low solubility of the compound in the chosen solvent. You can try gentle warming or sonication to aid dissolution. Alternatively, consider using a co-solvent system, but be mindful of its potential impact on your assay.
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General Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain near-neutral pH (6-7.5) | Hydrazides are generally more stable at neutral pH and are susceptible to acid- and base-catalyzed hydrolysis. |
| Temperature | Prepare and use solutions at room temperature. For short-term storage, use low temperatures (2-8°C). | Elevated temperatures can accelerate both hydrolysis and oxidation. |
| Light | Protect solutions from light at all times. | The phenolic rings are susceptible to photodegradation. Use amber vials or wrap containers in foil. |
| Oxygen | Use deoxygenated solvents and minimize headspace in vials. | The trihydroxy-substituted ring is prone to oxidation. |
| Solvent | Prepare fresh solutions in high-purity solvents (e.g., methanol, ethanol, DMSO) immediately before use. | The choice of solvent can affect stability; protic solvents may participate in hydrolysis. |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of this compound.
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Prepare fresh daily.[4]
- This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Prepare serial dilutions from this stock solution to obtain a range of concentrations for testing.
- Standard Solution (e.g., Trolox or Ascorbic Acid): Prepare a stock solution and serial dilutions of a standard antioxidant in the same manner as the test compound.
2. Assay Procedure:
- In a 96-well microplate, add 20 µL of various concentrations of the this compound solution, standard solution, or methanol (for the control) to different wells.
- Add 180 µL of the 0.1 mM DPPH solution to each well.
- Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4]
- Measure the absorbance at 517 nm using a microplate reader.
3. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Visualizations
Caption: Putative hydrolysis pathway of this compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
Technical Support Center: Galloyl Hydrazide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galloyl hydrazide. Our goal is to help you anticipate and resolve common issues, thereby improving the efficiency and success of your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis and subsequent reactions of galloyl hydrazide.
Problem 1: Low Yield of Galloyl Hydrazide and Presence of a Higher Molecular Weight Impurity
Symptom: Your reaction to synthesize galloyl hydrazide from a gallic acid ester and hydrazine hydrate results in a low yield of the desired product. Analysis (e.g., by TLC, LC-MS, or NMR) indicates the presence of a significant side product with a molecular weight approximately double that of galloyl hydrazide.
Possible Cause: Formation of N,N'-digalloylhydrazine, a dimer of galloyl hydrazide. This can occur if a molecule of galloyl hydrazide attacks the acyl carbon of another galloyl-containing molecule (such as the starting ester or another galloyl hydrazide molecule).[1][2][3]
Suggested Solutions:
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Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the gallic acid ester and to minimize the opportunity for galloyl hydrazide to act as a nucleophile.
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Temperature and Reaction Time: Avoid excessively high temperatures or prolonged reaction times, as these can promote the formation of the dimer. Monitor the reaction progress by TLC to determine the optimal endpoint.
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Purification:
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Recrystallization: N,N'-digalloylhydrazine is generally less soluble than galloyl hydrazide in many common solvents. Recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) can effectively remove the dimer.
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Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from the dimer.
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Problem 2: The Reaction Mixture or Final Product is Colored (Yellow, Brown, or Pink)
Symptom: The reaction mixture darkens during the synthesis of galloyl hydrazide or its derivatives, or the isolated product has a distinct color instead of being a white or off-white solid.
Possible Cause: Oxidation of the galloyl moiety. The three adjacent hydroxyl groups on the aromatic ring make galloyl hydrazide highly susceptible to oxidation, which can lead to the formation of colored quinone-type structures or other degradation products.[4][5] This is particularly prevalent in the presence of oxygen and under basic or neutral conditions.
Suggested Solutions:
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
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Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
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Control of pH: While the hydrazinolysis reaction is typically performed under neutral or slightly basic conditions, avoid excessively basic conditions which can accelerate oxidation.
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Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium metabisulfite or ascorbic acid can help to prevent oxidation.
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Purification: Activated carbon (charcoal) treatment of a solution of the crude product can be effective in removing colored impurities, followed by filtration and recrystallization.
Problem 3: Incomplete Reaction and Presence of Starting Material in the Final Product
Symptom: After the reaction is complete, analysis shows a significant amount of the starting gallic acid ester or, in subsequent reactions, unreacted galloyl hydrazide.
Possible Cause:
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Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
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Poor Quality Reagents: The hydrazine hydrate may be of low purity or have degraded.
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Equilibrium Limitations: Some reactions involving galloyl hydrazide, such as hydrazone formation, are equilibrium-driven.
Suggested Solutions:
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Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to ensure it has gone to completion.
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Optimize Reaction Conditions: If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time.
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Reagent Quality: Use high-purity, fresh hydrazine hydrate.
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Driving Equilibrium: For equilibrium reactions like hydrazone formation, removal of the water byproduct (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of galloyl hydrazide?
A1: The most common side products are N,N'-digalloylhydrazine (the dimer) and various oxidation products.[1][2][3] Unreacted starting material (gallic acid ester) can also be a significant impurity if the reaction does not go to completion.
Q2: My galloyl hydrazide product is difficult to purify. What are the best methods?
A2: Recrystallization is the most common and often effective method for purifying galloyl hydrazide.[4] A solvent mixture such as methanol/diethyl ether or methanol/water is often effective.[4] If significant impurities remain, column chromatography on silica gel can be employed. For persistent colored impurities, treatment with activated carbon may be necessary.
Q3: How can I avoid the formation of colored impurities in my reactions?
A3: To minimize the formation of colored oxidation products, it is recommended to work under an inert atmosphere (nitrogen or argon), use degassed solvents, and avoid unnecessarily high temperatures or prolonged exposure to basic conditions.[4]
Q4: I am using galloyl hydrazide to synthesize a hydrazone, but the yield is low. How can I improve it?
A4: Hydrazone formation is a reversible condensation reaction. To improve the yield, you can:
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Use a catalytic amount of acid (e.g., a few drops of acetic acid or sulfuric acid) to protonate the carbonyl group of your aldehyde or ketone, making it more electrophilic.
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Remove the water that is formed during the reaction. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous magnesium sulfate or molecular sieves, or by azeotropic distillation with a suitable solvent like toluene.
Q5: Is hydrazine hydrate hazardous to work with?
A5: Yes, hydrazine and its hydrate are toxic and potentially carcinogenic.[6] It is crucial to handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
Data Summary
Table 1: Comparison of Galloyl Hydrazide Synthesis Methods
| Method | Typical Reagents | Typical Conditions | Reported Yield | Key Advantages | Common Issues |
| Conventional Heating | Ethyl gallate, Hydrazine hydrate, Ethanol | Reflux, 6 hours | ~90%[4] | Standard laboratory equipment | Longer reaction time, potential for side product formation with prolonged heating. |
| Microwave-Assisted | Gallic acid, Hydrazine hydrate | Solvent-free, 800W, 2 minutes[4] | ~98%[4] | Very fast, high yield, green chemistry | Requires specialized microwave reactor. |
Experimental Protocols
Protocol 1: Conventional Synthesis of Galloyl Hydrazide [4]
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Reaction Setup: In a round-bottom flask, dissolve ethyl gallate (0.1 mole) and a slight excess of 85% hydrazine hydrate (0.11 mole) in absolute ethanol (approximately 300-350 mL, or the minimum amount required for a clear solution).
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Reflux: Stir the mixture gently and reflux for 6 hours.
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Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol by rotary evaporation.
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Purification: The crude product can be purified by recrystallization from a mixture of diethyl ether and absolute methanol (1:1, v/v).
Protocol 2: Microwave-Assisted Synthesis of Galloyl Hydrazide [4]
-
Reaction Setup: In a conical flask, mix gallic acid (0.01 mole) with a slight excess of 85% hydrazine hydrate (0.012 mole) to form a paste.
-
Microwave Irradiation: Cover the flask with aluminum foil and subject it to intermittent microwave irradiation at 800W for a total of 2 minutes (e.g., four 30-second intervals).
-
Monitoring: Monitor the reaction progress by TLC between irradiation intervals.
-
Workup: After the reaction is complete, cool the mixture to -20°C and lyophilize at -50°C. Wash the resulting white product several times with distilled water and dry under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a mixture of diethyl ether and absolute methanol (1:1, v/v).
Visualizations
Caption: Workflow for the synthesis and purification of galloyl hydrazide.
Caption: Troubleshooting logic for common issues in galloyl hydrazide reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some N, n'-diacylhydrazine derivatives with radical-scavenging and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gallic acid - Wikipedia [en.wikipedia.org]
- 5. Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazine [commonorganicchemistry.com]
Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzhydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4,5-Trihydroxybenzhydrazide (also known as Galloyl Hydrazide).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound involves the hydrazinolysis of a gallic acid ester (such as methyl gallate or ethyl gallate) with hydrazine hydrate. The ester is typically refluxed with hydrazine hydrate in a suitable solvent.
Q2: Which solvents are recommended for this synthesis?
A2: Alcohols such as methanol and ethanol are the most frequently used solvents for this reaction.[1][2][3][4][5] The choice of solvent can influence reaction time and ease of product isolation.
Q3: How is the product, this compound, typically isolated from the reaction mixture?
A3: A key advantage of using alcoholic solvents is that the resulting this compound is often poorly soluble in the cold solvent.[6] Therefore, after cooling the reaction mixture, the product precipitates and can be collected by filtration.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture on a TLC plate, you can observe the disappearance of the starting ester and the appearance of the product spot.
Q5: What are the typical reaction times and temperatures?
A5: The reaction is generally carried out at reflux temperature. Reaction times can vary from a few hours to overnight (6-9 hours), depending on the specific protocol and solvent used.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion. 2. Purity of reactants: Impurities in the starting ester or hydrazine hydrate can inhibit the reaction. 3. Incorrect stoichiometry: An insufficient amount of hydrazine hydrate may have been used. | 1. Increase reaction time: Extend the reflux period and monitor the reaction by TLC until the starting material is consumed. 2. Use pure reagents: Ensure the starting materials are of high purity. 3. Use a slight excess of hydrazine hydrate: Employing a small excess of hydrazine hydrate can help drive the reaction to completion. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent: If the product does not precipitate upon cooling, it may be soluble in the solvent. 2. Formation of a fine precipitate: The product may form very fine crystals that are difficult to filter. | 1. Solvent removal: Evaporate the solvent under reduced pressure. The crude product can then be recrystallized from a suitable solvent. 2. Extended cooling: Cool the flask in an ice bath for a longer period to encourage crystal growth. Gentle scratching of the inside of the flask with a glass rod can also induce crystallization. |
| Impure Product | 1. Unreacted starting material: The reaction did not go to completion. 2. Side reactions: Formation of byproducts. | 1. Recrystallization: This is a common and effective method for purifying the crude product. Methanol or ethanol are often suitable solvents for recrystallization.[5] |
Quantitative Data Summary
The selection of solvent can impact the reaction conditions and outcomes. Below is a summary of typical conditions reported in the literature.
| Starting Material | Solvent | Reaction Time | Yield | Reference |
| Methyl 3,4,5-trihydroxybenzoate | Methanol | 6 hours | 92% (crude) | [5] |
| Ethyl gallate | Absolute Ethanol | 6 hours | Not specified | [4] |
| Methyl gallate | Dehydrated Ethanol | ~8 hours | Not specified | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Methyl Gallate
This protocol is a synthesis of procedures described in the literature.[2][5]
Materials:
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Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate)
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Hydrazine Hydrate (85% solution)
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Methanol or Ethanol (anhydrous or absolute)
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Round-bottom flask
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Reflux condenser
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Stirring apparatus (magnetic stirrer and stir bar)
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Heating mantle
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Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3,4,5-trihydroxybenzoate (1 equivalent) in methanol or ethanol.
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Addition of Hydrazine Hydrate: While stirring, slowly add a slight excess of hydrazine hydrate (approximately 1.1 to 1.2 equivalents) to the solution at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete (typically after 6-8 hours), remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath can maximize the precipitation of the product.
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Isolation: Collect the white solid precipitate by suction filtration using a Buchner funnel.
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Washing: Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
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Drying: Dry the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in this compound synthesis.
References
- 1. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1951911B - Gallic acid acylhydrazone derivatives, preparation method and application - Google Patents [patents.google.com]
- 3. CN1951911A - Gallic acid acyl hydrazones derivative, its production method and uses - Google Patents [patents.google.com]
- 4. Accurate conventional and microwave-assisted synthesis of galloyl hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3,4,5-Trihydroxybenzhydrazide Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3,4,5-Trihydroxybenzhydrazide. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this compound production from laboratory to pilot and industrial scales. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: The most prevalent and scalable method for synthesizing this compound (also known as gallic acid hydrazide) is the hydrazinolysis of a gallic acid ester, such as methyl gallate or ethyl gallate, with hydrazine hydrate.[1][2][3] This method is favored for its relatively straightforward procedure and good yields. An alternative, greener approach that can be suitable for smaller scale production or initial scale-up studies is a solvent-free microwave-assisted synthesis directly from gallic acid and hydrazine hydrate, which can significantly reduce reaction times.[4][5]
Q2: What are the primary challenges when scaling up this compound synthesis?
A2: Scaling up the synthesis of this compound presents several challenges that are common in fine chemical production.[6][7][8] Key issues include:
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Heat Management: The reaction between the gallic acid ester and hydrazine hydrate can be exothermic. Proper heat dissipation in large reactors is crucial to prevent temperature gradients, which can lead to the formation of byproducts and potential safety hazards.
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Mass Transfer Limitations: Ensuring efficient mixing of the reactants becomes more challenging at a larger scale, potentially leading to incomplete reactions and lower yields.
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Solid Handling: The product is a solid, and its precipitation, filtration, and drying need to be efficiently managed at a larger scale to avoid product loss and ensure consistent quality.
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Purification: The crude product may contain unreacted starting materials or side products. Recrystallization, a common lab-scale purification method, can be less efficient and more solvent-intensive at an industrial scale.
Q3: My reaction mixture turned dark brown/purple during scale-up. What is the likely cause?
A3: The discoloration of the reaction mixture, often to a brown or purple hue, is likely due to the oxidation of the phenolic hydroxyl groups on the gallic acid moiety. This is a common issue with phenolic compounds and can be exacerbated by prolonged reaction times, high temperatures, the presence of air (oxygen), or trace metal impurities.
Q4: I am experiencing low yields of this compound upon scaling up. What are the potential reasons?
A4: Low yields during scale-up can be attributed to several factors:
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Incomplete Reaction: This can be due to poor mixing, insufficient reaction time, or a non-optimal reaction temperature.
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Side Reactions: At higher temperatures or with prolonged reaction times, side reactions may become more significant, consuming the starting material and reducing the yield of the desired product.
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Product Loss During Workup: Inefficient filtration or transfer of the solid product can lead to significant losses at a larger scale. The solubility of the product in the reaction solvent might also be higher than anticipated, leading to losses in the mother liquor.
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Purity of Starting Materials: The quality of the gallic acid ester and hydrazine hydrate can impact the reaction's efficiency and yield.
Q5: How can I improve the purity of my scaled-up batch of this compound?
A5: Improving the purity of large batches may require moving beyond simple recrystallization. Consider the following:
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Anti-solvent Crystallization: A controlled precipitation by adding an anti-solvent to a solution of the crude product can be an effective purification method.
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Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product has low solubility can be an efficient purification step.
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Column Chromatography: While often a lab-scale technique, for high-value products, preparative chromatography might be considered, though it is a more expensive and solvent-intensive option.[9]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is sluggish or incomplete at scale | Inefficient mixing in a larger reactor. | - Increase the agitation speed. - Use a reactor with appropriate baffles to improve mixing. - Consider a different reactor design for better mass transfer. |
| Incorrect reaction temperature. | - Ensure the temperature is monitored at multiple points within the reactor to detect any hot or cold spots. - Optimize the heating/cooling system of the reactor for better temperature control. | |
| Product is difficult to filter | Fine particle size of the precipitate. | - Optimize the cooling rate during crystallization to encourage the growth of larger crystals. - Consider adding a seeding crystal to promote the formation of larger, more easily filterable particles. |
| Clogging of the filter medium. | - Use a filter with a larger surface area. - Consider using a filter aid, but be mindful of potential contamination of the final product. | |
| Product is discolored (brown/purple) | Oxidation of the phenolic groups. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Add a small amount of a reducing agent like sodium bisulfite to the reaction mixture. - Purify the starting materials to remove any trace metal impurities that could catalyze oxidation. |
| Formation of an oily product instead of a solid | "Oiling out" during crystallization. | - Ensure the cooling process is slow and controlled. - Try dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization.[10] |
| Crystals do not form upon cooling | The solution is not sufficiently supersaturated. | - Concentrate the solution by removing some of the solvent. - Cool the solution to a lower temperature. - Add a seed crystal of this compound to induce crystallization.[11][12] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
-
Methyl gallate (1 equivalent)
-
Hydrazine hydrate (85% solution, 3-5 equivalents)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl gallate in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted hydrazine hydrate.
-
Dry the solid under vacuum to obtain this compound.
Pilot-Scale Production Considerations
When scaling up to a pilot plant, the following adjustments to the laboratory protocol should be considered:
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with controlled heating and cooling capabilities and a robust agitation system.
-
Inert Atmosphere: The reactor should be equipped with a nitrogen or argon inlet to maintain an inert atmosphere and prevent oxidation.
-
Addition of Hydrazine Hydrate: For larger quantities, the addition of hydrazine hydrate should be done slowly and in a controlled manner to manage the exotherm.
-
Crystallization: The cooling of the reactor should be programmed to be slow and gradual to ensure the formation of easily filterable crystals.
-
Filtration and Drying: A centrifuge or a filter press can be used for solid-liquid separation. The product should be dried in a vacuum oven with controlled temperature.
Data Presentation
Table 1: Comparison of Reaction Parameters for Laboratory vs. Pilot Scale
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reactor | 250 mL Round-bottom flask | 100 L Jacketed Reactor | Material compatibility, heat transfer, and mixing efficiency. |
| Solvent Volume | ~100 mL Ethanol | ~100 L Ethanol | Solvent recovery and recycling become important for cost-effectiveness and environmental reasons. |
| Hydrazine Hydrate Addition | Manual addition over a few minutes | Controlled addition via pump over 1-2 hours | Exotherm control is critical to prevent side reactions and ensure safety. |
| Reaction Time | 4-6 hours | 6-10 hours | May need to be extended to ensure complete conversion due to mass transfer limitations. |
| Work-up | Vacuum filtration | Centrifugation or filter press | Efficiency of solid-liquid separation and washing is crucial for yield and purity. |
| Drying | Vacuum desiccator | Vacuum oven | Efficient and uniform drying without thermal degradation of the product. |
Table 2: Typical Yield and Purity Data
| Scale | Typical Yield | Typical Purity (by HPLC) |
| Laboratory Scale | 85-95% | >98% |
| Pilot Scale | 75-85% | >97% (after purification) |
Visualizations
Caption: Experimental workflow for the laboratory-scale synthesis of this compound.
Caption: Logical relationship of challenges and solutions when scaling up production.
References
- 1. CN1951911B - Gallic acid acylhydrazone derivatives, preparation method and application - Google Patents [patents.google.com]
- 2. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. researchgate.net [researchgate.net]
- 6. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
Technical Support Center: Microwave-Assisted Synthesis of Gallic Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microwave-assisted synthesis of gallic hydrazide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for gallic hydrazide compared to conventional heating methods?
Microwave-assisted synthesis offers several key advantages over traditional refluxing techniques for producing gallic hydrazide. Notably, it dramatically reduces reaction times, often from several hours to just a few minutes.[1][2][3] This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products.[2][4][5] Furthermore, microwave synthesis can often be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing waste and environmental impact.[6][7][8]
Q2: Can I synthesize gallic hydrazide directly from gallic acid using microwave irradiation?
Yes, a one-pot, solvent-free microwave-assisted method allows for the direct synthesis of gallic hydrazide from gallic acid and hydrazine hydrate.[8][9] This approach is highly efficient, avoiding the intermediate step of esterifying the gallic acid, which is typically required in conventional methods.[9][10]
Q3: What are the typical reaction conditions for the microwave-assisted synthesis of gallic hydrazide?
While specific parameters can vary, a common protocol involves mixing gallic acid with a slight excess of hydrazine hydrate and subjecting the mixture to microwave irradiation.[9] Power levels are typically in the range of 100-800 W, with irradiation times lasting from 30 seconds to a few minutes, often applied in intermittent intervals to monitor the reaction progress.[5][9]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the synthesis.[9][11] By spotting the reaction mixture on a TLC plate at various time intervals, you can observe the consumption of the starting materials (gallic acid or its ester) and the formation of the gallic hydrazide product.
Q5: What are the key characterization techniques to confirm the successful synthesis of gallic hydrazide?
To confirm the identity and purity of the synthesized gallic hydrazide, a combination of spectroscopic and analytical techniques is recommended. These include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.[2][7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.[2][7][12]
-
Mass Spectrometry (MS): To determine the molecular weight.[7][12]
-
Melting Point Analysis: To assess purity.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Insufficient microwave power or reaction time.- Incomplete reaction.- Degradation of reactants or product. | - Gradually increase the microwave power and/or irradiation time. Monitor the reaction closely using TLC.- Ensure a slight excess of hydrazine hydrate is used.- Use intermittent microwave irradiation to avoid overheating and potential degradation.[9] |
| Incomplete Reaction | - Non-homogenous reaction mixture.- Insufficient heating. | - Ensure the reactants are thoroughly mixed to form a uniform paste before irradiation.[9]- Optimize the microwave power and irradiation time. Consider using a solvent like ethanol if solvent-free conditions are not effective, although this may increase reaction time.[6] |
| Formation of Side Products | - Overheating of the reaction mixture.- Prolonged reaction time. | - Reduce the microwave power or use pulsed heating cycles.- Carefully monitor the reaction with TLC and stop the irradiation as soon as the starting material is consumed.- Purify the crude product via recrystallization.[6] |
| Difficulty in Product Isolation/Purification | - Product is soluble in the reaction medium (if a solvent is used).- Presence of unreacted starting materials. | - If a solvent is used, cool the reaction mixture on ice to precipitate the product.[12]- Wash the crude product with a suitable solvent (e.g., cold water or ether) to remove unreacted hydrazine hydrate and other impurities.[4]- Recrystallize the product from an appropriate solvent system (e.g., ethanol-water) to achieve high purity.[6] |
| Inconsistent Results | - Variations in microwave power output.- Inconsistent positioning of the reaction vessel in the microwave cavity. | - Calibrate the microwave reactor to ensure accurate power delivery.- Always place the reaction vessel in the same position within the microwave cavity for each experiment to ensure consistent heating. |
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of Gallic Hydrazide from Gallic Acid
This protocol is adapted from a one-pot, solventless method.[9]
Materials:
-
Gallic acid
-
Hydrazine hydrate (85%)
-
Conical flask (150 mL)
-
Microwave synthesizer
Procedure:
-
In a 150-mL conical flask, mix gallic acid (0.01 mole, 1.7012 g) with a slight excess of 85% hydrazine hydrate (0.012 mole; approximately 0.584 mL).
-
Thoroughly mix the reactants to form a uniform paste.
-
Cover the flask with aluminum foil.
-
Place the flask in the microwave synthesizer and irradiate at a power level of 800 W.
-
Apply the microwave irradiation in intermittent intervals of 30 seconds.
-
After each interval, carefully remove the flask and monitor the reaction progress using thin-layer chromatography (TLC).
-
Continue the intermittent irradiation until the TLC analysis indicates the completion of the reaction (typically after about 4 intervals, for a total of 2 minutes).
-
Allow the reaction mixture to cool to room temperature.
-
Purify the resulting gallic hydrazide by recrystallization.
Quantitative Data Summary
| Method | Starting Material | Solvent | Reaction Time | Power | Yield | Reference |
| Microwave-Assisted | Gallic Acid | Solvent-Free | 2 minutes | 800 W | High (not specified) | [9] |
| Microwave-Assisted | Various Acids | Not specified | 3-10 minutes | Not specified | 40.9-86.7% | [3][11] |
| Microwave-Assisted | Fenamic Acids | Solvent-Free | 4-12 minutes | Not specified | 82-96% | [1] |
| Conventional | Methyl Gallate | Ethanol | 60 hours | N/A (Reflux) | Not specified | [12] |
Visualizations
Caption: Experimental workflow for microwave-assisted synthesis of gallic hydrazide.
Caption: Simplified reaction pathway for the formation of gallic hydrazide.
References
- 1. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. minarjournal.com [minarjournal.com]
- 7. echemcom.com [echemcom.com]
- 8. researchgate.net [researchgate.net]
- 9. Accurate conventional and microwave-assisted synthesis of galloyl hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japtronline.com [japtronline.com]
- 12. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of 3,4,5-Trihydroxybenzhydrazide derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trihydroxybenzhydrazide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on overcoming poor solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low solubility in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with phenolic compounds. Here’s a step-by-step approach to address this:
-
pH Adjustment: The solubility of phenolic compounds like gallic acid derivatives is often pH-dependent. The multiple hydroxyl groups can be deprotonated at higher pH, increasing solubility.[1][2][3][4] Systematically evaluate the solubility of your compound across a range of pH values (e.g., pH 5.0 to 9.0) to identify the optimal pH for dissolution. Be mindful of the compound's stability at extreme pH values.[3]
-
Co-solvents: Introduce a water-miscible organic co-solvent. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG).[5][6][7][8][9][10] Start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for precipitation.
-
Temperature: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to degradation, especially for compounds with multiple hydroxyl groups.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Optimize Co-solvent Concentration: Determine the highest tolerable co-solvent concentration in your assay that keeps the compound dissolved at the desired final concentration.
-
Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Poloxamer 188, in your aqueous buffer.[11][12][13][14] Surfactants can form micelles that encapsulate the hydrophobic compound, preventing precipitation.
-
Nanosuspension: For preclinical studies, formulating the compound as a nanosuspension can significantly improve its dissolution rate and apparent solubility.[11][15][16][17]
-
Solid Dispersion: Creating a solid dispersion of your compound in a hydrophilic polymer can enhance its wettability and dissolution.[12][13][18][19][20]
Q3: Can I use a prodrug approach to improve the solubility of my this compound derivative?
A3: Yes, a prodrug strategy is a viable option for enhancing aqueous solubility.[21][22][23][24][25] This involves chemically modifying the parent drug to attach a more soluble promoiety, which is later cleaved in vivo to release the active compound. For phenolic hydroxyl groups, common prodrug approaches include phosphorylation or esterification with amino acids to introduce ionizable groups.[21][25]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
-
Symptom: High variability between replicate wells or experiments. Visible precipitate in the culture medium.
-
Possible Cause: The compound is precipitating out of the cell culture medium, leading to an unknown and variable effective concentration.
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent assay results.
Issue 2: Difficulty preparing a stock solution at the desired concentration.
-
Symptom: The compound does not fully dissolve in the chosen solvent even after vortexing and sonication.
-
Possible Cause: The intrinsic solubility of the compound in that specific solvent is lower than the target concentration.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Try a panel of pharmaceutically acceptable solvents. | Solubility can vary significantly between different solvents. |
| 2 | Use a co-solvent system. | A mixture of solvents can have a synergistic effect on solubility.[5] |
| 3 | Gently heat the solution. | Increased temperature can enhance solubility, but monitor for degradation. |
| 4 | Reduce the target concentration. | It may be necessary to work with a lower, more manageable stock concentration. |
Quantitative Data Summary
The following tables provide representative solubility data for Gallic Acid, the parent compound of this compound, which can serve as a starting point for estimating the solubility of its derivatives.
Table 1: Solubility of Gallic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 25 | ~1.2 |
| Water | 40 | ~2.4 |
| Ethanol | 25 | ~35.0 |
| Methanol | 25 | ~40.0 |
| Ethyl Acetate | 25 | ~10.0 |
| Acetonitrile | 25 | ~5.0 |
| Note: Data is compiled and averaged from multiple sources for illustrative purposes.[6][7][8][9][10][26][27] |
Table 2: Effect of pH on the Aqueous Solubility of Gallic Acid at 25°C
| pH | Approximate Solubility (g/L) |
| 4.0 | 12 |
| 6.5 | 25 |
| 7.4 | 50 |
| 8.0 | >100 |
| Note: These are estimated values to illustrate the trend. Actual values may vary.[1][2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
This protocol is a general guideline and should be optimized for each specific derivative.
-
Preparation of the Suspension:
-
Disperse 50 mg of the this compound derivative in 10 mL of an aqueous solution containing a stabilizer. A common stabilizer system is 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80.[11]
-
-
Milling:
-
Add the suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., 2-6 hours). The optimal milling time will depend on the compound and the desired particle size.
-
-
Particle Size Analysis:
-
Periodically take aliquots of the suspension and measure the particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling media.
-
The nanosuspension can be used directly or lyophilized for long-term storage.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Dissolve the this compound derivative and a hydrophilic carrier (e.g., Poloxamer 188, PVP K30) in a common volatile solvent (e.g., ethanol, methanol).[12] The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying and Pulverization:
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the polymer matrix.[12][20]
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug.
-
References
- 1. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. data.epo.org [data.epo.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. US10894058B2 - Method for producing solid dispersion containing hardly soluble polyphenol - Google Patents [patents.google.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Preparation and Characterization of Solid Dispersions Composed of Curcumin, Hydroxypropyl Cellulose and/or Sodium Dodecyl Sulfate by Grinding with Vibrational Ball Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Kinetic Studies of Enzyme Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their kinetic studies of enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for non-linear reaction progress curves?
A1: Non-linear progress curves, where the reaction rate decreases over time, can be attributed to several factors:
-
Substrate Depletion: The reaction slows down as the substrate is consumed. It is recommended to only use the initial linear portion of the reaction, typically where less than 10% of the substrate has been converted to product.[1][2]
-
Product Inhibition: The product of the reaction may act as an inhibitor, binding to the enzyme and reducing its activity as the product concentration increases.[1]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or the presence of proteases.[1]
-
Time-Dependent Inhibition: Some inhibitors, known as "suicide substrates," can cause irreversible inhibition that manifests over time.[1]
-
Approaching Equilibrium: For reversible reactions, the rate will decrease as the reaction approaches equilibrium.[1]
Q2: How do I choose the appropriate concentrations of enzyme and substrate for my assay?
A2: Proper selection of enzyme and substrate concentrations is crucial for obtaining reliable kinetic data.
-
Enzyme Concentration: The enzyme concentration should be low enough to ensure the reaction rate is linear over the desired time course and that initial velocity conditions are maintained.[2] It's also important to verify that the reaction rate is proportional to the enzyme concentration.[1]
-
Substrate Concentration: To determine the Michaelis constant (Km), you should measure the initial reaction velocity at a range of substrate concentrations, typically from 0.2 to 5 times the expected Km.[2] For inhibitor screening, running the assay at or below the Km for the substrate is often recommended.[3]
Q3: My IC50 value for an inhibitor changes with different enzyme concentrations. What does this indicate?
A3: A shift in the IC50 value with varying enzyme concentrations is a strong indication of tight-binding inhibition .[3] This occurs when the inhibitor has a very high affinity for the enzyme, and the concentration of the enzyme-inhibitor complex becomes a significant fraction of the total inhibitor concentration. In such cases, standard Michaelis-Menten kinetics may not be appropriate, and specialized models for tight-binding inhibitors should be used for data analysis.
Q4: What are the essential controls to include in an enzyme inhibition assay?
A4: A comprehensive set of controls is necessary to identify and troubleshoot sources of error.
-
No-Enzyme Control: Contains all assay components except the enzyme. This helps to identify any background signal from the substrate or other reagents.[4]
-
No-Substrate Control: Contains all assay components except the substrate. This identifies any background signal originating from the enzyme preparation itself.[4]
-
Buffer-Only Control: Contains only the assay buffer to establish the baseline signal of the buffer and the microplate.[4]
-
No-Inhibitor Control (High Control): Contains the enzyme and substrate(s) without any inhibitor to represent maximum enzyme activity.[3]
-
Positive Control Inhibitor: A known inhibitor for the target enzyme should be included to validate the assay's ability to detect inhibition.
Troubleshooting Guides
Problem 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Substrate Instability | Prepare substrate solutions fresh before each experiment. Run a no-enzyme control to check for spontaneous substrate degradation.[4] |
| Contaminated Reagents | Prepare fresh buffers and reagents. Ensure proper handling to avoid cross-contamination.[4] |
| Contaminating Enzyme Activity in Sample | Test the sample with the substrate alone to check for endogenous enzyme activity.[4] |
| Instrument Issues | Check for light leakage or incorrect filter sets in the plate reader. Consult the instrument manual for proper setup.[4] |
Problem 2: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Inactive or Unstable Enzyme | Verify enzyme activity using a standard assay. Prepare fresh enzyme dilutions and keep them on ice. Avoid repeated freeze-thaw cycles.[5] |
| Incorrect Assay Conditions | Ensure the buffer pH and ionic strength are optimal for the enzyme's activity.[4] Verify that any necessary cofactors are present at the correct concentrations. |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents were added in the correct sequence and at the correct concentrations.[4] |
| Substrate Concentration Too Low | If the substrate concentration is significantly below the Km, the reaction rate may be too slow to detect. Try increasing the substrate concentration. |
Problem 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each reagent and sample. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction.[2] Use a temperature-controlled plate reader or water bath. |
| Inhibitor Solubility Issues | Check the solubility of the inhibitor in the assay buffer. The presence of aggregates can lead to non-specific inhibition. Consider including a small amount of a non-denaturing detergent like Triton X-100.[6] |
| Improper Mixing | Ensure thorough mixing of reagents in the assay wells, especially after adding the initiating reagent. |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes and inhibitors.
Materials:
-
Purified enzyme or enzyme extract
-
Substrate
-
Inhibitor compound
-
Assay buffer (e.g., phosphate buffer, pH 7.0-7.5)[7]
-
Required cofactors (e.g., Mg²⁺, NADH)[7]
-
Spectrophotometer or microplate reader[7]
-
Cuvettes or 96-well plates[7]
-
Pipettes and tips[7]
Procedure:
-
Prepare Solutions: Prepare fresh stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme Dilution: Dilute the enzyme to a concentration that provides a linear reaction rate for the desired assay duration.
-
Pre-incubation: In the assay plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 15 minutes) at the assay temperature.[7]
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.[7]
-
Monitoring the Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.[7]
-
Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the progress curves. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed by measuring initial rates at various substrate and inhibitor concentrations to determine the mechanism of inhibition.[7]
Visualizations
Caption: A generalized workflow for an enzyme inhibition kinetics experiment.
Caption: A decision tree for troubleshooting common issues in enzyme kinetics.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 반응 조건별 효소 억제 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. superchemistryclasses.com [superchemistryclasses.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,4,5-Trihydroxybenzhydrazide
Comparison of Analytical Methods
A head-to-head comparison of HPLC and UV-Vis Spectrophotometry highlights their respective strengths and weaknesses for the analysis of 3,4,5-Trihydroxybenzhydrazide.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Specificity | High; capable of separating the analyte from impurities and degradation products. | Low; susceptible to interference from other compounds that absorb at the same wavelength. |
| Sensitivity | High; with Limits of Detection (LOD) and Quantification (LOQ) often in the µg/L to ng/L range.[1] | Moderate; typically with LOD and LOQ in the µg/mL range.[2] |
| Linearity | Excellent; typically yields correlation coefficients (R²) > 0.999 over a wide concentration range.[3][4] | Good; generally provides linear response over a narrower concentration range compared to HPLC.[5][6] |
| Precision | High; Relative Standard Deviation (%RSD) is usually less than 2% for both repeatability and intermediate precision.[4] | Good; %RSD is generally acceptable but may be slightly higher than HPLC.[7] |
| Accuracy | High; recovery studies typically yield results between 98-102%. | Good; accuracy can be affected by interfering substances.[7] |
| Application | Suitable for quantification, impurity profiling, and stability-indicating assays.[8] | Primarily used for the quantification of pure substances or in simple matrices. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of any analytical method. Below are generalized protocols for HPLC and UV-Vis spectrophotometry that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for accurately determining the concentration of the active pharmaceutical ingredient (API) and its degradation products.[4][8]
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength determined by scanning a standard solution of this compound (e.g., 270 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Validation Parameters:
-
System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and retention time are monitored.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[4][10]
-
Linearity: A series of at least five concentrations of the analyte are prepared and analyzed. The peak area is plotted against concentration, and the correlation coefficient (R²) is calculated.[4]
-
Accuracy: Determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery percentage is calculated.[4]
-
Precision:
-
Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[3]
UV-Vis Spectrophotometric Method
This method is simpler and more rapid than HPLC but is less specific.
Methodology (Illustrative Example):
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm).
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.[6]
Validation Parameters:
-
Linearity: Assessed from the calibration curve, with the correlation coefficient indicating the linearity of the response.[6]
-
Accuracy: Performed through recovery studies by spiking a known concentration of the standard drug into a sample solution.[7]
-
Precision: Evaluated by measuring the absorbance of a standard solution multiple times (repeatability) and on different days (intermediate precision).[7]
-
LOD and LOQ: Calculated from the standard deviation of the y-intercept and the slope of the calibration curve.[2]
Data Presentation
The following tables present illustrative data for the validation of a hypothetical HPLC method for this compound.
Table 1: Linearity Data (Illustrative)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15023 |
| 5 | 75115 |
| 10 | 150230 |
| 20 | 300460 |
| 50 | 751150 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Accuracy (Recovery) Data (Illustrative)
| Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 8 | 7.95 | 99.38 |
| 10 | 10.05 | 100.50 |
| 12 | 11.92 | 99.33 |
| Mean % Recovery | 99.74 |
Table 3: Precision Data (Illustrative)
| Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | |
| Peak Area | 0.85 | 1.23 |
| Retention Time | 0.21 | 0.35 |
Table 4: LOD and LOQ (Illustrative)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.45 |
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Key parameters in HPLC and UV-Vis method validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. jbino.com [jbino.com]
- 7. Development and Validation of a UV Spectrophotometric Method for the Simultaneous Estimation of Eprosartan Mesylate and Hydrochlorothiazide in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. validated stability indicating: Topics by Science.gov [science.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Gallic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gallic Acid Derivatives' Performance in Mitigating Oxidative Stress, Supported by Experimental Data.
Gallic acid, a naturally occurring phenolic acid found in numerous plants, has garnered significant attention for its potent antioxidant properties. Its derivatives are being extensively explored for their potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2][3][4] This guide provides a comparative study of the antioxidant activity of various gallic acid derivatives, presenting quantitative data from established experimental assays, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
The antioxidant capacity of gallic acid and its derivatives is primarily attributed to their chemical structure, specifically the presence of hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize free radicals.[5] The structure-activity relationship is a key focus of research, with modifications to the gallic acid molecule influencing its antioxidant efficacy, hydrophobicity, and ultimately its biological activity.[1]
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant activities of gallic acid and its derivatives have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay, with lower IC50 values indicating higher antioxidant activity.
Below is a summary of the antioxidant activities of selected gallic acid derivatives from various studies.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µg/mL) | FRAP (µM Ascorbic Acid Equivalent) | Reference(s) |
| Gallic Acid | 13.2 - 30.53 | 3.55 | - | [5][6][7] |
| Ellagic Acid | 15.9 | - | - | [5] |
| 3,4,5-Trihydroxybenz-sulfonamide (THBS) | ~27 | - | Lower than Gallic Acid | [8] |
| 3,4,5-Trimethoxybenz-sulfonamide (TMBS) | Negligible | - | Lower than Gallic Acid | [8] |
| Methyl Gallate | - | - | - | [9] |
| Propyl Gallate | - | - | - | [9] |
| Lauryl Gallate | - | - | - | [9] |
| Vitamin C (Ascorbic Acid) | 55.29 | - | - | [7] |
| Quercetin | ~19.17 µg/ml | 2.10 | - | [7] |
| Vitamin E (Trolox) | >100 | 60.40 | - | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the reproducibility and validation of experimental findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[11]
-
Sample Preparation: Dissolve the test compounds (gallic acid derivatives) in methanol at various concentrations.[11]
-
Reaction: Mix 1 mL of the test compound solution with 3 mL of the DPPH solution.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.[11]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[12]
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13][14]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Reaction: Add a specific volume of the antioxidant sample to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for a defined period (e.g., 6 minutes) in the dark at room temperature.[13]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. A standard curve is often generated using Trolox (a water-soluble analog of Vitamin E) to determine the Trolox Equivalent Antioxidant Capacity (TEAC).[12]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-probe complex is measured spectrophotometrically.[15][16]
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17]
-
Reaction: Add the antioxidant sample to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).[15]
-
Measurement: Measure the absorbance of the colored product at 593 nm.[13][17]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a ferrous iron standard solution.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved in assessing antioxidant activity and the mechanisms of action, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Simplified Overview of Oxidative Stress and Antioxidant Intervention.
Conclusion
The comparative analysis of gallic acid and its derivatives highlights the significant potential of this class of compounds as antioxidants. The structure-activity relationship is a critical factor, with modifications to the parent gallic acid molecule leading to variations in antioxidant efficacy. The provided experimental protocols offer a foundation for standardized evaluation, while the visual diagrams aid in understanding the underlying mechanisms and workflows. Further research focusing on the in vivo efficacy, bioavailability, and safety of promising gallic acid derivatives is essential for their translation into clinical applications for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
3,4,5-Trihydroxybenzhydrazide vs. Trolox: A Comparative Guide to Antioxidant Capacity
In the realm of antioxidant research, the quest for potent radical scavengers is paramount for the development of novel therapeutics and the preservation of materials susceptible to oxidative degradation. This guide provides a detailed comparison of the antioxidant capacity of 3,4,5-Trihydroxybenzhydrazide, a gallic acid derivative, and Trolox, a water-soluble analog of vitamin E and a widely used antioxidant standard. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.
Executive Summary
Derivatives of this compound, specifically gallic acid hydrazones, have demonstrated superior antioxidant activity in various in vitro assays compared to Trolox. While direct comparative data for this compound is limited, the evidence from its derivatives suggests it is a highly potent antioxidant. The primary mechanism of action for both compounds involves direct radical scavenging through hydrogen atom or electron donation. Furthermore, emerging evidence suggests that phenolic compounds like this compound may also exert their antioxidant effects by modulating cellular signaling pathways, most notably the Nrf2/ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of this compound and its derivatives has been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following tables summarize the available quantitative data.
It is important to note that the data for this compound derivatives (gallic acid hydrazones) are presented here as a strong indication of the parent compound's potential antioxidant activity.
| Compound | Assay | IC50 / EC50 (µg/mL) | Reference |
| Gallic Acid Hydrazone Derivative 11 | DPPH | 6.42 | [1] |
| Gallic Acid Hydrazone Derivative 15 | DPPH | 6.86 | [1] |
| Trolox | DPPH | ~3.77 | [2] |
| Gallic Acid Hydrazone Derivative 11 | ABTS | 12.85 | [1] |
| Gallic Acid Hydrazone Derivative 15 | ABTS | 12.49 | [1] |
| Trolox | ABTS | ~2.93 | [2] |
| Compound | Assay | Antioxidant Capacity | Reference |
| (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide (TTMB) | FRAP | Significantly higher than Trolox | [1] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower value indicates a higher antioxidant activity.
Mechanisms of Antioxidant Action
Both this compound and Trolox exert their antioxidant effects primarily through direct radical scavenging. The phenolic hydroxyl groups on the benzene ring of this compound and the chromanol ring of Trolox can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the oxidative chain reaction.
Signaling Pathway Involvement
Beyond direct scavenging, phenolic antioxidants are known to modulate endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. Gallic acid, a compound structurally related to this compound, has been shown to activate this pathway.
Caption: Nrf2/ARE Signaling Pathway Activation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound or Trolox) and a standard (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Caption: DPPH Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).
-
Prepare a series of dilutions of the test compound and Trolox.
-
-
Assay Procedure:
-
Add a small volume of the test compound or Trolox solution to a microplate well.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
-
Measurement:
-
Measure the decrease in absorbance at a specific wavelength (typically 734 nm) after a set incubation time.
-
-
Calculation:
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample. A standard curve is generated by plotting the percentage of inhibition of the ABTS•+ radical against the concentration of Trolox.
-
Caption: ABTS Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Add the test compound or standard solution to a microplate well.
-
Add the FRAP reagent to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a set time.
-
-
Measurement:
-
Measure the absorbance of the blue-colored solution at a specific wavelength (typically around 593 nm).
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard. The results are often expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Caption: FRAP Assay Workflow.
Conclusion
The available data strongly suggests that this compound and its derivatives are potent antioxidants, with some derivatives exhibiting greater efficacy than the widely used standard, Trolox, in specific assays. Their mechanism of action likely involves both direct radical scavenging and the modulation of cellular antioxidant defense pathways such as the Nrf2/ARE system. For researchers and drug development professionals, this compound represents a promising scaffold for the design of novel antioxidant agents. Further direct comparative studies are warranted to fully elucidate its antioxidant capacity relative to established standards and to explore its potential in therapeutic applications where oxidative stress is a key pathological factor.
References
A Comparative Guide to the Synthetic Methods of Galloyl Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Galloyl hydrazide (3,4,5-trihydroxybenzohydrazide) is a valuable intermediate in medicinal chemistry, recognized for its antioxidant and anticancer properties.[1][2] The synthesis of this compound has been approached through various methods, with conventional heating and microwave-assisted synthesis being two prominent techniques. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the conventional and microwave-assisted synthesis of galloyl hydrazide.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Starting Material | Gallic Acid | Gallic Acid |
| Key Reagents | Ethanol, Sulfuric Acid, Hydrazine Hydrate | Hydrazine Hydrate |
| Number of Steps | Two (Esterification followed by Hydrazinolysis) | One-pot |
| Reaction Time | ~48 - 72 hours | ~2 minutes[1] |
| Yield | ~74% | High (specific percentage not consistently reported but described as very good)[3] |
| Purity | High, requires recrystallization | High (~99% determined by HPLC)[4] |
| Solvent Usage | Ethanol | Solvent-free[1][3] |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
| Environmental Impact | Less "green" due to solvent use and energy consumption | Considered a "greener" method[1][3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Conventional Synthesis: Two-Step Method via Ethyl Gallate
This method involves the esterification of gallic acid to form ethyl gallate, followed by hydrazinolysis to yield galloyl hydrazide.[3]
Step 1: Synthesis of Ethyl Gallate
-
Reaction Setup: A mixture of gallic acid (1.0 eq), absolute ethanol (excess), and concentrated sulfuric acid (catalytic amount) is placed in a round-bottom flask.
-
Reflux: The mixture is heated under reflux for an extended period (typically 48 hours).
-
Work-up: The excess ethanol is removed under reduced pressure. The residue is then poured into cold water and neutralized with a saturated sodium bicarbonate solution.
-
Extraction and Purification: The resulting precipitate (ethyl gallate) is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol/water.
Step 2: Synthesis of Galloyl Hydrazide from Ethyl Gallate
-
Reaction Setup: Ethyl gallate (1.0 eq) is dissolved in ethanol in a round-bottom flask.
-
Addition of Hydrazine Hydrate: Hydrazine hydrate (excess) is added to the solution.
-
Reflux: The reaction mixture is heated under reflux for a prolonged period (typically 24-48 hours).[2]
-
Isolation and Purification: After cooling, the precipitated galloyl hydrazide is collected by filtration, washed with cold ethanol, and dried. The crude product is then purified by recrystallization, typically from water or an ethanol/water mixture, to yield off-white fine powder.
Microwave-Assisted Synthesis: One-Pot Method from Gallic Acid
This modern approach offers a rapid and environmentally friendly alternative to the conventional method.[1][3]
-
Reaction Setup: Gallic acid (1.0 eq) and hydrazine hydrate (excess) are placed in a microwave-safe vessel.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation for a short duration (e.g., 2 minutes).[1] The reaction is performed without any solvent.[1][3]
-
Isolation and Purification: After the reaction is complete, the solid product is allowed to cool. The crude galloyl hydrazide is then purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to obtain a pure product with a melting point of 294-297 °C.[3][5]
Mandatory Visualization
The following diagrams illustrate the workflows of the described synthetic methods.
References
The Pivotal Role of Structure in the Biological Activity of Gallic Hydrazones: A Comparative Guide
A comprehensive analysis of gallic hydrazone derivatives reveals a strong correlation between their chemical structure and biological efficacy. This guide provides a comparative overview of their structure-activity relationships (SAR) in antioxidant, anticancer, and antimicrobial applications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Gallic hydrazones, a class of compounds synthesized from the versatile phenolic compound gallic acid, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent antioxidant properties of the gallic acid moiety, combined with the reactive hydrazone (-NH-N=CH-) group, create a scaffold ripe for modification to enhance potency and selectivity against various therapeutic targets. This guide delves into the nuanced structure-activity relationships that govern the efficacy of these compounds.
Comparative Analysis of Biological Activities
The biological activities of gallic hydrazones are profoundly influenced by the nature and position of substituents on the phenyl ring attached to the hydrazone moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on their antioxidant, anticancer, and antimicrobial properties.
Antioxidant Activity of Gallic Hydrazones
The antioxidant capacity of gallic hydrazones is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl groups of the gallic acid core and the hydrazone NH group. The nature of the substituent on the appended phenyl ring can further modulate this activity.
| Compound ID | Substituent (R) on Phenyl Ring | DPPH Scavenging (EC50, µg/mL) | ABTS Scavenging (EC50, µg/mL) | Reference |
| GH-1 | 4-OH | 6.42 | 12.85 | [1] |
| GH-2 | 3,4-diOH | 6.86 | 12.49 | [1] |
| GH-3 | 4-OCH3 | - | - | [1] |
| GH-4 | 4-CH3 | - | - | [1] |
| Trolox | (Standard) | Potent | Potent | [1] |
A lower EC50 value indicates higher antioxidant activity.
The SAR study revealed that the antioxidant properties are enhanced by the presence of hydroxyl, methoxy, and methyl substituents on the gallic hydrazone framework.[1] The activity increases with the number of these groups and follows the order: hydroxyl > methoxy > methyl.[1] The position of the substituent on the phenyl ring also plays a crucial role, with the radical scavenging activity decreasing in the sequence: 4-position > 3-position > 2-position.[1]
Anticancer Activity of Gallic Hydrazones
The antiproliferative effects of gallic hydrazones have been demonstrated against various cancer cell lines. The cytotoxicity is influenced by the substituents on the arylidene moiety, which can affect the compound's lipophilicity and interaction with biological targets.
| Compound ID | Substituent (R) on Phenyl Ring | Cell Line | GI50 (µM) | Reference |
| GH-5 | H | OVCAR-3 | 1.24 | |
| GH-6 | 4-N(CH3)2 | OVCAR-3 | 2.93 | |
| GH-6 | 4-N(CH3)2 | K-562 | 2.05 | |
| Galloyl Hydrazide | (Precursor) | MCF-7 | 0.85 | |
| Galloyl Hydrazide | (Precursor) | NCI/ADR-RES | 0.91 | |
| Galloyl Hydrazide | (Precursor) | OVCAR-3 | 0.88 |
A lower GI50 value indicates higher anticancer activity.
Introduction of N'-(substituted)-arylidene galloyl hydrazides generally results in moderate antitumor activity. Notably, the precursor, galloyl hydrazide, exhibits significant antiproliferative activity across multiple cell lines.
Antimicrobial Activity of Gallic Hydrazones
Gallic hydrazones have shown promising activity against a range of bacterial and fungal strains. The presence and nature of substituents on the aromatic ring are critical for their antimicrobial potency.
| Compound ID | Substituent (R) | Target Organism | MIC (µM/mL) | Reference |
| GH-7 | (Specific derivative 6) | C. albicans | 1.98 | [2] |
| GH-7 | (Specific derivative 6) | E. coli | 1.98 | [2] |
| GH-8 | (Specific derivative 33) | S. aureus | 2.01 | [2] |
MIC (Minimum Inhibitory Concentration): the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the antimicrobial activities of gallic acid derivatives are influenced by electronic parameters.[2]
Structure-Activity Relationship (SAR) Visualization
The following diagrams, generated using the DOT language, illustrate the key SAR principles for the biological activities of gallic hydrazones.
Caption: SAR for Antioxidant Activity of Gallic Hydrazones.
Caption: SAR for Anticancer Activity of Gallic Hydrazones.
Caption: SAR for Antimicrobial Activity of Gallic Hydrazones.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of Gallic Hydrazones
A general and widely adopted method for the synthesis of gallic hydrazones involves a two-step process:
-
Synthesis of Gallic Hydrazide: Gallic acid is first esterified, typically with methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl gallate. The resulting ester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux to produce gallic hydrazide.
-
Synthesis of Gallic Hydrazones: The synthesized gallic hydrazide is then condensed with various substituted aromatic or heteroaromatic aldehydes in a solvent like ethanol or methanol, often with a catalytic amount of acetic acid, under reflux conditions. The desired gallic hydrazone product typically precipitates upon cooling and can be purified by recrystallization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Preparation of Reagents: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM). The test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in a series of concentrations in methanol.
-
Assay Procedure: A specific volume of the test compound solution is mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a characteristic wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ Solution: The ABTS•+ radical is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition and the EC50 value are calculated in a similar manner to the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the gallic hydrazone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Tube Dilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Dilutions: A serial two-fold dilution of the gallic hydrazone is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi) in a series of test tubes.
-
Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism. A positive control tube (medium with inoculum but no drug) and a negative control tube (medium only) are also included.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The structure-activity relationships of gallic hydrazones provide a valuable framework for the rational design of new therapeutic agents. For antioxidant activity, the focus should be on incorporating multiple hydroxyl groups, particularly at the para-position of the phenyl ring. In the context of anticancer drug development, the galloyl hydrazide scaffold itself is a potent starting point, with further modifications of the arylidene moiety offering avenues for enhancing selectivity. For antimicrobial applications, the introduction of electron-withdrawing groups on the phenyl ring appears to be a promising strategy to increase potency. The experimental protocols detailed herein provide a standardized basis for the continued evaluation and comparison of novel gallic hydrazone derivatives, paving the way for the development of more effective and targeted therapies.
References
A Comparative Guide to Validating the Purity of Synthesized 3,4,5-Trihydroxybenzhydrazide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of various analytical techniques for validating the purity of 3,4,5-Trihydroxybenzhydrazide (gallic hydrazide), a versatile compound with applications in medicinal chemistry. The following sections detail the experimental protocols and comparative performance data for several common analytical methods.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the expected impurities, required sensitivity, and available instrumentation. A summary of common techniques is presented below.
| Method | Principle | Typical Purity (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of the main compound from impurities based on differential partitioning between a stationary and mobile phase, with UV detection. | >99 | LOD: ~0.05 µg/mL, LOQ: ~0.15 µg/mL (estimated for related compounds) | High | High precision, well-established, and broadly applicable for non-volatile compounds. | Requires chromophores for UV detection; co-elution can mask impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. Derivatization is often required. | >98 | Sub-ng/L levels achievable for derivatized compounds. | Medium-High | High sensitivity and specificity, providing structural information for identification. | Requires derivatization for non-volatile compounds, which can add complexity. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR) by comparing the integral of the analyte signal to a certified reference standard. | >95 (qNMR) | Dependent on concentration and magnetic field strength. | Low-Medium | Provides structural confirmation and absolute quantification without a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard for qNMR. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule based on the absorption of infrared radiation. Primarily a qualitative technique for identity confirmation. | N/A (Qualitative) | N/A | High | Fast, non-destructive, and provides a unique molecular fingerprint for identification. | Not suitable for quantification of impurities unless coupled with other techniques. |
| Thin-Layer Chromatography (TLC) | Separation of compounds on a solid support based on their differential migration in a mobile phase. A qualitative or semi-quantitative technique. | Semi-quantitative | ng range | High | Simple, rapid, and cost-effective for preliminary purity assessment and reaction monitoring. | Lower resolution and sensitivity compared to HPLC; not suitable for precise quantification. |
| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures mass loss with temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, indicating thermal events like melting and decomposition. | >95 (Melting Point) | N/A | Low | Provides information on thermal stability, solvation, and can indicate purity through melting point depression. | Non-specific for identifying impurities; requires a pure reference for melting point comparison. |
| Titrimetric Analysis | A chemical reaction with a standardized solution to determine the concentration of the analyte. Iodometric titration can be used for hydrazides. | >98 | µmol range | Medium | Cost-effective, accurate, and does not require sophisticated instrumentation. | Less specific than chromatographic methods; susceptible to interference from other reducing or oxidizing agents. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation: A standard HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and the derivatized analyte.
Instrumentation: A GC system coupled to a mass spectrometer.
Derivatization (necessary for the non-volatile hydrazide):
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form volatile trimethylsilyl (TMS) derivatives.
-
Dissolve a known amount of the sample in a dry solvent (e.g., pyridine or acetonitrile).
-
Add an excess of the silylating agent and heat at 60-80 °C for 30-60 minutes.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Objective: To confirm the structure and assess the purity of the synthesized compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Add a known amount of a certified internal standard (e.g., dimethyl sulfone) for quantitative NMR (qNMR).
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate integration).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the sample and the standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized molecule and confirm its identity.
Instrumentation: An FTIR spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Expected Characteristic Peaks for this compound:
-
O-H stretching (phenolic): Broad band around 3200-3500 cm⁻¹.
-
N-H stretching (hydrazide): Two bands around 3200-3400 cm⁻¹.
-
C=O stretching (amide I): Strong absorption around 1640-1680 cm⁻¹.
-
N-H bending (amide II): Around 1520-1550 cm⁻¹.
-
C-O stretching (phenolic): Around 1200-1300 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the key analytical techniques described.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.
A Comparative Analysis of Urease Inhibition by Benzohydrazones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the urease inhibitory potential of various benzohydrazone derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflow.
Benzohydrazones have emerged as a promising class of compounds for the inhibition of urease, a key enzyme implicated in the pathogenesis of various diseases, including gastritis, peptic ulcers, and the formation of urinary stones. This guide offers a comparative analysis of their activity, supported by experimental data, to aid in the development of novel and potent urease inhibitors.
Quantitative Data on Urease Inhibition by Benzohydrazones
The inhibitory efficacy of benzohydrazone derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for a selection of benzohydrazone analogs, highlighting the structure-activity relationships.
| Compound ID | Benzohydrazone Scaffold | Substituent (R) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | N-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 4-Br | 9.8 ± 0.2 | Thiourea | 22.50 ± 0.44 |
| 2 | N-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 4-CF3 | 12.5 ± 0.5 | Thiourea | 22.50 ± 0.44 |
| 3 | N-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 3-CF3 | 15.2 ± 0.3 | Thiourea | 22.50 ± 0.44 |
| 4 | Carbazole-based acetyl benzohydrazide | 4-Cl | 4.90 ± 0.041 | Thiourea | 21.41 ± 0.023 |
| 5 | Carbazole-based acetyl benzohydrazide | 2-Cl | 8.3 ± 0.052 | Thiourea | 21.41 ± 0.023 |
| 6 | Carbazole-based acetyl benzohydrazide | 4-F | 9.7 ± 0.065 | Thiourea | 21.41 ± 0.023 |
| 7 | Benzimidazole-based hydrazone-Schiff base | 4-NO2 | 7.20 ± 0.59 | Thiourea | 22.12 ± 1.20 |
| 8 | Benzimidazole-based hydrazone-Schiff base | 2-NO2 | 19.61 ± 1.10 | Thiourea | 22.12 ± 1.20 |
Experimental Protocols
The most widely used method for determining urease inhibitory activity is the Berthelot (or indophenol) method, a colorimetric assay that quantifies ammonia production.[1]
Detailed Methodology for In Vitro Urease Inhibition Assay (Berthelot Method)
1. Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compounds (benzohydrazone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (standard inhibitor)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of Jack bean urease solution (in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.[2]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Mechanism of Urease Inhibition
The active site of urease contains a bi-nickel center, which is crucial for the hydrolysis of urea.[3][4] Benzohydrazone inhibitors are believed to interact with these nickel ions, thereby blocking the active site and preventing the substrate (urea) from binding. This interaction can be of a competitive or non-competitive nature.[5] The mobile flap, a flexible loop of amino acids at the entrance of the active site, also plays a role in the binding of inhibitors.
Caption: Mechanism of urease inhibition by benzohydrazones.
Experimental Workflow for Urease Inhibition Assay
The following diagram outlines the key steps involved in the Berthelot method for assessing urease inhibition.
Caption: Experimental workflow for the urease inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Integrity of 3,4,5-Trihydroxybenzhydrazide Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of 3,4,5-Trihydroxybenzhydrazide (gallic hydrazide) and its derivatives, leveraging experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally confirm their molecular architecture. Detailed experimental protocols for their synthesis and characterization are also presented.
Structural Confirmation through X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state. The data presented below for this compound and two of its derivatives confirm the core benzhydrazide framework and the spatial arrangement of the substituent groups.
Table 1: Crystallographic Data for this compound and its Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| This compound | C₇H₈N₂O₄ | Monoclinic | P2₁/c | 3.7307 | 22.8402 | 8.7064 | 93.290 | [1] |
| (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate | C₁₇H₁₈N₂O₇·H₂O | Triclinic | P-1 | 10.597 | 11.234 | 16.969 | 80.79 | [2] |
| 3,4,5-Trihydroxy-N′-(2-hydroxy-5-nitrobenzylidene)benzohydrazide monohydrate | C₁₄H₁₁N₃O₇·H₂O | Triclinic | P-1 | 7.0097 | 7.8380 | 13.2953 | 88.826 | [3] |
Elucidation of Molecular Structure by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule, confirming the connectivity and stereochemistry. The following table summarizes key ¹H and ¹³C NMR chemical shifts for representative this compound derivatives.
Table 2: ¹H and ¹³C NMR Spectral Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| N'-(substituted)-arylidenegalloyl hydrazides | Not Specified | 8.40 (s, 1H, N=CH), 6.70–9.00 (m, Ar-H) | 147–150 (C=N), 158–162 (C=O), 110–135 (Ar-C) | [4] |
| Imide derivative of galloyl hydrazide | DMSO-d₆ | 7.00 (s, 2H, Ar-H of galloyl), 9.20 (s, 1H, OH), 9.55 (s, 1H, OH), 11.5 (s, 1H, NH) | 107.5 (Ar-C of galloyl), 125.0 (Ar-C of galloyl), 137.0 (Ar-C of galloyl), 145.5 (Ar-C of galloyl), 163.0 (C=O) | [5] |
Experimental Protocols
Synthesis of this compound (Gallic Hydrazide)
The synthesis of the parent hydrazide is a crucial first step. A common method involves the reaction of methyl gallate with hydrazine hydrate.
Protocol:
-
Methyl 3,4,5-trihydroxybenzoate is refluxed with hydrazine hydrate in a suitable solvent such as methanol for several hours.[6]
-
The reaction mixture is then cooled, and the resulting precipitate of this compound is collected by filtration.
-
The crude product can be purified by recrystallization from methanol to yield pure gallic hydrazide.[6]
Synthesis of N'-Arylidenegalloyl Hydrazide Derivatives
The derivatization of gallic hydrazide is typically achieved through condensation with various aldehydes.
Protocol:
-
An equimolar amount of this compound is dissolved in a suitable solvent, such as absolute ethanol.[2]
-
A solution of the desired substituted aldehyde in the same solvent is added dropwise to the hydrazide solution with continuous stirring.
-
A catalytic amount of an acid, such as glacial acetic acid, is added to the reaction mixture.[2]
-
The mixture is refluxed for several hours, during which the N'-arylidenegalloyl hydrazide derivative precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and air-dried.[2]
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated a range of biological activities, including anticancer and enzyme inhibitory effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.
Anticancer Activity and the PI3K/Akt Signaling Pathway
Gallic acid, the precursor to galloyl hydrazide, has been shown to exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][3][7][8] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to cell cycle arrest and apoptosis. It is plausible that this compound derivatives retain this ability to modulate the PI3K/Akt pathway.
References
- 1. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole and hydrazone derivatives as new competitive inhibitors of tyrosinase: Experimental clues to binuclear copper active site binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. researchgate.net [researchgate.net]
- 7. Gallic acid ameliorates endometrial hyperplasia through the inhibition of the PI3K/AKT pathway and the down-regulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Assays for Phenolic Hydrazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of common biochemical assays relevant to the assessment of 3,4,5-Trihydroxybenzhydrazide (THBH) and similar phenolic compounds. Given the limited direct literature on the reproducibility of assays specifically for this compound, this guide draws upon data from assays utilizing structurally related compounds, such as gallic acid and its derivatives, to provide a robust comparative framework. The primary focus is on antioxidant capacity assays, as these are a principal application for polyphenolic compounds like THBH.
Introduction to this compound and Assay Reproducibility
This compound, a derivative of gallic acid, is a polyphenolic compound of interest for its potential antioxidant and therapeutic properties. The reliability of in vitro studies on such compounds is fundamentally dependent on the reproducibility of the assays used. Reproducibility is typically assessed by measuring intra-assay and inter-assay variability, often expressed as the coefficient of variation (%CV). A lower %CV indicates higher reproducibility. This guide compares common assays used to evaluate the antioxidant potential of phenolic compounds, providing available data on their reproducibility.
Comparative Analysis of Antioxidant Assays
Several assays are commonly employed to determine the antioxidant capacity of phenolic compounds. The choice of assay can significantly impact the interpretation of a compound's efficacy. The following table summarizes the reproducibility of four common antioxidant assays based on a study evaluating a range of polyphenolic compounds.
| Assay | Principle | Typical Wavelength | Coefficient of Variation (%CV) | Reference |
| DPPH | Radical Scavenging | 517 nm | 5.30% | [1] |
| ABTS | Radical Scavenging | 734 nm | 0.25% | [1] |
| FRAP | Ferric Ion Reduction | 593 nm | Not specified in the comparative study, but generally considered reproducible. | [1] |
| Folin-Ciocalteu | Electron Transfer | 765 nm | Not specified in the comparative study, but widely used for total phenolic content. | [1] |
The coefficient of variation was determined for each method in a study investigating the antioxidant activity of 50 organosolv lignins and two kraft lignins[1].
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay demonstrated the highest reproducibility with the lowest coefficient of variation, while the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay showed the highest variability in this particular study[1]. The Ferric Reducing Antioxidant Power (FRAP) and Folin-Ciocalteu assays are also widely used, with the FRAP assay being noted for its simplicity and the Folin-Ciocalteu for its utility in determining total phenolic content[1][2]. The strong correlation between FRAP and Folin-Ciocalteu results is expected, as both are based on the single electron transfer (SET) mechanism[1].
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of any assay. Below are standardized protocols for three of the most common antioxidant assays.
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol).
-
Test compound (this compound) stock solution and dilutions.
-
Positive control (e.g., Ascorbic acid, Gallic acid, or Trolox).
-
Solvent (methanol or ethanol).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm[3].
-
In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations.
-
Add the DPPH working solution to the sample.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes)[4].
-
Measure the absorbance at 517 nm using a spectrophotometer[4].
-
Calculate the percentage of radical scavenging activity. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined[4].
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C[5].
-
Test compound stock solution and dilutions.
-
Standard (e.g., FeSO₄·7H₂O).
-
-
Procedure:
-
Prepare the FRAP working solution on the day of use[5].
-
Add a small volume of the sample or standard to a test tube or well.
-
Add the FRAP working solution to all tubes/wells and mix thoroughly.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 to 60 minutes, depending on the protocol)[5][6].
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
Construct a standard curve using the ferrous standard and calculate the FRAP value of the sample.
-
3. Folin-Ciocalteu Assay for Total Phenolic Content
This method measures the total phenolic content based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium.
-
Reagents:
-
Folin-Ciocalteu reagent (commercially available, typically 2N, diluted as needed).
-
Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v).
-
Test compound stock solution and dilutions.
-
Standard (Gallic acid is commonly used).
-
-
Procedure:
-
Add a small volume of the sample or standard to a test tube.
-
Add diluted Folin-Ciocalteu reagent and mix well[7].
-
After a short incubation period (e.g., 30 seconds to 8 minutes), add the sodium carbonate solution to make the mixture alkaline[7].
-
Incubate at room temperature for a specified time (e.g., 2 hours) or at an elevated temperature for a shorter period (e.g., 30 minutes at 40°C)[7].
-
Measure the absorbance at approximately 765 nm against a blank[7].
-
Create a standard curve using gallic acid and determine the total phenolic content of the sample, expressed as gallic acid equivalents (GAE).
-
Alternative and Complementary Assays
To obtain a comprehensive antioxidant profile, it is often recommended to use multiple assays in parallel. Other relevant assays include:
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: Measures the inhibition of peroxyl radical-induced oxidation.
-
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay: Similar to FRAP but uses a different metal ion complex.
-
Enzymatic Assays:
-
Hyaluronidase Inhibition Assay: Phenolic compounds are known to inhibit hyaluronidase, an enzyme involved in inflammation and the degradation of hyaluronic acid[8][9]. The reproducibility of this assay would depend on the specific protocol used (e.g., turbidimetric methods).
-
Polyphenol Oxidase (PPO) Assays: These enzymes catalyze the oxidation of phenolic compounds. Assays can be designed to measure the activity of PPO with compounds like THBH as a substrate[10].
-
Visualizing Assay Workflows and Principles
Diagrams created using Graphviz can help illustrate the logical flow of experiments and the underlying principles.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 2. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. assaygenie.com [assaygenie.com]
- 7. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 8. researchgate.net [researchgate.net]
- 9. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Galloyl Hydrazide Derivatives' Cytotoxicity
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Galloyl hydrazide derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of different galloyl hydrazide derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of future chemotherapeutic agents.
Comparative Cytotoxicity Data
The antiproliferative and cytotoxic activities of various galloyl hydrazide derivatives have been evaluated against a panel of human cancer cell lines. The data, summarized in the tables below, highlight the diverse potency of these compounds and their selectivity towards different cancer types. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), LC50 (concentration causing 50% cell death), and IC50 (concentration causing 50% inhibition) values are presented to offer a multi-faceted view of their cytotoxic potential.
Table 1: Antiproliferative Activity (GI50, µM) of Galloyl Hydrazide Derivatives against Various Human Cancer Cell Lines[1]
| Compound | OVCAR-3 (Ovarian) | K-562 (Leukemia) | MCF-7 (Breast) | NCI/ADR-RES (Breast, MDR) | HT-29 (Colon) | PC-3 (Prostate) | 786-0 (Renal) | NCI-H460 (Lung) | HaCaT (Keratinocyte) |
| Methyl gallate (2) | < 5.54 | < 5.54 | < 5.54 | < 5.54 | < 5.54 | - | - | - | - |
| Galloyl hydrazide (3) | 0.88 | < 5.54 | 0.85 | 0.91 | < 5.54 | - | - | - | - |
| N'-(phenyl)galloyl hydrazide (4) | 1.24 | 9.96 | - | - | - | - | - | - | - |
| N'-(dimethylaminophenyl)galloyl hydrazide (5) | 2.93 | 2.05 | - | - | - | - | - | - | - |
| 2-thioxo-1,3,4-oxadiazol-5-yl derivative (9) | 0.89 | 1.72 | 1.08 | 2.83 | 2.61 | - | - | - | 2.25 |
| 2-methylthio-1,3,4-oxadiazol-5-yl derivative (10) | ≤ 0.89 | - | - | - | - | - | - | - | - |
| Doxorubicin (DOX) | 0.05 | 0.03 | 0.02 | 0.49 | 0.02 | 0.05 | 0.02 | 0.02 | 0.01 |
Note: A lower GI50 value indicates higher antiproliferative activity.
Table 2: Cytostatic (TGI, µM) and Cytotoxic (LC50, µM) Activity of Selected Galloyl Hydrazide Derivatives[1]
| Compound | Cell Line | TGI (µM) | LC50 (µM) |
| Galloyl hydrazide (3) | MCF-7 | 2.36 | >100 |
| Galloyl hydrazide (3) | NCI/ADR-RES | 2.56 | >100 |
| Galloyl hydrazide (3) | OVCAR-3 | 9.77 | >100 |
| N'-(dimethylaminophenyl)galloyl hydrazide (5) | K-562 | 8.98 | >100 |
| N'-(dimethylaminophenyl)galloyl hydrazide (5) | OVCAR-3 | 41.52 | >100 |
Note: TGI represents the concentration for total growth inhibition, while LC50 indicates the concentration required to kill 50% of the cells.
Table 3: Cytotoxic Activity (IC50, µM) of Imide Derivatives of Galloyl Hydrazide against Breast Cancer Cell Lines[2][3][4][5]
| Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) |
| Amic acid derivative [III]d | > 40 (Resistant) | > 40 (Resistant) |
| N-substituted-imide derivative [IV]d | 20 | 10 |
Note: A lower IC50 value indicates higher cytotoxic activity. MDA-MB-231 cells were found to be more sensitive to compound [IV]d than MCF-7 cells.[1][2]
Experimental Protocols
The evaluation of the cytotoxic properties of galloyl hydrazide derivatives involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the presented data.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay is utilized to determine cell growth inhibition and cytotoxicity.
-
Cell Plating: Human tumor cell lines are seeded in 96-well plates at appropriate densities and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with the galloyl hydrazide derivatives at various concentrations for 48 hours.
-
Cell Fixation: Post-treatment, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing and Solubilization: Unbound SRB is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50, TGI, and LC50 values are calculated from the dose-response curves.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates and allowed to adhere for 24 hours.[3]
-
Compound Incubation: The cells are treated with increasing concentrations of the galloyl hydrazide derivatives for 24 hours.[3]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for a further period to allow the formation of formazan crystals.[3]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Visualizing the Experimental Workflow
To provide a clear overview of the cytotoxicity screening process, the following diagram illustrates the typical workflow from compound synthesis to data analysis.
Figure 1. A generalized workflow for the synthesis, in vitro screening, and data analysis of the cytotoxicity of galloyl hydrazide derivatives.
Concluding Remarks
The presented data demonstrate that structural modifications to the galloyl hydrazide scaffold significantly influence cytotoxic activity. The introduction of N'-(substituted)-arylidene and 1,3,4-oxadiazole moieties has been shown to modulate the antiproliferative effects.[4] Notably, some derivatives exhibit potent activity against specific cancer cell lines, such as ovarian and breast cancer, with GI50 and IC50 values in the low micromolar and even sub-micromolar range.[4][1]
Further research into the structure-activity relationships (SAR) of galloyl hydrazide derivatives is warranted to optimize their anticancer properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to replicate or build upon these findings. The continued exploration of this class of compounds holds promise for the discovery of novel and effective cancer therapeutic agents.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Gallic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of gallic acid. The information is compiled from several research articles and aims to assist researchers in selecting the most suitable method for their specific analytical needs. All presented data is based on published experimental findings.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for the accurate quantification of gallic acid in various samples, including pharmaceutical formulations and plant extracts. The following table summarizes the key chromatographic conditions and validation parameters of several reported methods, offering a clear comparison of their performance.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | Waters X-Terra RP-18 (150 × 4.6 mm, 3.5 μ)[1][2] | Phenomenex Luna C18(2) (250 x 4.6mm, 5μ)[3][4] | Zorbax Eclipse C18 (150 mm x 4.6 mm, 3.5-µm)[5] | C18 column (150 × 4.6 mm, 5 μm) | C18 column (250 × 4.6 mm, 5 μm)[6] |
| Mobile Phase | 0.1% Formic acid: Acetonitrile (70:30 v/v)[1][2] | Water: Acetonitrile (80:20 v/v), pH 3.0 with o-phosphoric acid[3][4] | Gradient elution with 10 mM Phosphoric acid (A) and Methanol (B)[5] | Gradient elution with Acetonitrile and 0.05% (v/v) trifluoroacetic acid solution | Gradient elution with Acetonitrile/Methanol/Water acidified with 0.2% formic acid[6] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3][4] | 1.0 mL/min[5] | 1.0 mL/min | 0.8 mL/min[6] |
| Detection Wavelength | 275 nm[1][2] | 272 nm[3][4] | 214 nm[5] | 210 nm | 254 nm[6][7] |
| Linearity Range (µg/mL) | Not Specified | 0.5 - 50[3][4] | 1 - 100 ppm | Not Specified | 2.0 - 10[7] |
| Correlation Coefficient (r²) | Not Specified | 0.9994[3][4] | Not Specified | >0.99 | 0.999[7] |
| Accuracy (% Recovery) | Not Specified | 99.97% - 100.58%[3][4] | 95 - 105%[5] | Not Specified | 98 - 102%[7] |
| Precision (%RSD) | < 2.0[1][2] | Intra-day: 0.48-0.95, Inter-day: 0.80-1.83[3][4] | < 1% (Intra-day)[5] | Not Specified | Not Specified |
| LOD (µg/mL) | Not Specified | 0.0178[3][4] | Not Specified | Not Specified | 0.8[7] |
| LOQ (µg/mL) | Not Specified | 0.0539[3][4] | Not Specified | Not Specified | 2.5[7] |
| Retention Time (min) | Not Specified | 3.60[3][4] | Not Specified | 4.8[7] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key HPLC methods cited in this guide.
Method 2: Isocratic RP-HPLC Method[3][4]
-
Instrumentation: A Shimadzu LC-20AT, SPD-20A HPLC instrument equipped with a UV detector and Spinchrom LC Solution software was used.[3] The stationary phase was a Phenomenex Luna C18(2) column (250mm x 4.6mm, 5µ particle size).[3]
-
Mobile Phase Preparation: The mobile phase consisted of a mixture of water and acetonitrile in a ratio of 80:20 (v/v).[3][4] The pH of the mobile phase was adjusted to 3.00 using o-phosphoric acid.[3][4]
-
Chromatographic Conditions: The analysis was performed at a flow rate of 1.0 mL/min with UV detection at 272 nm.[3][4] A 20 µL injection volume was used.[3]
-
Standard and Sample Preparation: A standard stock solution of gallic acid was prepared. For sample analysis of a polyherbal tablet, a specific amount of the crushed tablet powder was dissolved in a water:methanol (9:1 v/v) mixture, filtered, and then injected into the HPLC system.[3]
-
Validation: The method was validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability, intra-day, and inter-day), specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[3]
Visualizing the Analytical Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
References
- 1. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method. | Semantic Scholar [semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Enzyme Inhibition: Competitive vs. Non-Competitive Mechanisms
For researchers in drug development and the broader scientific community, a thorough understanding of enzyme inhibition mechanisms is paramount for designing effective therapeutics and elucidating biological pathways. This guide provides a detailed comparison of competitive and non-competitive enzyme inhibition, supported by experimental data and protocols.
Distinguishing Mechanisms of Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The distinction between competitive and non-competitive inhibitors lies in their mode of binding to the enzyme.
Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the active site of the enzyme.[][2][3][4] This binding event prevents the natural substrate from accessing the active site.[][3] Consequently, the inhibitor and the substrate are in direct competition for the same binding site.[][2][3][4][5] The inhibitory effect can be overcome by increasing the substrate concentration, as a higher concentration of substrate will outcompete the inhibitor for binding to the active site.[2][5][6]
Non-competitive inhibition , in contrast, involves the inhibitor binding to a site on the enzyme other than the active site.[][2][3][4] This alternative binding location is known as an allosteric site.[][2][4] The binding of a non-competitive inhibitor induces a conformational change in the enzyme, which alters the shape of the active site and reduces the enzyme's catalytic efficiency.[][2][4] Importantly, since the inhibitor and substrate do not compete for the same binding site, increasing the substrate concentration cannot reverse the effect of a non-competitive inhibitor.[2][3][5]
Impact on Enzyme Kinetics: A Quantitative Comparison
The differing mechanisms of competitive and non-competitive inhibition lead to distinct and measurable effects on the enzyme's kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
| Kinetic Parameter | Competitive Inhibition | Non-Competitive Inhibition | Rationale |
| Michaelis-Menten Constant (Km) | Increases | Unchanged | In competitive inhibition, a higher substrate concentration is required to reach half of Vmax because the substrate must outcompete the inhibitor for the active site, thus the apparent Km increases.[][7][8][9] For non-competitive inhibition, the inhibitor does not interfere with substrate binding, so the enzyme's affinity for the substrate (and thus Km) remains the same.[][5][8] |
| Maximum Velocity (Vmax) | Unchanged | Decreases | With competitive inhibition, at saturating substrate concentrations, the substrate can effectively outcompete the inhibitor, allowing the reaction to reach its normal Vmax.[][5][7][9] In non-competitive inhibition, the inhibitor inactivates a fraction of the enzyme molecules, effectively reducing the concentration of active enzyme and thus decreasing the Vmax.[][5][7] |
Visualizing Inhibition: Lineweaver-Burk and Dixon Plots
Graphical representations of enzyme kinetics data are invaluable tools for distinguishing between different types of inhibition. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is particularly useful.[10][11][12]
-
Competitive Inhibition on a Lineweaver-Burk Plot: The lines for the inhibited and uninhibited reactions intersect on the y-axis (1/Vmax), indicating that Vmax is unchanged. The x-intercept (-1/Km) of the inhibited reaction is closer to zero, reflecting an increased Km.[12]
-
Non-Competitive Inhibition on a Lineweaver-Burk Plot: The lines for the inhibited and uninhibited reactions intersect on the x-axis (-1/Km), showing that Km is unchanged. The y-intercept (1/Vmax) of the inhibited reaction is higher, indicating a decreased Vmax.[12]
Another valuable graphical method is the Dixon plot , which plots the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]).[13][14][15] This plot can be used to determine the inhibition constant (Ki).[6][13] For competitive inhibition, the lines corresponding to different substrate concentrations will intersect on the x-axis.[13] In the case of non-competitive inhibition, the lines will be parallel.[13]
Experimental Protocol for Determining Inhibition Type
The following is a generalized protocol for an enzyme kinetics assay to determine the type of inhibition.
I. Materials and Reagents:
-
Purified enzyme solution of known concentration
-
Substrate solution
-
Inhibitor solution
-
Appropriate buffer solution for the enzyme reaction
-
Spectrophotometer or other suitable detection instrument
-
96-well plates or cuvettes
-
Pipettes
II. Experimental Procedure:
-
Preparation of Reagents: Prepare a series of substrate concentrations and inhibitor concentrations in the appropriate buffer.[16] Ensure all solutions are at the optimal temperature for the enzyme assay.[17]
-
Enzyme Assay Setup:
-
Control (No Inhibitor): Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations.
-
Inhibited Reactions: Set up parallel sets of reactions, each with a fixed concentration of the inhibitor, a fixed enzyme concentration, and the same range of varying substrate concentrations.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the enzyme to the substrate-buffer mixture (or substrate-inhibitor-buffer mixture).[16][18]
-
Immediately measure the initial reaction velocity (v0) by monitoring the rate of product formation or substrate depletion over a short, linear time period using a spectrophotometer or other appropriate method.[16][17]
-
-
Data Analysis:
-
Plot the initial velocity (v0) against the substrate concentration ([S]) for both the uninhibited and inhibited reactions to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burk plot (1/v0 vs. 1/[S]) and/or a Dixon plot (1/v0 vs. [I]).
-
Analyze the plots to determine the effect of the inhibitor on Km and Vmax, thereby identifying the type of inhibition.
-
Visualizing the Mechanisms and Workflow
To further clarify these concepts, the following diagrams illustrate the molecular interactions and the experimental workflow.
References
- 2. knyamed.com [knyamed.com]
- 3. How Do Competitive and Noncompetitive Enzyme Inhibitors Differ? [synapse.patsnap.com]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. quora.com [quora.com]
- 8. Enzyme Kinetics: Competitive vs. Non-Competitive Inhibition | Medical Mnemonics | USMLE | NCLEX | Knowmedge [knowmedge.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. microbenotes.com [microbenotes.com]
- 13. fiveable.me [fiveable.me]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,4,5-Trihydroxybenzhydrazide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,4,5-Trihydroxybenzhydrazide, ensuring compliance with safety regulations and minimizing risk.
Initial Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Avoid generating dust and prevent contact with skin and eyes.[1][2][3][4]
Hazard Profile
This compound is classified with the following hazards:
The disposal protocol should be approached with the understanding that this compound, like other aromatic hydrazides, is treated as hazardous waste.[6][7]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [5][8] |
| Molecular Weight | 184.15 g/mol | [5][8] |
| Melting Point | 295-298°C | [9] |
| Density | 1.64 g/cm³ | [9] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of pure this compound and materials contaminated with it.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions.
-
Solid Waste:
-
Unused or surplus this compound powder should be treated as solid chemical waste.
-
If possible, keep the chemical in its original, clearly labeled container. If transferring is necessary, do so within a chemical fume hood to minimize dust exposure.
-
Contaminated materials such as weighing paper, gloves, and wipes must also be disposed of as solid hazardous waste. Place these items in a designated, sealable plastic bag or a labeled container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams, particularly strong oxidizing agents, strong bases, acid anhydrides, or acid chlorides, to avoid potentially hazardous reactions.[2][10]
-
-
Empty Containers:
-
The original container of this compound, even if seemingly empty, should be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent). The first rinseate must be collected and disposed of as liquid hazardous waste. Subsequent rinses may be permissible for drain disposal with copious amounts of water, but this is subject to your institution's specific guidelines.
-
Step 2: Labeling the Waste Container
Clear and accurate labeling is mandatory for the safety of all laboratory personnel and waste handlers.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the waste, including any solvents.
-
Indicate the approximate quantity of the waste.
-
Record the date the waste was first added to the container.
-
Provide the name and contact information of the responsible researcher or laboratory.
Step 3: Storage of Waste
Proper storage of hazardous waste is essential to prevent spills and accidents.
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
The container must be kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
-
Waste should be disposed of through an approved waste disposal plant.[1][2]
Experimental Protocols
While direct chemical neutralization of this compound in a standard laboratory setting is not recommended without specific, validated protocols, the following principles are derived from the treatment of related compounds. These are provided for informational purposes and should only be carried out by trained professionals in a controlled environment, following a thorough risk assessment.
-
Oxidative Degradation of Aromatic Compounds: Aromatic compounds can be degraded using advanced oxidation processes. For instance, Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is known to destroy aromatic compounds, although the reaction can be exothermic and requires careful control.[6]
-
Biodegradation of Phenolic Compounds: Certain microorganisms are capable of degrading phenolic compounds.[11][12][13][14] This method is complex and typically employed in large-scale industrial wastewater treatment rather than for laboratory chemical waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tmmedia.in [tmmedia.in]
- 5. This compound | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 3,4,5-Trihydroxybenzohydrazide | CAS#:5782-85-4 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. Biodegradation of phenol and its derivatives by engineered bacteria: current knowledge and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial degradation of phenol and phenolic derivatives [ouci.dntb.gov.ua]
- 14. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Navigating the Safe Handling of 3,4,5-Trihydroxybenzhydrazide: A Comprehensive Guide
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a vital resource for the safe handling and disposal of 3,4,5-Trihydroxybenzhydrazide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection.
Understanding the Risks
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] As a derivative of hydrazine, it should be managed with protocols suitable for hazardous substances, recognizing that hydrazine compounds can be corrosive, toxic, and potential carcinogens.
Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE.
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance guide. |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant safety goggles. A face shield should be worn where splashing is possible. |
| Body | Flame-resistant lab coat and chemical-resistant apron | A fully buttoned lab coat and an apron are necessary to protect against splashes and spills. |
| Respiratory | NIOSH-approved respirator | Use a respirator with an appropriate particulate filter if handling the compound as a powder outside of a fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Designate a specific area for handling this compound and label it clearly.
-
Assemble all necessary equipment and PPE before commencing work.
-
-
Handling :
-
Conduct all weighing and manipulations of the compound within the chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use compatible tools and equipment to prevent reactions.
-
Keep containers tightly closed when not in use.
-
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused/Surplus this compound | Collect in a designated, labeled, and sealed hazardous waste container. Dispose of through an approved hazardous waste disposal facility, potentially via industrial combustion.[6] |
| Contaminated Labware (e.g., gloves, wipes, pipette tips) | Place in a sealed bag and then into a designated hazardous waste container for solids. Do not mix with general laboratory waste. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Spills | For small spills, carefully absorb the material with an inert absorbent material. Place the absorbed material and any contaminated cleaning supplies into a sealed hazardous waste container. For large spills, evacuate the area and contact the institution's environmental health and safety department. |
Visualizing the Workflow
To further clarify the handling and disposal process, the following workflow diagram is provided.
Caption: This diagram outlines the key stages for the safe handling and disposal of this compound.
By adhering to these guidelines, research institutions can foster a culture of safety and responsibility, ensuring the protection of their personnel and the environment. This commitment to best practices is fundamental to the advancement of science and the development of new therapies.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
